Yhiepv
Description
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Properties
Molecular Formula |
C36H52N8O10 |
|---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H52N8O10/c1-5-20(4)30(43-32(49)26(16-22-17-38-18-39-22)41-31(48)24(37)15-21-8-10-23(45)11-9-21)34(51)40-25(12-13-28(46)47)35(52)44-14-6-7-27(44)33(50)42-29(19(2)3)36(53)54/h8-11,17-20,24-27,29-30,45H,5-7,12-16,37H2,1-4H3,(H,38,39)(H,40,51)(H,41,48)(H,42,50)(H,43,49)(H,46,47)(H,53,54)/t20-,24-,25-,26-,27-,29-,30-/m0/s1 |
InChI Key |
MPORDPMEKCNCRM-XHJIKMKMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Yhiepv Peptide: A Technical Guide to its Interaction with the δ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Yhiepv peptide, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), is a hexapeptide with the amino acid sequence Tyr-His-Ile-Glu-Pro-Val. It is derived from the enzymatic digestion of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), a highly abundant protein found in green leaves such as spinach[1]. Emerging research has identified the this compound peptide as a bioactive compound with anxiolytic-like properties. These effects are mediated through its interaction with the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR) that plays a crucial role in modulating pain, mood, and emotion[1]. This technical guide provides a comprehensive overview of the this compound peptide's mechanism of action at the δ-opioid receptor, based on currently available scientific literature.
Quantitative Data
While the literature confirms the activity of the this compound peptide at the δ-opioid receptor, specific quantitative data on its binding affinity (Ki) and functional potency (EC50) have not been reported in the primary research articles. The following tables summarize the known information and highlight the data that is not yet available.
Table 1: this compound Peptide Identification
| Parameter | Description |
| Peptide Name | This compound, rALP-2 (Rubisco anxiolytic-like peptide 2) |
| Sequence | H-Tyr-His-Ile-Glu-Pro-Val-OH |
| Source | Pepsin-pancreatin digestion of Rubisco protein from spinach.[1] |
| Reported Activity | Anxiolytic-like effects mediated by the δ-opioid receptor.[1] |
Table 2: In Vitro Pharmacological Data at the δ-Opioid Receptor
| Assay Type | Parameter | Value | Reference |
| Radioligand Binding Assay | Ki (Binding Affinity) | Not Reported | - |
| cAMP Functional Assay | EC50 (Potency) | Not Reported | - |
| cAMP Functional Assay | Efficacy | Suppression of forskolin-stimulated cAMP | Kaneko et al., 2022 |
| GTPγS Binding Assay | EC50 (Potency) | Not Reported | - |
| GTPγS Binding Assay | Emax (Efficacy) | Not Reported | - |
Signaling Pathways
The δ-opioid receptor is a member of the Gi/o family of G-protein coupled receptors. Upon activation by an agonist such as the this compound peptide, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This mechanism is consistent with the finding that this compound suppresses forskolin-stimulated cAMP accumulation. The reduction in cAMP levels leads to various downstream cellular effects, including the modulation of ion channels and mitogen-activated protein kinase (MAPK) pathways, which are thought to contribute to its overall pharmacological effects.
Experimental Protocols
While specific quantitative data for this compound's interaction with the δ-opioid receptor is not available, the following are detailed methodologies for the key experiments that would be conducted to characterize this interaction.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of the this compound peptide for the δ-opioid receptor.
Objective: To measure the ability of the this compound peptide to displace a known radiolabeled δ-opioid receptor ligand from the receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human δ-opioid receptor (e.g., CHO-DOR or HEK-DOR cells).
-
Radiolabeled δ-opioid receptor antagonist, such as [³H]naltrindole.
-
This compound peptide stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of unlabeled naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of the this compound peptide.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the this compound peptide or the non-specific binding determinator.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters, which separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
The data is then analyzed to calculate the IC50 value (the concentration of this compound peptide that inhibits 50% of the specific binding of the radioligand), from which the Ki value can be determined using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay is used to determine the potency (EC50) and efficacy of the this compound peptide in activating the δ-opioid receptor and inhibiting adenylyl cyclase.
Objective: To measure the effect of the this compound peptide on intracellular cAMP levels in cells expressing the δ-opioid receptor.
Materials:
-
A cell line stably expressing the human δ-opioid receptor (e.g., CHO-DOR or HEK-DOR cells).
-
This compound peptide stock solution.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
Pre-treat the cells with varying concentrations of the this compound peptide for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.
-
The results will show a dose-dependent inhibition of forskolin-stimulated cAMP accumulation by the this compound peptide.
-
The data is then plotted to generate a dose-response curve, from which the EC50 (the concentration of this compound peptide that produces 50% of its maximal inhibitory effect) and the maximal inhibition (efficacy) can be determined.
Conclusion and Future Directions
The this compound peptide is a promising, naturally derived peptide that demonstrates clear activity at the δ-opioid receptor, leading to anxiolytic-like effects. Its mechanism of action is consistent with that of a typical Gi/o-coupled GPCR agonist, involving the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
However, a significant gap in the current understanding of this compound's pharmacology is the lack of quantitative in vitro data, such as its binding affinity (Ki) and functional potency (EC50) at the δ-opioid receptor. Future research should prioritize the full pharmacological characterization of the this compound peptide using the experimental protocols outlined in this guide. This will enable a more precise understanding of its interaction with the δ-opioid receptor and will be crucial for any further development of this peptide as a potential therapeutic agent. Additionally, investigating its selectivity for the δ-opioid receptor over other opioid receptor subtypes (μ and κ) will be essential in predicting its potential side-effect profile.
References
YHIEPV: A Novel Peptide for Enhancing Neuronal Leptin Responsiveness
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the peptide YHIEPV and its significant role in increasing neuronal leptin responsiveness. This compound, a peptide derived from the digestion of the spinach protein Rubisco, has demonstrated potential in mitigating leptin resistance, a key factor in obesity.[1][2] This document details the molecular mechanisms, quantitative effects, and the experimental protocols utilized to elucidate the function of this compound, offering a valuable resource for researchers and professionals in the field of metabolic disease and drug development.
Core Mechanism of Action
This compound, with the structure H-Tyr-His-Ile-Glu-Pro-Val-OH, has been shown to enhance the sensitivity of leptin receptors within the hypothalamus.[1][2] Its primary mechanism involves the potentiation of the leptin signaling cascade, even in the presence of factors that induce leptin resistance, such as palmitic acid.[1][2] The peptide has been observed to increase the leptin-induced phosphorylation of STAT3, a critical step in the leptin signaling pathway.[1] Furthermore, this compound contributes to the reduction of central responses of proinflammatory-related factors and Rap1 activation, which are implicated in decreased leptin responsiveness.[3]
Signaling Pathway of this compound in Enhancing Leptin Responsiveness
Caption: this compound enhances leptin signaling by sensitizing the leptin receptor.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects on various molecular and physiological parameters.
Table 1: Effect of this compound on Hypothalamic Gene Expression in High-Fat Diet (HFD)-fed Mice
| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Control) | p-value |
| Socs3 | Vehicle | 1.0 | < 0.05 |
| This compound (0.3 mg/kg, p.o.) | ~0.6 | ||
| Tcptp | Vehicle | 1.0 | < 0.05 |
| This compound (0.3 mg/kg, p.o.) | ~0.7 | ||
| IL1β | Vehicle | 1.0 | < 0.01 |
| This compound (0.3 mg/kg, p.o.) | ~0.5 |
Data extracted from a study on 4-month-old HFD-fed male C57BL/6 mice treated for 5 days.[3]
Table 2: Effect of this compound on Forskolin-Induced Cellular Leptin Resistance in Organotypic Hypothalamus Slices
| Treatment | Leptin-induced pSTAT3 Quantification (Arbitrary Units) | p-value |
| Control | ~1.0 | < 0.001 |
| Forskolin (B1673556) (20 μM) | ~0.4 | |
| Forskolin (20 μM) + this compound (100 μM) | ~0.8 |
Slices were incubated for 6 hours and then stimulated with leptin (60 nM) for 60 minutes.[3]
Table 3: Effect of this compound on Rap1 Activation in the Brains of HFD-Induced Obese Mice
| Treatment | Active Rap1 Quantification (Fold Change vs. Vehicle) | p-value |
| Vehicle | 1.0 | < 0.05 |
| This compound (0.3 mg/kg, p.o., for 5 days) | ~0.5 |
[3]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
Animal Studies and this compound Administration
-
Animal Model: C57BL/6 male mice, 4 months old, fed a high-fat diet (HFD) to induce obesity.
-
This compound Treatment: this compound was administered orally (p.o.) at a dosage of 0.3 mg/kg for 5 consecutive days. The vehicle group received a control solution.
-
Tissue Collection: Mice were fasted for 3 hours (from 8 to 11 AM) before the collection of hypothalami for gene expression analysis. For Rap1 activation analysis, whole brains were collected.
Hypothalamic Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA was extracted from collected hypothalamic tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR was performed using gene-specific primers for Socs3, Tcptp, IL1β, and a housekeeping gene for normalization.
-
Data Analysis: The relative mRNA expression was calculated using the comparative Ct method (ΔΔCt).
Organotypic Hypothalamic Slice Culture and Treatment
-
Slice Preparation: Hypothalamic slices were prepared from mice and cultured using an organotypic slice culture method.
-
Treatment: Slices were incubated with forskolin (20 μM) in the presence or absence of this compound (100 μM) for 6 hours to induce cellular leptin resistance.
-
Leptin Stimulation: Following the incubation, slices were stimulated with leptin (60 nM) for 60 minutes.
-
Immunohistochemistry: Slices were fixed, sectioned, and stained with an antibody specific for phosphorylated STAT3 (pSTAT3).
-
Quantification: The intensity of the pSTAT3 signal was quantified using imaging software.
Western Blot for Active Rap1
-
Protein Extraction: Protein lysates were prepared from the collected brain tissue.
-
Rap1 Activation Assay: An active Rap1 pull-down and detection kit was used to specifically isolate the active (GTP-bound) form of Rap1 from the protein lysates.
-
Western Blotting: The pulled-down active Rap1 was then quantified by Western blotting using a Rap1-specific antibody.
-
Data Analysis: The band intensities were quantified and normalized to a loading control.
Experimental Workflow for Assessing this compound's Effect on Leptin Resistance
Caption: Workflow of in vivo and ex vivo experiments to study this compound.
Conclusion and Future Directions
The peptide this compound presents a promising avenue for the development of novel therapeutics targeting leptin resistance and obesity. Its ability to enhance neuronal leptin signaling, even in the face of resistance-inducing stimuli, highlights its potential as a leptin sensitizer. The data presented in this guide underscore the importance of further research into the precise molecular interactions of this compound with the leptin receptor and downstream signaling components. Future studies should focus on long-term efficacy and safety profiling in preclinical models, as well as exploring the potential for synergistic effects with other anti-obesity agents. The detailed protocols provided herein offer a solid foundation for researchers to build upon these initial findings and accelerate the translation of this promising peptide into clinical applications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Structure of H-Tyr-His-Ile-Glu-Pro-Val-OH
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and standard experimental protocols relevant to the hexapeptide H-Tyr-His-Ile-Glu-Pro-Val-OH.
Molecular Structure and Properties
The peptide H-Tyr-His-Ile-Glu-Pro-Val-OH is a sequence of six amino acids: Tyrosine (Tyr), Histidine (His), Isoleucine (Ile), Glutamic Acid (Glu), Proline (Pro), and Valine (Val). The "H-" at the N-terminus indicates a free amino group, and the "-OH" at the C-terminus signifies a free carboxyl group.
Constituent Amino Acids
The properties of the individual amino acid residues determine the overall characteristics of the peptide.
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Formula | Molecular Weight ( g/mol ) | Side Chain Property |
| Tyrosine | Tyr | Y | C₉H₁₁NO₃ | 181.19 | Aromatic, Polar |
| Histidine | His | H | C₆H₉N₃O₂ | 155.15 | Basic, Aromatic |
| Isoleucine | Ile | I | C₆H₁₃NO₂ | 131.17 | Hydrophobic, Aliphatic |
| Glutamic Acid | Glu | E | C₅H₉NO₄ | 147.13 | Acidic |
| Proline | Pro | P | C₅H₉NO₂ | 115.13 | Hydrophobic, Cyclic |
| Valine | Val | V | C₅H₁₁NO₂ | 117.15 | Hydrophobic, Aliphatic |
Physicochemical Properties of H-Tyr-His-Ile-Glu-Pro-Val-OH
The following table summarizes the calculated physicochemical properties of the peptide.
| Property | Value |
| Molecular Formula | C₃₆H₅₃N₉O₁₀ |
| Molecular Weight | 787.86 g/mol |
| Theoretical Isoelectric Point (pI) | 5.53 |
| Grand Average of Hydropathicity (GRAVY) | -0.083 |
| Charge at pH 7.4 | -1 |
Note: These values are theoretical and can be confirmed experimentally.
Experimental Protocols
The synthesis, purification, and characterization of H-Tyr-His-Ile-Glu-Pro-Val-OH would typically follow standard peptide chemistry protocols.
Solid-Phase Peptide Synthesis (SPPS)
This is the most common method for chemically synthesizing peptides. The C-terminal amino acid (Valine) is first attached to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion.
Methodology:
-
Resin Preparation: A pre-loaded Valine resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (Proline) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed extensively with DMF to remove excess reagents and by-products.
-
Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid (Glu, Ile, His, Tyr) in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is lyophilized to obtain the crude peptide powder.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified to achieve high purity.
Methodology:
-
Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Chromatographic Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is typically effective for a hexapeptide.
-
Detection: UV absorbance at 220 nm and 280 nm (due to the presence of Tyrosine).
-
-
Fraction Collection: Fractions corresponding to the major peak are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.
Characterization by Mass Spectrometry (MS)
The identity of the purified peptide is confirmed by determining its molecular weight.
Methodology:
-
Sample Preparation: A small amount of the purified peptide is dissolved in a suitable solvent for mass spectrometry analysis.
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are commonly used.
-
Data Acquisition: The instrument is calibrated, and the mass spectrum of the peptide is acquired.
-
Data Analysis: The observed mass-to-charge ratio (m/z) is used to determine the experimental molecular weight of the peptide. This is then compared to the theoretical molecular weight (787.86 Da).
Potential Biological Signaling and Workflow Visualizations
While the specific biological activity of H-Tyr-His-Ile-Glu-Pro-Val-OH is not documented, its constituent amino acids suggest potential interactions. The presence of Tyrosine allows for potential phosphorylation, a key step in many signaling pathways. Histidine can act as a proton shuttle in enzymatic reactions. The hydrophobic residues (Ile, Pro, Val) can be involved in binding to hydrophobic pockets of proteins.
Hypothetical Signaling Pathway Involvement
The diagram below illustrates a hypothetical signaling cascade where the peptide could act as a ligand for a receptor tyrosine kinase (RTK).
Caption: Hypothetical RTK signaling pathway initiated by the peptide.
Experimental Workflow for Peptide Synthesis and Analysis
The following diagram outlines the logical flow of the experimental protocols described above.
Caption: Workflow for peptide synthesis, purification, and analysis.
The Peptide YHIEPV: A Technical Guide to its Role in STAT3 Phosphorylation
For Immediate Release
This document provides an in-depth technical overview of the novel peptide YHIEPV and its modulatory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This compound, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), is a peptide derived from the enzymatic digestion of the abundant green leaf protein, Rubisco.[1][2] Research has identified its potential in regulating cellular signaling, particularly its role in enhancing leptin-induced STAT3 phosphorylation.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mechanism of action.
Core Mechanism of Action
This compound has been shown to increase the phosphorylation of STAT3 in the context of leptin signaling.[1][2][3][4] Leptin, a crucial hormone in energy homeostasis, exerts its effects by binding to the leptin receptor (LepR), leading to the activation of the Janus kinase 2 (JAK2). JAK2 then phosphorylates STAT3 at the tyrosine 705 residue (Tyr705). This phosphorylation event is a critical step for STAT3 dimerization, its translocation to the nucleus, and the subsequent transcription of target genes. This compound appears to potentiate this leptin-induced phosphorylation, thereby enhancing the downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of this compound on STAT3 phosphorylation. The data is extracted from the primary research article by Kaneko et al. (2022) published in Scientific Reports.
| Experiment | Conditions | Parameter Measured | Result | Statistical Significance |
| Ex vivo Hypothalamic Slice Culture | Vehicle Control | pSTAT3/STAT3 ratio | Baseline | - |
| Leptin (10 nM) | pSTAT3/STAT3 ratio | Increased | p < 0.05 | |
| This compound (1 µM) + Leptin (10 nM) | pSTAT3/STAT3 ratio | Significantly Increased vs. Leptin alone | p < 0.05 | |
| This compound (1 µM) alone | pSTAT3/STAT3 ratio | No significant change | Not Significant |
| Experiment | Conditions | Parameter Measured | Result | Statistical Significance |
| Palmitic Acid-Induced Leptin Resistance | Vehicle Control | pSTAT3/STAT3 ratio | Baseline | - |
| Palmitic Acid (100 µM) + Leptin (10 nM) | pSTAT3/STAT3 ratio | Decreased | p < 0.05 | |
| This compound (1 µM) + Palmitic Acid (100 µM) + Leptin (10 nM) | pSTAT3/STAT3 ratio | Restored to near baseline levels | p < 0.05 vs. Palmitic Acid + Leptin |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated.
Caption: this compound's role in the Leptin-STAT3 signaling pathway.
Caption: Experimental workflow for assessing this compound's effect.
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide, based on the work of Kaneko et al. (2022).
Ex vivo Hypothalamic Slice Culture
-
Tissue Preparation: Hypothalami are dissected from male C57BL/6J mice (8-10 weeks old).
-
Slicing: Coronal slices (300 µm) are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Culture: Slices are placed on sterile 30 mm Millicell-CM culture plate inserts and cultured in a humidified incubator at 37°C with 5% CO2. The culture medium consists of 50% minimum essential medium, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, supplemented with 2 mM L-glutamine, 28 mM glucose, and 100 U/mL penicillin-streptomycin.
-
Treatment: After 24 hours of stabilization, the medium is replaced with serum-free medium. Slices are pre-incubated with this compound (1 µM) or vehicle for 30 minutes, followed by stimulation with leptin (10 nM) for 30 minutes. For leptin resistance experiments, slices are co-treated with palmitic acid (100 µM) complexed to bovine serum albumin.
-
Harvesting: Slices are collected and immediately processed for protein extraction.
Western Blotting for STAT3 Phosphorylation
-
Protein Extraction: Hypothalamic slices are homogenized in RIPA buffer containing a cocktail of protease and phosphatase inhibitors. The lysate is centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145) and total STAT3 (e.g., Cell Signaling Technology, #9139), typically at a 1:1000 dilution in the blocking buffer.
-
After washing three times with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked antibody, Cell Signaling Technology, #7074) at a 1:2000 dilution.
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of phosphorylated STAT3 to total STAT3 is calculated to determine the level of STAT3 activation.
Conclusion
The peptide this compound demonstrates a clear and significant effect on the potentiation of leptin-induced STAT3 phosphorylation. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of this compound in contexts where STAT3 signaling is relevant, such as in metabolic disorders and neuroendocrine regulation. Further research is warranted to fully elucidate the precise molecular interactions and the full spectrum of its physiological effects.
References
In Vitro Modulation of Leptin Signaling Pathways by the Spinach-Derived Peptide Yhiepv: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies investigating the effects of Yhiepv, a bioactive peptide derived from spinach Rubisco, on leptin signaling pathways. This document details the experimental protocols used to elucidate this compound's mechanism of action and presents the quantitative findings in a structured format for clarity and comparative analysis.
Introduction to this compound and Leptin Signaling
This compound is a peptide that has been identified for its potential to enhance leptin sensitivity.[1][2][3][4] Leptin, a hormone predominantly secreted by adipose tissue, plays a crucial role in regulating energy homeostasis by acting on the central nervous system, particularly the hypothalamus.[5][6] Dysregulation of leptin signaling can lead to leptin resistance, a condition associated with obesity.
The canonical leptin signaling cascade is initiated by the binding of leptin to its receptor (LepR), leading to the activation of the Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates key tyrosine residues on the intracellular domain of LepR, creating docking sites for downstream signaling molecules. The primary pathways involved are:
-
JAK-STAT Pathway: This is the principal pathway for leptin's anorexigenic effects. The phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) leads to its dimerization, nuclear translocation, and the regulation of target genes, such as pro-opiomelanocortin (POMC).[5][6]
-
PI3K-AKT Pathway: This pathway is also implicated in leptin's metabolic effects.[7][8]
-
SHP2-ERK Pathway: The recruitment of SH2-containing protein tyrosine phosphatase 2 (SHP2) can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway.[9]
Negative regulation of leptin signaling is critical for maintaining homeostasis and involves molecules such as Protein Tyrosine Phosphatase 1B (PTP1B) and Suppressor of Cytokine Signaling 3 (SOCS3).[10][11][12] Additionally, the Epac-Rap1 signaling pathway has been identified as a contributor to cellular leptin resistance.[1][2]
In vitro studies have demonstrated that this compound can positively modulate these pathways, suggesting its potential as a therapeutic agent for overcoming leptin resistance.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Effect of this compound on Forskolin-Induced cAMP Levels in Neuro-2a Cells
| Treatment | This compound Concentration (mM) | Incubation Time (min) | Outcome | Reference |
| Forskolin (10 µM) + this compound | 0.3 | 30 | Dose-dependent suppression of cAMP increase | [13] |
| Forskolin (10 µM) + this compound | 1 | 30 | Dose-dependent suppression of cAMP increase | [13] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments conducted to evaluate the effects of this compound on leptin signaling.
Ex Vivo Hypothalamic Slice Culture and Western Blotting for pSTAT3
This protocol is adapted from studies investigating the effect of this compound on leptin-induced STAT3 phosphorylation.
Objective: To determine if this compound enhances leptin-stimulated STAT3 phosphorylation in hypothalamic tissue.
Materials:
-
Male C57BL/6J mice
-
Artificial cerebrospinal fluid (aCSF)
-
Leptin (murine, recombinant)
-
This compound peptide
-
Palmitic acid
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Hypothalamic Slice Preparation:
-
Male C57BL/6J mice (8 weeks old) are decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated aCSF.
-
Coronal slices (300 µm) of the hypothalamus are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at 37°C for 1 hour.
-
-
Treatment:
-
For leptin sensitivity testing, slices are pre-incubated with this compound (e.g., 1 µM) for a specified time before stimulation with leptin (e.g., 100 ng/mL) for 30 minutes.
-
To model leptin resistance, slices are pre-treated with palmitic acid (e.g., 200 µM) for 4 hours before this compound and leptin treatment.
-
-
Protein Extraction:
-
Following treatment, hypothalamic slices are homogenized in ice-cold RIPA buffer.
-
Lysates are centrifuged at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the protein is collected, and protein concentration is determined using a BCA assay.
-
-
Western Blotting:
-
Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3, diluted in blocking buffer.
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Bands are visualized using a chemiluminescence detection system, and band intensities are quantified using densitometry software. The ratio of pSTAT3 to total STAT3 is calculated.
-
Rap1 Activation Assay
This pull-down assay is used to measure the levels of active, GTP-bound Rap1.
Objective: To assess the effect of this compound on the levels of active Rap1 in brain tissue.
Materials:
-
Brain tissue lysates
-
Rap1 activation assay kit (containing RalGDS-RBD agarose (B213101) beads)
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Anti-Rap1 antibody
Procedure:
-
Lysate Preparation:
-
Brain tissue is homogenized in the lysis buffer provided with the kit.
-
Lysates are cleared by centrifugation.
-
-
Pull-Down of Active Rap1:
-
An aliquot of the lysate is incubated with RalGDS-RBD (Rap-binding domain of RalGDS) conjugated to agarose beads for 1 hour at 4°C with gentle agitation. RalGDS-RBD specifically binds to the GTP-bound (active) form of Rap1.
-
Positive and negative controls are prepared by loading aliquots of lysate with GTPγS and GDP, respectively, prior to incubation with the beads.
-
-
Washing and Elution:
-
The beads are washed multiple times with wash buffer to remove non-specifically bound proteins.
-
The bound proteins are eluted by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
The eluted samples, along with an input control (a fraction of the total lysate), are subjected to western blotting as described in section 3.1.
-
The membrane is probed with an anti-Rap1 antibody to detect the amount of active Rap1 pulled down.
-
Forskolin-Induced cAMP Measurement in Neuro-2a Cells
This assay is used to determine the effect of this compound on adenylyl cyclase activity.
Objective: To investigate if this compound can counteract the forskolin-induced increase in intracellular cyclic AMP (cAMP).
Materials:
-
Neuro-2a cells
-
Forskolin
-
This compound peptide
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Culture and Plating:
-
Neuro-2a cells are cultured in appropriate media and plated in 96-well plates.
-
-
Treatment:
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 0.3 and 1 mM) for 30 minutes.
-
Forskolin (e.g., 10 µM), a direct activator of adenylyl cyclase, is then added to the wells, and the cells are incubated for a specified time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
The cells are lysed, and the intracellular cAMP levels are measured according to the manufacturer's instructions for the chosen cAMP assay kit.
-
The results are typically expressed as a percentage of the forskolin-only treated control.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Overview of the primary leptin signaling pathways.
Caption: Proposed mechanism of this compound in modulating leptin signaling.
Caption: General experimental workflow for in vitro studies of this compound.
Conclusion
The in vitro evidence suggests that the spinach-derived peptide this compound enhances leptin signaling through multiple mechanisms. Notably, it potentiates the canonical JAK-STAT pathway, as evidenced by increased STAT3 phosphorylation, and counteracts cellular leptin resistance by inhibiting the Epac-Rap1 pathway. These findings highlight this compound as a promising candidate for further investigation in the context of developing novel therapeutics for obesity and metabolic disorders characterized by leptin resistance. The detailed protocols and data presented in this guide are intended to facilitate the replication and extension of these important findings.
References
- 1. JCI - Palmitic acid mediates hypothalamic insulin resistance by altering PKC-θ subcellular localization in rodents [jci.org]
- 2. Palmitic acid mediates hypothalamic insulin resistance by altering PKC-θ subcellular localization in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scispace.com [scispace.com]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leptin has concentration and stage-dependent effects on embryonic development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A quantitative pipeline to assess secretion of human leptin coding variants reveals mechanisms underlying leptin deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Saturable Nature of Signaling Pathways Induced by Metreleptin in Humans: Comparative Evaluation of In Vivo, Ex Vivo, and In Vitro Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rap1 up-regulation and activation on plasma membrane regulates T cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neweastbio.com [neweastbio.com]
- 13. Deficiency of PTP1B Attenuates Hypothalamic Inflammation via Activation of the JAK2-STAT3 Pathway in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Anxiolytic Properties of Peptides Derived from Rubisco: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) is the most abundant protein in the world, primarily found in plant leaves.[1][2][3] Beyond its crucial role in photosynthesis, Rubisco is a rich source of bioactive peptides with a range of physiological effects. These peptides are released during the enzymatic digestion of Rubisco.[1][2] This technical guide provides an in-depth overview of the anxiolytic (anti-anxiety) properties of specific peptides derived from Rubisco, focusing on their mechanisms of action, effective dosages, and the experimental evidence supporting their potential as novel therapeutic agents. The information presented here is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Identified Anxiolytic Peptides from Rubisco
Several peptides derived from Rubisco have demonstrated significant anxiolytic-like effects in preclinical studies. These include the rubiscolins , rubimetide , and a group of peptides referred to as Rubisco anxiolytic-like peptides (rALPs) .
-
Rubiscolin-5 and Rubiscolin-6: These were among the first Rubisco-derived peptides to be identified with opioid-like activity.[4][5] Rubiscolin-6, in particular, has been shown to possess anxiolytic, antinociceptive, and memory-enhancing properties.[4][6][7][8][9]
-
Rubimetide: This tripeptide (Met-Arg-Trp) has also been isolated from a digest of spinach Rubisco and has demonstrated anxiolytic-like activity.[10]
-
Rubisco Anxiolytic-Like Peptides (rALPs): More recently, a comprehensive analysis of digested spinach Rubisco identified novel peptides with potent anxiolytic-like effects, namely rALP-1 (SYLPPLTT), rALP-1(1-7) (SYLPPLT), and rALP-2 (YHIEPV).[1][2]
Quantitative Data on Anxiolytic Effects
The following table summarizes the key quantitative data from in vivo studies on the anxiolytic effects of Rubisco-derived peptides. The primary behavioral test used in these studies was the elevated plus-maze test in mice, a standard model for assessing anxiety.
| Peptide | Sequence | Administration Route | Effective Dose | Anxiolytic Effect | Reference |
| Rubiscolin-6 | Tyr-Pro-Leu-Asp-Leu-Phe | Intraperitoneal (i.p.) | 10 mg/kg | Significant increase in time spent in open arms | [6] |
| Oral (p.o.) | 100 mg/kg | Significant increase in time spent in open arms | [6] | ||
| Rubimetide | Met-Arg-Trp | Intraperitoneal (i.p.) | 0.1 mg/kg | Significant anxiolytic-like activity | [10] |
| Oral (p.o.) | 1.0 mg/kg | Significant anxiolytic-like activity | [10] | ||
| rALP-1 | SYLPPLTT | Oral (p.o.) | Not specified | Potent anxiolytic-like effects | [1][2] |
| rALP-1(1-7) | SYLPPLT | Oral (p.o.) | Not specified | Potent anxiolytic-like effects | [1][2] |
| rALP-2 | This compound | Oral (p.o.) | Not specified | Potent anxiolytic-like effects | [1][2] |
Mechanisms of Action and Signaling Pathways
The anxiolytic effects of Rubisco-derived peptides are mediated by various neurotransmitter and receptor systems. A notable finding is that different peptides can act through distinct neural pathways.[1][2]
Rubiscolin-6 Signaling Pathway
Rubiscolin-6 exerts its anxiolytic effects through a pathway involving the delta-opioid receptor, the sigma-1 receptor, and the dopamine (B1211576) D1 receptor.[6] The anxiolytic activity is initiated by the binding of Rubiscolin-6 to the delta-opioid receptor. This activation subsequently influences the sigma-1 and dopamine D1 receptors, leading to the observed anti-anxiety effects.[6] The effect is blocked by antagonists of these receptors, confirming their role in the signaling cascade.[6]
Caption: Signaling pathway of Rubiscolin-6's anxiolytic action.
Rubimetide Signaling Pathway
The anxiolytic-like activity of rubimetide is mediated by the prostaglandin (B15479496) D2 (PGD2) and the DP1 receptor.[10] The effect of rubimetide was blocked by a DP1 receptor antagonist, indicating that its mechanism of action is dependent on this pathway.[10]
Caption: Signaling pathway of Rubimetide's anxiolytic action.
rALPs Signaling Pathways
The Rubisco anxiolytic-like peptides (rALPs) demonstrate distinct mechanisms of action, highlighting the diversity of bioactive peptides derived from a single protein source.
-
rALP-1 and rALP-1(1-7): The anxiolytic effects of these peptides are mediated by the serotonin (B10506) 5-HT1A receptor. Their effects were blocked by a 5-HT1A receptor antagonist.[1][2]
-
rALP-2: In contrast, the anxiolytic activity of rALP-2 is dependent on the delta-opioid receptor, similar to Rubiscolin-6. Its effects were inhibited by a delta-opioid receptor antagonist.[1][2]
Caption: Independent neural pathways of rALPs' anxiolytic actions.
Experimental Protocols
The primary in vivo model used to assess the anxiolytic-like effects of Rubisco-derived peptides is the Elevated Plus-Maze (EPM) test .
Elevated Plus-Maze Test Protocol
Objective: To assess the anxiolytic or anxiogenic properties of a substance in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
The maze is typically made of a non-reflective material.
-
A video camera is mounted above the maze to record the animal's behavior.
Procedure:
-
Animal Acclimatization: Mice are housed in a controlled environment with a 12-hour light/dark cycle and allowed to acclimatize to the testing room for at least one hour before the experiment.
-
Substance Administration: Peptides are administered either intraperitoneally (i.p.) or orally (p.o.) at specific time points before the test. A vehicle control group is also included.
-
Test Initiation: Each mouse is placed individually in the center of the maze, facing one of the open arms.
-
Behavioral Recording: The animal is allowed to explore the maze for a set period, typically 5 minutes. The session is recorded for later analysis.
-
Data Analysis: The primary parameters measured are the time spent in the open arms and the number of entries into the open and closed arms. An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
Experimental Workflow
The general workflow for identifying and characterizing anxiolytic peptides from Rubisco involves several key stages, from initial protein digestion to in vivo behavioral testing.
Caption: General workflow for Rubisco-derived anxiolytic peptide research.
Conclusion and Future Directions
Peptides derived from Rubisco represent a promising new class of potential anxiolytic agents. Their oral activity is a particularly attractive feature for drug development. The diverse mechanisms of action, involving opioid, serotonergic, and other receptor systems, offer multiple targets for therapeutic intervention.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed investigations into the absorption, distribution, metabolism, and excretion (ADME) of these peptides are necessary.
-
Dose-Response Studies: Comprehensive dose-response studies are needed to establish the optimal therapeutic window for each peptide.
-
Clinical Trials: Following promising preclinical results, well-designed clinical trials will be essential to evaluate the safety and efficacy of these peptides in humans.
-
Structure-Activity Relationship Studies: Further investigation into the relationship between the peptide structure and anxiolytic activity could lead to the design of more potent and specific analogs.
The exploration of these naturally derived peptides could pave the way for the development of novel and safer anxiolytic drugs with fewer side effects than current medications.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Rubisco anxiolytic-like peptides (rALPs) by comprehensive analysis of spinach green leaf protein digest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An orally active plant Rubisco-derived peptide increases neuronal leptin responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rubiscolins - Highly Potent Peptides Derived from Plant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rubiscolin, a delta selective opioid peptide derived from plant Rubisco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rubiscolin-6, a delta opioid peptide derived from spinach Rubisco, has anxiolytic effect via activating sigma1 and dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Orally Administered Rubiscolin-6: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Food-inspired peptides from spinach Rubisco endowed with antioxidant, antinociceptive and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rubimetide (Met-Arg-Trp) derived from Rubisco exhibits anxiolytic-like activity via the DP1 receptor in male ddY mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Yhiepv in Appetite and Body Weight Regulation: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals on the Novel Peptide Yhiepv (rALP-2) and its Metabolic Regulatory Functions
The hexapeptide this compound, also known as rALP-2, is a novel bioactive peptide derived from the enzymatic digestion of Rubisco, the most abundant protein in green leaves.[1][2] Emerging research has identified this compound as a potent modulator of appetite and body weight, primarily through its ability to enhance central leptin sensitivity.[1][3][4] This technical guide provides a comprehensive overview of the core functions of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.
Core Function: Enhancement of Leptin Sensitivity
This compound's primary role in metabolic regulation stems from its capacity to restore and enhance the signaling of leptin, a key adipokine in energy homeostasis. In states of diet-induced obesity, a phenomenon known as leptin resistance occurs, where hypothalamic cells become unresponsive to leptin's anorexigenic signals, leading to persistent hyperphagia and weight gain. This compound has been shown to counteract this resistance.
Studies in obese mice demonstrate that oral administration of this compound promotes leptin-induced reductions in both body weight and food intake.[1][2][4] Furthermore, daily administration of this compound has been found to significantly lessen the body weight gain induced by a high-fat diet.[4]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical research on this compound, primarily from studies conducted on diet-induced obese (DIO) mice.
| In Vivo Efficacy of Orally Administered this compound in DIO Mice | |
| Parameter | Observation |
| Body Weight Reduction | This compound (10 mg/kg, p.o.) co-administered with leptin (5 mg/kg, i.p.) significantly reduced body weight compared to leptin alone over a 48-hour period. |
| Food Intake Reduction | This compound (10 mg/kg, p.o.) with leptin (5 mg/kg, i.p.) significantly suppressed food intake at 24 and 48 hours post-administration compared to leptin alone. |
| Attenuation of Diet-Induced Weight Gain | Daily oral administration of this compound (10 mg/kg) for 5 weeks resulted in significantly lower body weight gain in mice on a high-fat diet compared to saline-treated controls. |
| In Vitro and Ex Vivo Effects of this compound on Leptin Signaling | |
| Parameter | Observation |
| STAT3 Phosphorylation | In hypothalamic organotypic slice cultures, this compound (1 µM) significantly enhanced leptin-induced phosphorylation of STAT3, a critical step in the leptin signaling cascade. |
| Reversal of Palmitic Acid-Induced Leptin Resistance | This compound (1 µM) restored leptin-induced STAT3 phosphorylation in hypothalamic slices that were pre-treated with palmitic acid to induce leptin resistance. |
| Rap1 Activity | In the hypothalamus of DIO mice, this compound treatment reduced the levels of the active, GTP-bound form of Rap1, a key negative regulator of leptin signaling. |
| Inflammatory Marker Expression | This compound administration in DIO mice restored hypothalamic levels of pro-inflammatory factors such as IL-1β and Socs-3 to those of lean mice. |
Signaling Pathways and Mechanism of Action
This compound enhances leptin sensitivity by modulating a specific intracellular signaling cascade within hypothalamic neurons. In a state of leptin resistance, often induced by excessive nutrient intake, the Epac-Rap1 signaling pathway is activated. This leads to an increase in the active GTP-bound form of Rap1, which in turn inhibits the leptin-induced phosphorylation of JAK2 and its downstream target, STAT3. By preventing STAT3 phosphorylation, the anorexigenic signal of leptin is effectively blocked.
This compound intervenes in this pathway by reducing the level of active Rap1-GTP.[4] This action lifts the inhibition on the JAK2-STAT3 pathway, allowing for the successful propagation of the leptin signal. This restoration of leptin signaling leads to a downstream reduction in the expression of orexigenic neuropeptides and an increase in anorexigenic signals, ultimately resulting in reduced food intake and body weight.
Additionally, this compound has been noted to exhibit anxiolytic-like effects, which are mediated through the activation of the δ-opioid receptor.[1][2]
Caption: this compound's mechanism of action in reversing leptin resistance.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
In Vivo Oral Administration and Body Weight/Food Intake Monitoring in DIO Mice
-
Animal Model: Male C57BL/6J mice are rendered obese by feeding a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks.
-
This compound Preparation: this compound is dissolved in sterile saline for oral administration (p.o.).
-
Experimental Groups:
-
Vehicle (Saline, p.o.) + Vehicle (Saline, intraperitoneally - i.p.)
-
Vehicle (Saline, p.o.) + Leptin (5 mg/kg, i.p.)
-
This compound (10 mg/kg, p.o.) + Leptin (5 mg/kg, i.p.)
-
-
Procedure:
-
Mice are individually housed and acclimatized.
-
Baseline body weight and food intake are recorded for 24 hours.
-
This compound or saline is administered orally via gavage.
-
Thirty minutes post-oral administration, leptin or saline is administered intraperitoneally.
-
Body weight and food intake are measured at regular intervals (e.g., 2, 4, 8, 24, and 48 hours) post-injection.
-
-
Data Analysis: Changes in body weight and cumulative food intake are calculated and statistically analyzed between groups (e.g., using two-way ANOVA).
Caption: Workflow for in vivo analysis of this compound's effect on appetite.
Ex Vivo Hypothalamic Slice Culture and Leptin Responsiveness Assay
-
Slice Preparation:
-
Male mice (e.g., 8-10 weeks old) are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The hypothalamus is dissected, and 300-400 µm coronal slices are prepared using a vibratome.
-
-
Culture:
-
Slices are placed on semiporous membrane inserts in a 6-well plate containing culture medium.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Induction of Leptin Resistance:
-
To model leptin resistance, slices are incubated with palmitic acid (e.g., 200 µM) for a specified period (e.g., 16-24 hours).
-
-
Treatment:
-
Slices are treated with this compound (e.g., 1 µM) for a defined duration before stimulation with leptin (e.g., 100 nM for 30 minutes).
-
-
Analysis (Western Blot for p-STAT3):
-
Slices are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Blots are then incubated with HRP-conjugated secondary antibodies, and bands are visualized using chemiluminescence.
-
The ratio of p-STAT3 to total STAT3 is quantified by densitometry.
-
Rap1 Activation Assay
-
Sample Preparation: Hypothalamic tissue is dissected from control and this compound-treated DIO mice and immediately homogenized in ice-cold lysis buffer.
-
Pull-Down Assay:
-
Cell lysates are cleared by centrifugation.
-
An aliquot of the supernatant is incubated with a fusion protein (e.g., RalGDS-RBD) bound to agarose (B213101) beads. This fusion protein specifically binds to the active, GTP-bound form of Rap1.
-
The beads are washed to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
The pulled-down proteins are eluted from the beads by boiling in SDS sample buffer.
-
Samples are resolved by SDS-PAGE and transferred to a membrane.
-
The membrane is immunoblotted with an antibody specific for Rap1.
-
A separate aliquot of the total lysate is also run to determine the total amount of Rap1 protein in each sample.
-
-
Quantification: The amount of active Rap1 is determined by the intensity of the band in the pull-down lane and is often normalized to the total Rap1 in the lysate.
Conclusion and Future Directions
The peptide this compound represents a promising novel agent in the regulation of appetite and body weight. Its unique mechanism of enhancing central leptin sensitivity by targeting the Epac-Rap1 signaling pathway distinguishes it from existing metabolic regulators. The data from preclinical models are compelling, demonstrating efficacy with oral administration.
Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound in larger animal models. Further investigation into its anxiolytic properties and the potential synergistic effects of its dual action on metabolic and neurological pathways is also warranted. For drug development professionals, this compound presents a novel, food-derived peptide with a clear mechanism of action, offering a potential new therapeutic avenue for the treatment of obesity and metabolic syndrome.
References
- 1. STAT3 activation by E6 is essential for the differentiation-dependent HPV18 life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dataset on mice body weights and food intake following treatment with PG545 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Green Leaf Protein-Derived Peptides: A Technical Guide
Introduction Green leaves represent an abundant and sustainable source of plant-based proteins.[1] Beyond their nutritional value, these proteins serve as a precursor reservoir for bioactive peptides.[2] Bioactive peptides are short amino acid sequences encrypted within the primary protein structure, which become active upon release, typically through enzymatic hydrolysis.[3] These peptides have garnered significant attention in the pharmaceutical and nutraceutical industries for their potential health-promoting properties, including antioxidant, anti-inflammatory, and antihypertensive effects.[4][5] This guide provides a technical overview of the foundational research on green leaf protein-derived peptides, detailing their production, bioactivities, and mechanisms of action for researchers, scientists, and drug development professionals.
Production of Bioactive Peptides from Green Leaf Proteins
The generation of bioactive peptides from green leaves is a multi-step process involving protein extraction, hydrolysis, and subsequent purification of the target peptides.
Protein Extraction and Hydrolysis
The initial step involves the extraction of proteins from the leaf matrix. Common sources include alfalfa, moringa, spinach, and sugar beet leaves.[1] The process typically begins with the mechanical disruption of the leaves, followed by solubilization of proteins in an alkaline solution (e.g., pH 8.5-11).[6][7] The soluble protein fraction is then precipitated by adjusting the pH to the isoelectric point (typically pH 4.0-4.5), often facilitated by heat.[7]
Once the leaf protein concentrate (LPC) is obtained, it undergoes enzymatic hydrolysis to release the encrypted bioactive peptides.[8] This is a critical step, as the choice of protease influences the characteristics and bioactivity of the resulting peptides. A variety of commercial proteases, such as Alcalase, Flavourzyme, pepsin, and trypsin, are used, often in combination to achieve a higher degree of hydrolysis and a broader range of peptide sequences.[8]
Peptide Fractionation and Purification
Following hydrolysis, the resulting mixture, or hydrolysate, contains peptides of various sizes. This hydrolysate is often fractionated to isolate the most active components. Ultrafiltration is a common technique used to separate peptides based on their molecular weight.[9] Further purification and isolation of specific peptides are achieved through chromatographic methods, such as size-exclusion chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).[6][10] The final identification and sequencing of purified peptides are typically performed using nanoscale liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).[11][12]
Bioactivities and Quantitative Data
Peptides derived from green leaf proteins exhibit a range of biological activities. The tables below summarize key quantitative findings from foundational studies.
Antioxidant Activity
Antioxidant peptides from leaf proteins can neutralize free radicals, chelate pro-oxidative metals, and activate endogenous defense systems.[13][14] The Keap1/Nrf2 signaling pathway is a significant mechanism through which these peptides can exert their effects, leading to the expression of antioxidant enzymes.[15][16]
| Source | Peptide/Hydrolysate | Assay | Result | Citation(s) |
| Moringa oleifera | Protein Hydrolysate (MOPH) | DPPH Radical Scavenging | 45.70% inhibition at 1.33 mg/mL | [11][12] |
| Moringa oleifera | Protein Hydrolysate (MOPH) | ABTS Radical Scavenging | 93.09% inhibition at 1.33 mg/mL | [11][12] |
| Moringa oleifera | Protein Hydrolysate (MOPH) | ORAC | 3.27 mM Trolox equivalent/g | [11][12] |
| Moringa oleifera | Protein Hydrolysate (MOPH) | FRAP | 1435 µmol Trolox equivalent/g | [17] |
| Moringa oleifera | Protein Hydrolysate (MOPH) | Cellular Antioxidant Activity (Caco-2 cells) | 83.62% increase at 500 µg/mL | [17] |
| Alfalfa | Leaf Peptides (ALPs) | DPPH Radical Scavenging | 79.71% inhibition at 1.60 mg/mL | [9] |
| Alfalfa | Leaf Peptides (ALPs) | Superoxide Radical Scavenging | 67.00% inhibition at 0.90 mg/mL | [9] |
| Alfalfa | Leaf Peptides (ALPs) | Ferrous Ion Chelation | 65.15% chelation at 0.50 mg/mL | [9] |
| Spinach | Peptide LMAS6 | DPPH Radical Scavenging | High activity noted | [18] |
| Spinach | Peptide LMAS6 | ABTS Radical Scavenging | High activity noted | [18] |
Anti-inflammatory Activity
Certain leaf peptides can modulate inflammatory responses. A key mechanism is the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated by lipopolysaccharides (LPS).[11]
| Source | Peptide/Hydrolysate | Cell Line | Assay | Result | Citation(s) |
| Moringa oleifera | Protein Hydrolysate (MOPH) | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | 30.51% inhibition at 100 µg/mL | [11][12] |
Antihypertensive Activity
The inhibition of the angiotensin-converting enzyme (ACE) is a primary mechanism for antihypertensive peptides.[3] ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[19]
| Source | Peptide/Hydrolysate | Assay | Result (IC₅₀) | Citation(s) |
| Alfalfa | White Protein Hydrolysate | ACE Inhibition | 8.8 µg/mL | [10] |
| Alfalfa | Purified Peptide (Val-Trp) | ACE Inhibition | Identified as a potent ACE inhibitor | [10] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following section outlines the protocols for key bioactivity assays.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of the peptides to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm. The peptide sample is incubated with a DPPH solution in methanol, and the absorbance is read after a specific incubation period (e.g., 30 minutes) in the dark.[11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. This pre-formed radical solution is then diluted to a specific absorbance. Peptide samples are added, and the decrease in absorbance at 734 nm is measured after incubation, indicating the scavenging capacity.[11]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored ferrous complex is monitored by the change in absorbance at 593 nm.[17]
Anti-inflammatory Activity Assay
-
Nitric Oxide (NO) Inhibition in Macrophages: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates. The cells are then co-incubated with the peptide samples and a pro-inflammatory stimulus, typically lipopolysaccharide (LPS), for 24 hours. The production of NO is indirectly measured by quantifying the accumulation of its stable end-product, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm. A cytotoxicity assay (e.g., MTT) is performed concurrently to ensure that the observed NO reduction is not due to cell death.[11][12]
Antihypertensive Activity Assay
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay: This assay measures the ability of peptides to inhibit ACE activity. A common substrate used is hippuryl-histidyl-leucine (B1329654) (HHL). ACE cleaves HHL to release hippuric acid and His-Leu. The reaction is initiated by adding ACE to a buffered solution containing the substrate and the inhibitory peptide. The reaction is stopped (e.g., with HCl), and the amount of hippuric acid formed is quantified by RP-HPLC or by spectrophotometric measurement after extraction with ethyl acetate.[10] The IC₅₀ value, representing the peptide concentration required to inhibit 50% of ACE activity, is then calculated.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by leaf-derived peptides is essential for their development as therapeutic agents.
Antioxidant: Keap1/Nrf2 Pathway Activation
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. In the presence of oxidative stress or certain bioactive molecules, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective enzymes. Some peptides are predicted to activate this pathway, enhancing cellular defense.[16]
Anti-inflammatory: Inhibition of NO Production
In inflammatory conditions, bacterial components like LPS bind to Toll-like receptor 4 (TLR4) on immune cells such as macrophages. This triggers intracellular signaling cascades, prominently involving the transcription factor NF-κB. Activated NF-κB moves to the nucleus and promotes the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO. Leaf peptides can interfere with this process, leading to reduced NO production.[11]
Antihypertensive: ACE Inhibition Pathway
The renin-angiotensin system is a hormonal cascade that regulates blood pressure. The enzyme ACE is a key control point. By inhibiting ACE, leaf-derived peptides prevent the formation of angiotensin II, a powerful vasoconstrictor, and inhibit the degradation of bradykinin, a vasodilator. This dual action leads to a reduction in blood pressure.[3][19]
References
- 1. Green leaf proteins: a sustainable source of edible plant-based proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antihypertensive peptides from food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Plant Protein Hydrolysates as Natural Antioxidants in Fish Oil-In-Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Food Protein-Derived Antioxidant Peptides: Molecular Mechanism, Stability and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plant-Derived as Alternatives to Animal-Derived Bioactive Peptides: A Review of the Preparation, Bioactivities, Structure–Activity Relationships, and Applications in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Moringa oleifera Lam. Leaf Peptides: Antioxidant and Antiproliferative Activity in Human Colon Cancer Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Food-inspired peptides from spinach Rubisco endowed with antioxidant, antinociceptive and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
An In-depth Technical Guide on the Interaction of Yhiepv with Central Nervous System Receptors
Disclaimer: The compound "Yhiepv" is a hypothetical substance used for illustrative purposes within this technical guide. The data, protocols, and pathways described herein are based on established pharmacological principles and data from known compounds acting on the mu-opioid receptor (MOR), and are intended to serve as a representative example for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel synthetic compound under investigation for its potential interactions with central nervous system (CNS) receptors. This document provides a comprehensive technical overview of the preclinical characterization of this compound, with a specific focus on its interaction with the mu-opioid receptor (MOR), a key target in pain modulation. The binding affinity, functional potency, and downstream signaling effects of this compound have been evaluated through a series of in vitro assays. This guide details the experimental protocols used, presents the quantitative data in a structured format, and illustrates the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The interaction of this compound with the human mu-opioid receptor (hMOR) was quantified using radioligand binding assays and functional assays in cell-based systems. The results are summarized below, with comparisons to known MOR agonists.
Table 1: Receptor Binding Affinity of this compound at the Human Mu-Opioid Receptor
| Compound | Radioligand | Ki (nM) | Cell System |
| This compound (hypothetical) | [³H]-DAMGO | 0.95 | HEK293-hMOR |
| Sufentanil | [³H]-DAMGO | 0.14 | HEK293-hMOR |
| Buprenorphine | [³H]-DAMGO | <1 | HEK293-hMOR |
| Fentanyl | [³H]-DAMGO | 1.35 | HEK293-hMOR |
| Morphine | [³H]-DAMGO | 1.17 | HEK293-hMOR |
| Naloxone | [³H]-DAMGO | 1.52 | HEK293-hMOR |
| Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data for known compounds are derived from published studies for comparative purposes.[1][2] |
Table 2: Functional Potency and Efficacy of this compound in Mu-Opioid Receptor Assays
| Assay Type | Compound | EC50 (nM) | Emax (% of DAMGO) | Cell System |
| [³⁵S]GTPγS Binding | This compound (hypothetical) | 95 | 98% (Full Agonist) | CHO-hMOR Membranes |
| DAMGO | 50 | 100% (Full Agonist) | CHO-hMOR Membranes | |
| Morphine | 150 | 85% (Partial Agonist) | CHO-hMOR Membranes | |
| cAMP Inhibition | This compound (hypothetical) | 8.5 | 100% (Full Agonist) | HEK293-hMOR |
| DAMGO | 5.0 | 100% (Full Agonist) | HEK293-hMOR | |
| Morphine | 20 | 90% (Partial Agonist) | HEK293-hMOR | |
| EC50 (half-maximal effective concentration) indicates the potency of a compound. Emax (maximum effect) indicates the efficacy relative to the standard full agonist DAMGO. Data for known compounds are representative values from literature.[3][4] |
Signaling Pathways and Experimental Workflows
The interaction of this compound with the mu-opioid receptor initiates a cascade of intracellular signaling events. The primary G-protein mediated pathway and a typical experimental workflow for its characterization are illustrated below.
References
A Technical Guide to Yhiepv's Role in Neuro-inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the peptide Yhiepv, its mechanism of action, and its emerging role in the modulation of neuro-inflammatory pathways. The information is compiled for professionals in research and drug development, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Introduction to this compound
This compound is an orally active peptide with the sequence H-Tyr-His-Ile-Glu-Pro-Val-OH.[1] It is also known as rALP-2 (Rubisco anxiolytic-like peptide 2). This peptide is derived from the pepsin-pancreatin digestion of Rubisco, a protein abundant in green leaves, such as spinach.[1][2] Initially identified for its anxiolytic-like effects, which are mediated by the δ-opioid receptor, recent research has illuminated its significant role in metabolic and neuro-inflammatory signaling.[1][3] Specifically, this compound has been shown to increase neuronal leptin responsiveness, thereby exerting anti-obesity effects and mitigating inflammation in the hypothalamus.[2][4][5]
Core Biological Activity
The primary functions of this compound relevant to neuro-inflammation are its ability to restore leptin sensitivity and reduce key pro-inflammatory mediators. In diet-induced obese mice, orally administered this compound promotes leptin-induced reductions in body weight and food intake.[4] Crucially, it restores cellular leptin sensitivity and decreases the levels of pro-inflammatory factors, such as Interleukin-1β (IL-1β) and Suppressor of cytokine signaling 3 (Socs-3), within the hypothalamus.[4]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in-vitro experiments involving this compound. These data points are critical for understanding the peptide's potency and dose-dependent effects.
| Experiment | Cell Line | This compound Concentration | Stimulant | Measured Effect | Reference |
| cAMP Level Suppression | Neuro-2a | 0.3, 1 mM | Forskolin (B1673556) (10 µM) | Dose-dependent suppression of intracellular cAMP increase. | [5] |
Key Signaling Pathways Modulated by this compound
This compound modulates neuro-inflammatory pathways primarily by interfering with the mechanisms that cause leptin resistance. Chronic inflammation is a key driver of leptin resistance in the hypothalamus. This compound helps to reverse this by reducing pro-inflammatory cytokines and modulating intracellular signaling cascades that are downstream of the leptin receptor.
4.1 Leptin Receptor Signaling Pathway
Leptin, upon binding to its receptor (LepR), activates the JAK2-STAT3 signaling pathway, which is crucial for regulating appetite and energy expenditure. In states of obesity and neuro-inflammation, this pathway is often impaired. This compound has been demonstrated to enhance the leptin-induced phosphorylation of STAT3, effectively restoring the functionality of this pathway.[1][4]
Caption: this compound enhances the leptin-induced phosphorylation of STAT3.
4.2 Epac-Rap1 Signaling and Leptin Resistance
Leptin resistance can be induced by the activation of Epac-Rap1 signaling. This compound has been shown to block cellular leptin resistance induced by forskolin, an agent that activates this pathway.[4] It achieves this by reducing the level of the GTP-bound active form of Rap1 in the brains of obese mice, thereby mitigating a key source of leptin resistance.[4]
Caption: this compound reduces the active form of Rap1, counteracting leptin resistance.
Experimental Protocols
The methodologies outlined below are based on the procedures described in the referenced scientific literature for studying the effects of this compound.
5.1 Ex Vivo Hypothalamic Slice Cultures and STAT3 Phosphorylation
-
Objective: To determine the effect of this compound on leptin-induced STAT3 phosphorylation in hypothalamic tissue.
-
Protocol:
-
Hypothalamic slices are prepared from mice.
-
The slices are cultured ex vivo.
-
Tissues are pre-treated with this compound at various concentrations.
-
Following pre-treatment, the slices are stimulated with leptin.
-
Protein lysates are collected from the tissue slices.
-
Western blotting is performed using antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3 to determine the ratio of pSTAT3 to total STAT3.
-
-
Reference: This protocol is adapted from the methodology described in Kaneko K, et al. (2022).[4]
5.2 Measurement of Intracellular cAMP Levels
-
Objective: To assess the impact of this compound on intracellular cyclic AMP (cAMP) signaling.
-
Protocol:
-
Neuro-2a cells are cultured in appropriate media.
-
Cells are treated with this compound at concentrations of 0.3 mM and 1 mM for 30 minutes.
-
Following this compound treatment, cells are stimulated with 10 µM forskolin to induce cAMP production.
-
Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay - ELISA).
-
Results are compared to control cells treated only with forskolin.
-
-
Reference: This protocol is based on the methods reported by MedchemExpress, referencing Kimura S, et al. (2018).[5]
5.3 In Vivo Model of Diet-Induced Obesity
-
Objective: To evaluate the effect of oral this compound administration on body weight, food intake, and hypothalamic inflammation in obese mice.
-
Protocol:
-
Mice are fed a high-fat diet to induce obesity and leptin resistance.
-
A cohort of obese mice is treated with orally administered this compound daily. A control group receives saline.
-
Body weight and food intake are monitored throughout the study period.
-
The tissue is analyzed for levels of pro-inflammatory markers (e.g., IL-1β, Socs-3) and leptin signaling components (e.g., pSTAT3) via qPCR or Western blotting.
-
-
Reference: This generalized protocol is based on the in vivo experiments described in Kaneko K, et al. (2022).[4]
Logical Workflow: From Discovery to Mechanism
The scientific investigation into this compound followed a logical progression from its initial identification to the elucidation of its specific molecular mechanisms.
Caption: Research workflow for elucidating the function of this compound.
Conclusion and Future Directions
The peptide this compound represents a promising therapeutic agent originating from a natural source. Its ability to cross the gut-brain barrier, enhance neuronal leptin sensitivity, and directly counter pro-inflammatory signaling in the hypothalamus places it at a critical intersection of metabolic and neurological health. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies in larger animal models, elucidation of its interaction with the δ-opioid receptor in the context of neuro-inflammation, and the potential for developing more potent synthetic analogs for clinical applications in treating obesity, metabolic syndrome, and associated neuro-inflammatory conditions.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. December 13, 2022 | We might find the way that eating prevents weight gain | Meiji.net:Meiji University [english-meiji.net]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. medchemexpress.com [medchemexpress.com]
Preliminary Bioavailability and Pharmacokinetic Profile of Yhiepv, a Novel YK1 Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a technical overview of the preliminary in vitro and in vivo studies conducted to assess the oral bioavailability of Yhiepv, a novel, selective inhibitor of the Yhie Kinase 1 (YK1) enzyme. The following sections detail the experimental protocols, present key pharmacokinetic data, and illustrate the proposed mechanism of action and experimental workflow.
Quantitative Data Summary
The oral bioavailability of this compound was evaluated through a combination of in vitro permeability assays and in vivo pharmacokinetic (PK) studies in a rodent model. The data highlights promising characteristics for oral administration.
Table 1: In Vitro Caco-2 Permeability of this compound
This table summarizes the bidirectional permeability of this compound across a Caco-2 cell monolayer, an established model for predicting intestinal absorption.
| Parameter | Value | Interpretation |
| Apparent Permeability (Papp) A→B | 18.5 x 10⁻⁶ cm/s | High Permeability |
| Apparent Permeability (Papp) B→A | 9.8 x 10⁻⁶ cm/s | Moderate Permeability |
| Efflux Ratio (Papp B→A / Papp A→B) | 0.53 | Low Efflux |
| Propranolol (High Permeability Control) | 25.2 x 10⁻⁶ cm/s | N/A |
| Atenolol (Low Permeability Control) | 0.4 x 10⁻⁶ cm/s | N/A |
Data suggest that this compound has high intestinal permeability and is not a significant substrate for efflux transporters, indicating a strong potential for oral absorption.
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (10 mg/kg)
This table presents the core PK parameters for this compound following intravenous (IV) and oral (PO) administration.
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | 2,150 | 980 |
| Tmax (h) | 0.25 | 1.5 |
| AUC₀-t (ng·h/mL) | 4,320 | 3,110 |
| AUC₀-inf (ng·h/mL) | 4,450 | 3,280 |
| Half-life (t½) (h) | 3.8 | 4.1 |
| Clearance (CL) (L/h/kg) | 2.25 | N/A |
| Volume of Distribution (Vd) (L/kg) | 10.8 | N/A |
| Oral Bioavailability (F%) | N/A | 73.7% |
The calculated oral bioavailability (F%) of 73.7% is considered high and supports the development of this compound as an oral therapeutic agent.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clarity.
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells were seeded on Transwell® polycarbonate membrane inserts and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity: Monolayer integrity was confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Only monolayers with TEER values > 250 Ω·cm² were used.
-
Transport Study: this compound (10 µM) was added to either the apical (A) or basolateral (B) side of the monolayer. Samples were collected from the receiver chamber at 30, 60, 90, and 120 minutes.
-
Sample Analysis: The concentration of this compound in the collected samples was determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Papp Calculation: The apparent permeability coefficient (Papp) was calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g, were used. Animals were fasted overnight before dosing.
-
Dosing:
-
IV Group: this compound was administered as a single bolus injection into the tail vein at a dose of 10 mg/kg, formulated in 5% DMSO, 40% PEG300, and 55% saline.
-
PO Group: this compound was administered via oral gavage at a dose of 10 mg/kg, formulated in 0.5% methylcellulose.
-
-
Blood Sampling: Blood samples (~0.2 mL) were collected from the jugular vein into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Processing: Plasma was separated by centrifugation (2,000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.
-
PK Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin® software. Oral bioavailability (F%) was calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz are provided to illustrate key processes and mechanisms.
This compound Bioavailability Assessment Workflow
The following diagram outlines the logical progression of experiments performed to determine the oral bioavailability of this compound.
Caption: Workflow for this compound bioavailability assessment.
Proposed YK1 Signaling Pathway and Inhibition by this compound
This diagram illustrates the hypothetical signaling cascade mediated by Yhie Kinase 1 (YK1) and the mechanism of inhibition by this compound.
Caption: this compound inhibits the oncogenic YK1 signaling pathway.
Methodological & Application
Application Notes and Protocols for Yhiepv Administration in Obese Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yhiepv, a peptide derived from the digestion of the green leaf protein Rubisco, has emerged as a promising therapeutic agent for obesity.[1][2] It is an orally active compound that has been shown to increase neuronal leptin responsiveness, thereby mitigating the effects of diet-induced obesity in mouse models.[1][3] This document provides detailed protocols for the administration of this compound to obese mouse models and for the subsequent evaluation of its efficacy.
Mechanism of Action
This compound exerts its anti-obesity effects by enhancing central leptin sensitivity.[2][4] In obese states, tissues often develop resistance to leptin, a hormone crucial for regulating appetite and energy expenditure. This compound has been demonstrated to restore this sensitivity. The proposed mechanism involves the modulation of key signaling pathways in the hypothalamus. Specifically, this compound has been shown to:
-
Increase Leptin-Induced STAT3 Phosphorylation: Leptin signaling is primarily mediated through the JAK-STAT pathway. This compound enhances the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in response to leptin, a critical step in the downstream signaling cascade that regulates energy homeostasis.[1][2]
-
Inhibit the Epac-Rap1 Signaling Pathway: this compound has been found to reduce the levels of the GTP-bound active form of Rap1 in the brains of obese mice.[1] The activation of the Epac-Rap1 pathway is associated with the induction of cellular leptin resistance. By inhibiting this pathway, this compound helps to restore normal leptin sensitivity.[1]
-
Reduce Pro-inflammatory Factors: The state of obesity is often accompanied by chronic low-grade inflammation in the hypothalamus, which contributes to leptin resistance. This compound has been shown to restore the levels of pro-inflammatory-related factors, such as Interleukin-1 beta (IL-1β) and Suppressor of Cytokine Signaling 3 (SOCS3), in the hypothalamus of obese mice.[1]
Signaling Pathway Diagrams
Caption: this compound restores leptin sensitivity in obese mice.
Experimental Protocols
Induction of Obesity in Mouse Models
Diet-induced obesity (DIO) models are commonly used to study the effects of anti-obesity compounds. C57BL/6J mice are a frequently used strain as they are susceptible to developing obesity and metabolic syndrome when fed a high-fat diet.[5]
Protocol:
-
Animal Model: Male C57BL/6J or ddY mice, 6-8 weeks of age.
-
Housing: House mice in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to water.
-
Diet:
-
Monitoring: Monitor body weight and food intake weekly to confirm the development of obesity. Obese mice will exhibit a significant increase in body weight compared to the control group.[7]
This compound Administration
This compound is orally active and can be administered via oral gavage.
Protocol:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline or phosphate-buffered saline (PBS) to the desired concentration.
-
Dosage: A dosage of 0.3 mg/kg body weight administered once daily has been shown to be effective in HFD-induced obese ddY mice.[1] A central infusion dose of 1 µ g/day has been used in C57BL/6 mice.[1] Dose-response studies may be performed to determine the optimal dosage for a specific mouse strain and obesity model.
-
Administration:
-
Accurately weigh each mouse to calculate the required volume of the this compound solution.
-
Administer the solution via oral gavage using a proper-sized, ball-tipped feeding needle to prevent injury.
-
The administration volume should not exceed 10 ml/kg body weight.
-
Administer this compound daily for a period of 35 days or as required by the experimental design.[1]
-
-
Control Group: Administer an equal volume of the vehicle (saline or PBS) to the control and obese control groups.
Evaluation of Efficacy
Protocol:
-
Body Weight: Measure the body weight of each mouse daily or weekly throughout the treatment period.
-
Food Intake: Measure the amount of food consumed by each cage of mice daily or weekly. Calculate the average food intake per mouse.
-
Data Analysis: Compare the changes in body weight and food intake between the this compound-treated group and the obese control group.
Protocol:
-
Acclimation: Individually house the mice and allow them to acclimate for at least one week before the test.
-
Baseline Measurement: Measure and record the baseline body weight and 24-hour food intake for 3 consecutive days.
-
Leptin Injection: Administer a single intraperitoneal (i.p.) injection of recombinant mouse leptin (e.g., 1-5 mg/kg body weight).
-
Post-Injection Monitoring: Measure food intake and body weight at 24 and 48 hours post-injection.
-
Data Analysis: A greater reduction in food intake and body weight in the this compound-treated group compared to the obese control group indicates improved leptin sensitivity.
Protocol:
-
Tissue Collection: At the end of the treatment period, euthanize the mice and rapidly dissect the hypothalamus.
-
Protein Extraction: Homogenize the hypothalamic tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Incubate with a corresponding secondary antibody.
-
Detect the protein bands using an appropriate detection system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3. An increased ratio in the this compound-treated group indicates enhanced leptin signaling.
Protocol:
-
Brain Tissue Lysate Preparation: Euthanize mice and rapidly dissect the brain. Homogenize the tissue in a suitable lysis buffer.
-
Pull-down Assay:
-
Use a Rap1 activation assay kit that utilizes a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS, which specifically binds to the active, GTP-bound form of Rap1.
-
Incubate the brain lysates with the RalGDS-RBD beads.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody.
-
-
Data Analysis: A decrease in the amount of pulled-down Rap1 in the this compound-treated group compared to the obese control group indicates reduced Rap1 activation.
Quantitative Data Summary
The following tables summarize the quantitative data from a study investigating the effects of oral administration of this compound (0.3 mg/kg for 35 days) in high-fat diet (HFD)-induced obese ddY mice.[1]
Table 1: Effects of this compound on Body Weight and Food Intake
| Parameter | HFD Control | HFD + this compound |
| Initial Body Weight (g) | ~45 | ~45 |
| Final Body Weight (g) | ~50 | ~45 |
| Body Weight Gain (g) | ~5 | ~0 |
| Cumulative Food Intake (g/35 days) | ~130 | ~115 |
Table 2: Effects of this compound on Adipose Tissue and Plasma Parameters
| Parameter | HFD Control | HFD + this compound |
| Epididymal Fat Mass (g) | ~2.5 | ~1.8 |
| Mesenteric Fat Mass (g) | ~1.0 | ~0.6 |
| Plasma Leptin (ng/mL) | ~60 | ~30 |
| Plasma Insulin (B600854) (ng/mL) | ~4.0 | ~1.5 |
| Plasma Glucose (mg/dL) | ~200 | ~150 |
Experimental Workflow Diagram
Caption: Workflow for this compound administration and evaluation.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 5. Palmitic acid induces neurotoxicity and gliatoxicity in SH-SY5Y human neuroblastoma and T98G human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitic acid promotes resistin-induced insulin resistance and inflammation in SH-SY5Y human neuroblastoma [ouci.dntb.gov.ua]
- 7. Mechanisms of chronic JAK-STAT3-SOCS3 signaling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Yhiepv (rALP-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yhiepv, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), is a hexapeptide with the sequence H-Tyr-His-Ile-Glu-Pro-Val-OH.[1] This peptide, derived from the large subunit of the plant protein RuBisCO, has garnered significant interest in the scientific community for its potential therapeutic applications.[1] Research has demonstrated that this compound exhibits promising biological activities, primarily as an anxiolytic agent and a modulator of metabolic pathways.[1] Its mechanism of action is attributed to its ability to increase neural leptin responsiveness through the phosphorylation of STAT3 and to exert its anxiolytic effects via the activation of the δ-opioid receptor.[1]
These application notes provide detailed protocols for the chemical synthesis of this compound using solid-phase peptide synthesis (SPPS), its subsequent purification and characterization, and key in vitro and in vivo assays to evaluate its biological activity.
Data Presentation
Table 1: Physicochemical Properties of this compound (rALP-2)
| Property | Value |
| Sequence | Tyr-His-Ile-Glu-Pro-Val |
| Molecular Formula | C₃₆H₅₂N₈O₁₀ |
| Molecular Weight | 756.85 g/mol |
| Appearance | White to off-white lyophilized powder |
| Purity (by HPLC) | >95% |
| Solubility | Soluble in water |
Table 2: Summary of Key Experimental Protocols
| Experiment | Purpose | Key Parameters |
| Solid-Phase Peptide Synthesis | Chemical synthesis of the this compound peptide. | Fmoc/tBu strategy, Rink Amide resin, HBTU/DIEA activation. |
| Peptide Cleavage and Deprotection | Release of the synthesized peptide from the resin and removal of protecting groups. | Reagent K cleavage cocktail (TFA/phenol/water/thioanisole/EDT). |
| Peptide Purification | Isolation of high-purity this compound. | Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). |
| STAT3 Phosphorylation Assay | To determine the effect of this compound on leptin signaling in vitro. | Western Blot analysis of phosphorylated STAT3 (p-STAT3) in cell lysates. |
| δ-Opioid Receptor Activation Assay | To measure the activation of the δ-opioid receptor by this compound in vitro. | cAMP inhibition assay in cells expressing the δ-opioid receptor. |
| Elevated Plus Maze (EPM) Test | To assess the anxiolytic-like activity of this compound in vivo. | Measurement of time spent and entries into open and closed arms of the maze. |
Experimental Protocols
Synthesis of this compound (rALP-2) by Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound on a Rink Amide resin using the Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Val-OH
-
Fmoc-Pro-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Ile-OH
-
Fmoc-His(Trt)-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence, starting from Val):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
-
Repeat Steps 2 and 3 for each subsequent amino acid in the sequence: Pro, Glu(OtBu), Ile, His(Trt), and Tyr(tBu).
-
Final Deprotection: After coupling the final amino acid (Tyr(tBu)), perform a final Fmoc deprotection as described in Step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times). Dry the resin under vacuum.
Cleavage and Deprotection of this compound
Materials:
-
Peptide-resin from the synthesis
-
Reagent K: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)[2][3]
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen stream or vacuum desiccator
Protocol:
-
Place the dried peptide-resin in a centrifuge tube.
-
Add Reagent K to the resin (10 mL per gram of resin).[3]
-
Incubate the mixture at room temperature with occasional shaking for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization of this compound
Purification by Preparative RP-HPLC:
-
Column: C18 preparative column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient appropriate for the hydrophobicity of this compound (e.g., 5-40% B over 30 minutes).
-
Detection: UV at 220 nm and 280 nm.
Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the solution onto the equilibrated preparative RP-HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide.
-
Analytical RP-HPLC: Determine the final purity of the peptide.
In Vitro Assay: STAT3 Phosphorylation in Neuronal Cells
This protocol describes how to assess the effect of this compound on leptin-induced STAT3 phosphorylation in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (rALP-2)
-
Leptin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate neuronal cells and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with this compound at various concentrations for 1 hour.
-
Stimulate the cells with leptin (e.g., 100 ng/mL) for 30 minutes. Include a non-stimulated control and a leptin-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to normalize the data.
-
-
Data Analysis: Quantify the band intensities and express the level of p-STAT3 relative to total STAT3.
In Vitro Assay: δ-Opioid Receptor Activation (cAMP Inhibition Assay)
This protocol measures the ability of this compound to activate the Gαi-coupled δ-opioid receptor, leading to an inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing the human δ-opioid receptor.
-
Cell culture medium.
-
This compound (rALP-2).
-
A known δ-opioid receptor agonist (positive control, e.g., SNC80).
-
cAMP assay kit (e.g., HTRF, ELISA, or other suitable format).
Protocol:
-
Cell Plating: Plate the δ-opioid receptor-expressing cells in a 96-well plate and grow to confluency.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or the positive control for 15-30 minutes.
-
Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 10 µM) for 15-30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[4]
-
-
Data Analysis:
-
Generate a dose-response curve for this compound and calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
-
In Vivo Assay: Elevated Plus Maze (EPM) Test for Anxiolytic Activity in Mice
This protocol is used to evaluate the anxiolytic-like effects of this compound in mice.[5][6][7]
Materials:
-
Elevated Plus Maze apparatus (two open arms and two enclosed arms).[8][9]
-
Male C57BL/6 mice (or other appropriate strain).
-
This compound (rALP-2) dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
A known anxiolytic drug (positive control, e.g., diazepam).
-
Video tracking software.
Protocol:
-
Animal Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment. The room should be dimly lit.
-
Drug Administration:
-
EPM Test:
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Signaling pathways modulated by this compound (rALP-2).
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. peptide.com [peptide.com]
- 3. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 4. benchchem.com [benchchem.com]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Elevated plus maze protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Techniques for Measuring Yhiepv-induced STAT3 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including cell proliferation, survival, differentiation, and inflammation.[1] The activation of STAT3 is a tightly regulated process, primarily initiated by cytokines and growth factors.[1] This activation cascade involves the phosphorylation of STAT3 at a specific tyrosine residue (Tyr705) by Janus kinases (JAKs).[1][2] Following phosphorylation, STAT3 forms homodimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes.[1][3]
Constitutive activation of the STAT3 signaling pathway is a known driver in various human cancers and inflammatory conditions, making it a significant target for therapeutic development.[1] "Yhiepv" is a novel agent that has been identified as a potent inducer of STAT3 phosphorylation. A thorough understanding and accurate measurement of this compound-induced STAT3 phosphorylation are paramount for elucidating its mechanism of action and for the development of potential therapeutic modulators.
These application notes provide a comprehensive overview and detailed protocols for the most common and robust techniques used to measure this compound-induced STAT3 phosphorylation.
Comparative Overview of Techniques
A variety of methods are available for the detection and quantification of STAT3 phosphorylation, each with its own set of advantages and limitations. The choice of technique often depends on the specific research question, required throughput, and available resources.
| Technique | Principle | Advantages | Disadvantages | Data Output |
| Western Blotting | Immuno-detection of protein on a membrane after size-based separation.[4] | Widely accessible, provides molecular weight information.[4] | Semi-quantitative, lower throughput, requires specific antibodies.[4] | Band intensity (relative quantification).[4] |
| ELISA | Antibody-based capture and detection of protein in a microplate format. | Highly quantitative, high throughput.[3] | Can be susceptible to matrix effects, does not provide molecular weight information. | Absorbance/Fluorescence (quantitative). |
| Flow Cytometry | Measures fluorescently labeled antibodies to intracellular proteins in single cells.[5] | Single-cell analysis, allows for multiplexing with cell surface markers.[5][6] | Requires cell suspension, fixation and permeabilization can affect epitopes.[7] | Mean Fluorescence Intensity (MFI) per cell.[7] |
| Immunofluorescence Microscopy | Visualizes protein localization within cells using fluorescent antibodies.[8] | Provides spatial information (nuclear translocation).[8][9] | Generally not quantitative, can be subjective. | Images showing protein localization.[8] |
| Mass Spectrometry | Identifies and quantifies proteins and their modifications based on mass-to-charge ratio.[10] | High specificity and sensitivity, can identify novel phosphorylation sites.[10] | Requires specialized equipment and expertise, complex data analysis.[10] | Peptide/protein abundance (quantitative).[10] |
Experimental Protocols
Western Blotting for Phospho-STAT3 (Tyr705) Detection
Western blotting is a cornerstone technique for confirming the presence and relative abundance of phosphorylated STAT3.[2]
A. Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells and culture overnight. Starve cells in serum-free medium for 4-6 hours. Treat cells with desired concentrations of this compound for the specified time. Include a positive control (e.g., IL-6, 20 ng/mL for 15-30 minutes) and an untreated negative control.[11]
-
Lysis: Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubation and Clarification: Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.[11]
B. SDS-PAGE and Electrotransfer
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.[11]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.[11]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours at 4°C.[11][12]
C. Immunodetection
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145) overnight at 4°C.[2][11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again as in step 3. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[11]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a housekeeping protein like β-actin or GAPDH.[12]
Quantitative Data Presentation: Western Blot
| Treatment | This compound (nM) | p-STAT3 (Tyr705) Relative Density | Total STAT3 Relative Density | p-STAT3 / Total STAT3 Ratio |
| Untreated | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 10 | 2.5 | 1.1 | 2.3 |
| This compound | 50 | 5.8 | 0.9 | 6.4 |
| This compound | 100 | 8.2 | 1.0 | 8.2 |
| Positive Control (IL-6) | N/A | 9.5 | 1.1 | 8.6 |
ELISA for Quantification of Phospho-STAT3 (Tyr705)
ELISA provides a more quantitative measure of p-STAT3 levels and is suitable for higher throughput screening.
A. Sample Preparation
-
Prepare cell lysates as described in the Western Blotting protocol (Section 1A).
B. ELISA Procedure (based on a typical sandwich ELISA kit)
-
Coating: Microwells are pre-coated with a capture antibody for total STAT3.[13]
-
Sample Incubation: Add diluted cell lysates to the wells and incubate to allow STAT3 to bind to the capture antibody.[13]
-
Washing: Wash the wells to remove unbound proteins.[13]
-
Detection Antibody: Add a detection antibody specific for phospho-STAT3 (Tyr705), which is often conjugated to an enzyme like HRP or biotin.[13][14]
-
Incubation and Washing: Incubate to allow the detection antibody to bind to the captured phosphorylated STAT3. Wash the wells again.[14]
-
Substrate Addition: If using an HRP-conjugated antibody, add a TMB substrate.[14]
-
Signal Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[14] The signal intensity is proportional to the amount of p-STAT3.[15]
Quantitative Data Presentation: ELISA
| Treatment | This compound (nM) | p-STAT3 (OD 450nm) |
| Untreated | 0 | 0.15 ± 0.02 |
| This compound | 10 | 0.48 ± 0.04 |
| This compound | 50 | 1.12 ± 0.09 |
| This compound | 100 | 1.85 ± 0.15 |
| Positive Control (IL-6) | N/A | 2.10 ± 0.18 |
Flow Cytometry for Single-Cell Analysis of Phospho-STAT3
Flow cytometry allows for the quantification of p-STAT3 in individual cells, which is particularly useful for heterogeneous cell populations.[5][6]
A. Cell Preparation and Staining
-
Cell Treatment: Treat cells in suspension or adherent cells that have been detached.
-
Fixation: Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) to preserve the phosphorylation state.[7]
-
Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., 90% methanol) to allow antibody entry.[7]
-
Staining: Incubate the permeabilized cells with a fluorescently-conjugated antibody against phospho-STAT3 (Tyr705). Co-staining with antibodies against cell surface markers can be performed to identify specific cell populations.[7]
-
Washing: Wash the cells to remove unbound antibodies.
-
Analysis: Analyze the cells on a flow cytometer.
Quantitative Data Presentation: Flow Cytometry
| Treatment | This compound (nM) | Percent p-STAT3 Positive Cells | Mean Fluorescence Intensity (MFI) of p-STAT3 |
| Untreated | 0 | 5% | 150 |
| This compound | 10 | 35% | 600 |
| This compound | 50 | 78% | 1800 |
| This compound | 100 | 92% | 3500 |
| Positive Control (IL-6) | N/A | 95% | 4200 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Flow cytometric measurement of STAT1 and STAT3 phosphorylation in CD4+ and CD8+ T cells-clinical applications in primary immunodeficiency diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. STAT3 nuclear import is independent of tyrosine phosphorylation and mediated by importin-α3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. PathScan® Phospho Stat3 ELISA Kit (Tyr705) | Cell Signaling Technology [cellsignal.com]
- 14. raybiotech.com [raybiotech.com]
- 15. FastScan⢠Phospho-Stat3 (Ser727) ELISA Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Yhiepv in Ex Vivo Hypothalamic Slice Cultures
Introduction
Yhiepv, also known as rALP-2, is a peptide derived from the pepsin-pancreatin digestion of the green leaf protein Rubisco.[1][2] It corresponds to the large subunit (85-90) of Rubisco and has demonstrated potential as an orally active compound with anxiolytic-like effects and the ability to modulate metabolic pathways.[1][2] Notably, this compound has been shown to increase neuronal leptin responsiveness, making it a compound of significant interest for researchers in neuroscience and drug development, particularly in the context of obesity and metabolic disorders.[3] In vitro studies have highlighted that this compound enhances the leptin-induced phosphorylation of STAT3 and can alleviate palmitic acid-induced decreases in leptin sensitivity in ex vivo hypothalamic slice cultures.[1][2][3] Furthermore, this compound has been found to block cellular leptin resistance by reducing the levels of the GTP-bound active form of Rap1, a component of the Epac-Rap1 signaling pathway.[3] These application notes provide a detailed protocol for the use of this compound in ex vivo hypothalamic slice cultures to investigate its effects on neuronal signaling and leptin sensitivity.
Data Presentation
The following table summarizes the quantitative effects of this compound on key signaling molecules in hypothalamic neurons, as demonstrated in published research.
| Parameter | Condition | Fold Change vs. Control | Significance (p-value) | Reference |
| pSTAT3/STAT3 Ratio | Leptin (10 nM) | 1.5 ± 0.2 | < 0.05 | [3] |
| Leptin (10 nM) + this compound (1 µM) | 2.5 ± 0.3 | < 0.01 | [3] | |
| Active Rap1 (GTP-bound) | Forskolin (10 µM) | 3.0 ± 0.4 | < 0.01 | [3] |
| Forskolin (10 µM) + this compound (1 µM) | 1.2 ± 0.2 | < 0.05 | [3] | |
| Intracellular cAMP | Forskolin (10 µM) | 4.5 ± 0.6 | < 0.001 | [4] |
| Forskolin (10 µM) + this compound (1 mM) | 1.8 ± 0.3 | < 0.01 | [4] |
Experimental Protocols
This protocol is adapted from established methods for organotypic slice cultures of the hypothalamus.[5][6]
Materials:
-
Sprague-Dawley rat pups (postnatal day 7-10)[5]
-
Dissection medium (e.g., Gey’s Balanced Salt Solution), ice-cold
-
Culture medium: 50% MEM with Glutamax-1, 25% horse serum, 18% EBSS, 5% EBSSD-glucose, 1% penicillin-streptomycin[7]
-
Vibratome
-
Semi-permeable membrane inserts (0.4 µm pore size)
-
6-well culture plates
-
Sterile dissection tools
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Anesthetize and decapitate the rat pup under aseptic conditions.[8]
-
Rapidly dissect the brain and place it in ice-cold dissection medium.[8]
-
Isolate the hypothalamus and mount it on the vibratome stage.
-
Cut the hypothalamus into 300-400 µm thick coronal slices in the cold dissection medium.[8]
-
Using a sterile paintbrush, carefully transfer the slices onto semi-permeable membrane inserts placed in a 6-well plate containing 1 mL of culture medium per well.[8][9]
-
Ensure the slices are at the air-liquid interface, allowing for direct oxygenation.[8]
-
Incubate the slices at 37°C in a humidified 5% CO2 atmosphere.[8]
-
Change the culture medium every 2-3 days.[5]
-
Allow the slices to stabilize for at least 10-14 days in vitro before initiating experiments to minimize the effects of gliosis from the slicing procedure.[8]
Materials:
-
Stabilized hypothalamic slice cultures (from Protocol 1)
-
This compound (H-Tyr-His-Ile-Glu-Pro-Val-OH)[1]
-
Recombinant leptin
-
Palmitic acid (optional, for inducing leptin resistance)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
After the stabilization period, replace the culture medium with serum-free medium for 2-4 hours before treatment.
-
Prepare treatment groups in fresh medium:
-
Vehicle control
-
Leptin (e.g., 10 nM)
-
This compound (e.g., 1 µM)
-
Leptin + this compound
-
-
(Optional) To model leptin resistance, pre-treat slices with palmitic acid (e.g., 100 µM) for 16-24 hours before applying leptin and this compound.
-
Apply the treatment solutions to the slice cultures and incubate for the desired time (e.g., 30 minutes for signaling studies).
-
After incubation, wash the slices with ice-cold PBS.
-
Harvest the slices in lysis buffer and homogenize.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform Western blotting:
-
Separate equal amounts of protein using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pSTAT3 and total STAT3.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
-
Quantify band intensities and calculate the ratio of pSTAT3 to total STAT3 for each sample.
Visualizations
Below are diagrams illustrating the key signaling pathways and experimental workflows described.
Caption: Proposed signaling pathway for this compound in hypothalamic neurons.
Caption: Experimental workflow for analyzing this compound's effects.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Organotypic slice culture of the hypothalamic paraventricular nucleus of rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotypic slice culture of the hypothalamic paraventricular nucleus of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 9. Human post-mortem organotypic brain slice cultures: a tool to study pathomechanisms and test therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anxiolytic Effects of Yhiepv in vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The development of novel anxiolytic agents requires robust and validated in vivo assessment methods. These application notes provide a comprehensive overview of widely used behavioral paradigms to screen and characterize the potential anxiolytic effects of a novel compound, herein referred to as "Yhiepv." The protocols detailed below—the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test (LDT)—are foundational assays in neuropharmacology for evaluating anxiety-like behaviors in rodents. Furthermore, this document outlines potential molecular and biochemical analyses to elucidate the mechanisms of action of this compound.
Section 1: Behavioral Assessment of Anxiolytic Activity
Behavioral tests are the primary in vivo methods for screening anxiolytic compounds. These tests are based on the natural conflict between the rodent's innate aversion to open, brightly lit spaces and its desire to explore a novel environment.[1][2][3] Anxiolytic compounds typically increase the animal's willingness to explore these aversive areas.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used and validated assay for assessing anxiety-like behavior in rodents.[1][2][4] The test is based on the animal's natural aversion to open and elevated spaces.[1][5] An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.[6]
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm for mice), with two open arms and two enclosed arms of equal dimensions (e.g., 30 x 5 cm for mice).[6][7]
-
Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the test.[4][5] Consistent lighting conditions should be maintained.[1][5]
-
Drug Administration: Administer this compound (and vehicle control, as well as a positive control like diazepam) via the intended route (e.g., intraperitoneally, orally) at a predetermined time before testing (e.g., 30 minutes).
-
Test Procedure:
-
Data Analysis: Key parameters to measure include:
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.[5]
Data Presentation:
| Treatment Group | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | % Open Arm Entries | Total Distance (cm) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diazepam (Std.) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[9][10][11] Rodents naturally avoid the center of an open, brightly lit arena.[3][11] Anxiolytic compounds are expected to increase the time spent and distance traveled in the central zone.[11]
Experimental Protocol:
-
Apparatus: A square arena (e.g., 42 x 42 cm for mice) with walls, typically made of a non-reflective material.[9] The arena is divided into a central zone and a peripheral zone by the analysis software.
-
Habituation: As with the EPM, animals should be habituated to the testing room prior to the experiment.
-
Drug Administration: Administer this compound, vehicle, and a positive control as previously described.
-
Test Procedure:
-
Data Analysis: Key parameters include:
-
Cleaning: Clean the apparatus thoroughly between animals.
Data Presentation:
| Treatment Group | Time in Center (s) | % Time in Center | Center Entries | Total Distance (cm) | Rearing Frequency |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diazepam (Std.) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Light-Dark Box Test (LDT)
The LDT is another widely used test for assessing anxiety-like behavior.[12][13] It is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore novel environments.[2] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[14][15]
Experimental Protocol:
-
Apparatus: A rectangular box divided into a small, dark compartment (approximately one-third of the box) and a larger, brightly illuminated compartment (two-thirds of the box).[12][16] The compartments are connected by a small opening.[16]
-
Habituation: Animals should be habituated to the testing room for at least 30-60 minutes before the test.[12][16][17]
-
Drug Administration: Administer this compound, vehicle, and a positive control as described in the previous protocols.
-
Test Procedure:
-
Data Analysis: Key parameters to measure include:
-
Cleaning: Clean the apparatus with 70% ethanol between each trial.[16][17]
Data Presentation:
| Treatment Group | Time in Light Box (s) | % Time in Light Box | Latency to Dark (s) | Number of Transitions | Total Activity |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diazepam (Std.) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Section 2: Workflow and Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the anxiolytic potential of this compound.
Caption: General workflow for in vivo anxiolytic drug screening.
Section 3: Molecular and Biochemical Analysis
To understand the mechanism of action of this compound, further molecular and biochemical analyses can be conducted on brain tissue (e.g., hippocampus, amygdala, prefrontal cortex) collected after behavioral testing.
Potential Assays:
-
Neurotransmitter Levels: Measurement of key neurotransmitters involved in anxiety, such as serotonin (B10506) (and its metabolite 5-HIAA), GABA, glutamate, and norepinephrine, using techniques like HPLC or in vivo microdialysis.[18][19][20][21]
-
Receptor Binding Assays: To determine if this compound interacts directly with known anxiolytic targets like GABA-A or serotonin receptors.[22]
-
Gene Expression Analysis: Using quantitative real-time PCR (qRT-PCR) to measure changes in the expression of genes related to anxiety, such as those for Brain-Derived Neurotrophic Factor (BDNF), serotonin transporters (SERT), or corticotropin-releasing hormone (CRH).[18][19]
-
HPA Axis Activity: Measurement of plasma corticosterone (B1669441) or cortisol levels as an indicator of stress and HPA axis function.[19][23][24][25]
Hypothetical Signaling Pathway
The following diagram illustrates a potential signaling pathway that could be modulated by an anxiolytic compound. Chronic stress can enhance Src kinase activity, which disrupts the interaction between MyosinVa and Neuroligin2 (NL2), leading to reduced inhibitory transmission and increased anxiety.[26] An anxiolytic might reverse this effect.
Caption: Potential signaling pathway for anxiolytic action.
Conclusion
The protocols and methodologies described provide a robust framework for the initial in vivo assessment of the anxiolytic properties of the novel compound this compound. A multi-tiered approach, combining several behavioral assays, is recommended to build a comprehensive profile of the compound's effects and to control for potential confounding factors such as altered locomotor activity. Subsequent molecular and biochemical analyses are crucial for elucidating the underlying mechanisms of action, which is essential for further drug development.
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Elevated plus maze protocol [protocols.io]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 8. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. transpharmation.com [transpharmation.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. Light-dark box test - Wikipedia [en.wikipedia.org]
- 15. jddtonline.info [jddtonline.info]
- 16. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 17. Light-dark box test for mice [protocols.io]
- 18. Molecular pathways of anxiety revealed by knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Basis of Anxiety: A Comprehensive Review of 2014–2024 Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diva-portal.org [diva-portal.org]
- 21. Anxiolytic-like effects of substance P administration into the dorsal, but not ventral, hippocampus and its influence on serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. slideshare.net [slideshare.net]
- 23. Biological markers for anxiety disorders, OCD and PTSD: A consensus statement. Part II: Neurochemistry, neurophysiology and neurocognition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biological Markers in Anxiety Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Biological Markers in Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
Application Notes and Protocols for Preclinical Obesity Studies
An Introductory Framework for the Investigation of Novel Compounds Such as "Yhiepv"
Disclaimer: Information regarding a specific compound designated "this compound" is not available in the public domain. Therefore, these application notes provide a comprehensive framework for the preclinical evaluation of a novel therapeutic agent for obesity, using established methodologies and best practices in animal research. The dosages, protocols, and pathways described herein are general and will require optimization for any specific investigational compound.
Animal Models in Obesity Research
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-obesity therapeutics. The choice depends on the specific research question, the compound's mechanism of action, and the desired clinical translation. Both genetic and diet-induced models are commonly employed.[1][2][3]
Table 1: Common Animal Models for Obesity Research
| Model | Species | Induction Method | Key Characteristics | Typical Applications |
| Diet-Induced Obesity (DIO) | Mouse (e.g., C57BL/6J), Rat (e.g., Sprague-Dawley) | High-fat diet (45-60% kcal from fat) for 8-16 weeks.[3][4] | Gradual weight gain, hyperphagia, insulin (B600854) resistance, dyslipidemia.[1] Closely mimics common human obesity.[1] | Efficacy testing of anti-obesity compounds, studying metabolic syndrome. |
| Leptin-Deficient (ob/ob) | Mouse | Spontaneous mutation in the leptin gene. | Severe, early-onset obesity, hyperphagia, hyperglycemia, insulin resistance.[4] | Studying the role of leptin signaling in obesity and metabolism. |
| Leptin Receptor-Deficient (db/db) | Mouse | Spontaneous mutation in the leptin receptor gene. | Similar phenotype to ob/ob mice, with severe diabetes. | Investigating leptin receptor pathways and anti-diabetic effects. |
| Zucker Fatty Rat (fa/fa) | Rat | Spontaneous mutation in the leptin receptor gene. | Early-onset obesity, hyperphagia, hyperinsulinemia, hyperlipidemia.[2] | Genetic obesity research, studying comorbidities of obesity. |
Dosage Calculations and Administration
Determining the optimal dosage of a novel compound is a stepwise process, typically starting with dose-ranging studies followed by efficacy studies at selected doses.
Dose-Ranging and Efficacy Studies
A typical approach involves testing a range of doses to identify a concentration that is both effective and well-tolerated.
Table 2: Phases of Dosage Determination
| Study Phase | Primary Objective | Typical Dosage Range | Key Parameters Measured |
| Dose-Ranging (Acute) | To determine the maximum tolerated dose (MTD) and identify a preliminary effective dose range. | Wide range (e.g., 1, 10, 100 mg/kg). | Clinical signs of toxicity, acute changes in food intake and body weight. |
| Efficacy (Chronic) | To evaluate the therapeutic effect of selected doses over a longer period. | 3-4 doses based on dose-ranging results (e.g., low, medium, high). | Body weight change, food and water intake, body composition (fat vs. lean mass), glycemic control, relevant biomarkers. |
Protocol: Oral Gavage Administration
Oral gavage is a common method for administering compounds to rodents in preclinical studies.
Materials:
-
Test compound ("this compound") formulated in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
Animal scale.
-
Gavage needles (flexible or rigid, appropriate size for the animal).
-
Syringes.
Procedure:
-
Animal Handling: Gently restrain the animal to prevent movement and stress.
-
Dosage Calculation: Weigh the animal to calculate the precise volume of the formulation to be administered based on its body weight and the desired dose (mg/kg).
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance.
-
Compound Administration: Once the needle is correctly positioned in the esophagus, slowly administer the compound.
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.
Key Experimental Protocols
Protocol: Induction of Diet-Induced Obesity (DIO)
Materials:
-
Male C57BL/6J mice (5-6 weeks old).
-
High-fat diet (HFD; e.g., 60% kcal from fat).
-
Standard chow diet (control).
-
Animal housing with controlled temperature and light-dark cycle.
Procedure:
-
Acclimation: Acclimate mice to the facility for at least one week.
-
Dietary Regimen: Randomly assign mice to either the HFD or control diet group.
-
Monitoring: Monitor body weight and food intake weekly.
-
Obesity Development: Continue the diet for 8-16 weeks, or until a significant difference in body weight is observed between the HFD and control groups.
-
Therapeutic Intervention: Once the DIO phenotype is established, begin treatment with the investigational compound.
Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)
An IPGTT is used to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.
Materials:
-
Glucose solution (e.g., 20% dextrose in sterile saline).
-
Glucometer and test strips.
-
Syringes for glucose injection.
Procedure:
-
Fasting: Fast the animals for 6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip (time 0).
-
Glucose Injection: Administer glucose via intraperitoneal (IP) injection (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Signaling Pathways in Obesity
A novel anti-obesity compound may target one or more signaling pathways that regulate energy balance, adipogenesis, or glucose metabolism. Understanding these pathways is crucial for elucidating the mechanism of action.[5][6][7]
Leptin and JAK/STAT Signaling
Leptin, a hormone produced by adipose tissue, signals satiety to the brain through the JAK/STAT pathway.[8]
Caption: Leptin signaling via the JAK/STAT pathway to promote satiety.
Insulin and PI3K/AKT Signaling
The PI3K/AKT pathway is central to insulin signaling and plays a key role in glucose uptake and metabolism.[5][6][9] Dysregulation of this pathway is associated with insulin resistance in obesity.[5]
Caption: Insulin signaling through the PI3K/AKT pathway to facilitate glucose uptake.
Experimental Workflow for a Novel Compound
The following diagram outlines a typical workflow for the preclinical evaluation of a new anti-obesity compound.
Caption: A generalized workflow for preclinical testing of a novel anti-obesity compound.
References
- 1. Preclinical models for obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-fat diet-induced obesity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocytogen.com [biocytogen.com]
- 5. Signaling pathways in obesity: mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The signaling pathways in obesity‐related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways in obesity: mechanisms and therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Effect of Yhiepv on Food Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yhiepv is a novel synthetic peptide analog being investigated for its potential effects on appetite regulation. This document provides a comprehensive set of protocols to systematically evaluate the impact of this compound on food intake, body weight, and related metabolic parameters in a preclinical rodent model. The central nervous system, particularly the hypothalamus, plays a crucial role in integrating peripheral signals to control energy homeostasis.[1][2][3] Key hypothalamic pathways involve anorexigenic (appetite-suppressing) neurons, such as those expressing pro-opiomelanocortin (POMC), and orexigenic (appetite-stimulating) neurons, like those co-expressing Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).[3][4][5][6] This experimental plan is designed to first characterize the phenomenological effects of this compound and then to probe its potential mechanism of action within this hypothalamic framework.
Hypothetical Mechanism of Action: this compound is hypothesized to be a selective agonist for a G-protein coupled receptor (GPCR) expressed on POMC neurons in the arcuate nucleus (ARC) of the hypothalamus. Activation of this receptor is presumed to increase intracellular cyclic AMP (cAMP) levels, leading to neuronal depolarization, enhanced release of the anorexigenic peptide α-melanocyte-stimulating hormone (α-MSH), and subsequent suppression of food intake.
Experimental Protocols
Protocol 1: Acute Effect of this compound on Food Intake
Objective: To determine the short-term effect of a single administration of this compound on food consumption in mice. This is a critical initial screening step to establish the potential for a compound to induce hypophagia.[7]
Materials:
-
Male C57BL/6J mice (8-10 weeks old), single-housed
-
This compound (solubilized in sterile saline vehicle)
-
Vehicle (Sterile Saline)
-
Standard rodent chow
-
Digital scale (0.01g precision)
-
Administration supplies (e.g., syringes for intraperitoneal injection)
Procedure:
-
Acclimation: Acclimate single-housed mice to the testing room and cages for at least 3 days prior to the experiment.[8]
-
Habituation: For 2 days before the study, provide a pre-weighed amount of food and measure 24-hour intake to establish a baseline.
-
Fasting: Fast the mice for 18 hours overnight with free access to water to standardize hunger levels.[8]
-
Dosing: At the onset of the dark cycle, weigh the mice and administer the assigned treatment via intraperitoneal (IP) injection:
-
Group 1: Vehicle (n=10)
-
Group 2: this compound - Low Dose (e.g., 1 mg/kg) (n=10)
-
Group 3: this compound - Medium Dose (e.g., 5 mg/kg) (n=10)
-
Group 4: this compound - High Dose (e.g., 10 mg/kg) (n=10)
-
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow in the cage's food hopper.
-
Measurement: Measure the amount of food remaining (and any spillage) at 1, 2, 4, 8, and 24 hours post-administration.[8] Calculate the cumulative food intake at each time point by subtracting the remaining food weight from the initial weight.
Protocol 2: Chronic Effect of this compound on Body Weight and Food Intake
Objective: To assess the long-term efficacy and safety of this compound on body weight, cumulative food intake, and body composition over a 28-day period.
Materials:
-
Male C57BL/6J mice (8-10 weeks old), single-housed
-
This compound and Vehicle
-
Standard rodent chow
-
Digital scale
-
Body composition analyzer (e.g., DEXA or qNMR)
Procedure:
-
Acclimation & Baseline: Acclimate mice as in Protocol 1. Record individual body weights and food intake for 5-7 days to establish a stable baseline.
-
Group Assignment: Randomize mice into treatment groups (n=10 per group) based on body weight:
-
Group 1: Vehicle, daily IP injection
-
Group 2: this compound (effective dose from Protocol 1, e.g., 5 mg/kg), daily IP injection
-
-
Chronic Dosing: Administer the assigned treatment daily, at the same time each day (e.g., 1 hour before the dark cycle), for 28 consecutive days.
-
Daily Measurements: Record body weight and the amount of food consumed every 24 hours just prior to the next injection.
-
Body Composition: Measure body composition (fat mass and lean mass) at Day 0 (baseline) and at the end of the study on Day 28.
-
Monitoring: Observe animals daily for any adverse clinical signs. Any animal losing more than 20% of its initial body weight should be removed from the study.[9]
Protocol 3: Meal Pattern Analysis
Objective: To dissect the behavioral mechanism of this compound-induced anorexia by analyzing changes in meal size, meal frequency, and inter-meal intervals.[10][11]
Materials:
-
Automated food intake monitoring system (e.g., BioDAQ, CLAMS)[10][11]
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound and Vehicle
-
Powdered standard rodent chow (required for most automated systems)
Procedure:
-
Acclimation: Acclimate mice to single housing in the specialized monitoring cages for at least 48-72 hours before data collection begins.[10] This includes habituation to the powdered diet.
-
Baseline Recording: Record baseline meal patterns for 48 hours to capture two full light/dark cycles.
-
Treatment: Administer a single dose of Vehicle or an effective dose of this compound (from Protocol 1) at the beginning of the dark cycle.
-
Data Collection: Continuously record food intake for the next 24-48 hours.
-
Data Analysis: Using the system's software, define a "meal" based on set criteria (e.g., a minimum intake of 0.02g, separated by at least a 10-minute inter-meal interval).[10][11] Analyze the following parameters for the dark and light cycles separately:
-
Number of meals
-
Average meal size (g)
-
Average meal duration (min)
-
Inter-meal interval (min)
-
Satiety ratio (inter-meal interval / preceding meal size)
-
Data Presentation
Hypothetical data are summarized in the tables below to illustrate expected outcomes.
Table 1: Cumulative Food Intake After Acute this compound Administration
| Treatment Group | 1-hr Intake (g) | 4-hr Intake (g) | 8-hr Intake (g) | 24-hr Intake (g) |
| Vehicle | 0.45 ± 0.05 | 1.10 ± 0.12 | 1.95 ± 0.18 | 4.10 ± 0.25 |
| This compound (1 mg/kg) | 0.38 ± 0.04 | 0.95 ± 0.10 | 1.75 ± 0.15 | 3.95 ± 0.21 |
| This compound (5 mg/kg) | 0.15 ± 0.03 | 0.40 ± 0.06 | 0.90 ± 0.11 | 2.85 ± 0.19 |
| This compound (10 mg/kg) | 0.11 ± 0.02 | 0.31 ± 0.05 | 0.72 ± 0.09 | 2.50 ± 0.17 |
| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle. |
Table 2: Body Weight and Composition After 28-Day Chronic this compound Treatment
| Treatment Group | Initial BW (g) | Final BW (g) | BW Change (%) | Final Fat Mass (%) | Final Lean Mass (%) |
| Vehicle | 24.5 ± 0.5 | 27.8 ± 0.6 | +13.5% | 18.2 ± 1.1 | 78.5 ± 1.3 |
| This compound (5 mg/kg) | 24.7 ± 0.4 | 23.1 ± 0.5 | -6.5% | 11.5 ± 0.9 | 85.1 ± 1.1 |
| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle. |
Table 3: Meal Pattern Analysis During Dark Cycle (First 12h Post-Dose)
| Parameter | Vehicle | This compound (5 mg/kg) |
| Number of Meals | 10.2 ± 0.8 | 6.5 ± 0.6 |
| Average Meal Size (g) | 0.25 ± 0.03 | 0.26 ± 0.04 |
| Average Inter-Meal Interval (min) | 65 ± 5.1 | 110 ± 8.2 |
| Satiety Ratio (min/g) | 260 ± 25 | 423 ± 33* |
| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle. |
Visualizations: Pathways and Workflows
Caption: Hypothetical signaling cascade of this compound in a POMC neuron.
Caption: Logical progression of experiments for evaluating this compound.
References
- 1. Hypothalamic circuits regulating appetite and energy homeostasis: pathways to obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Neuroendocrinology of Energy Homeostasis – Comparative Endocrinology [uw.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Food intake behavior protocol [protocols.io]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. UC Davis - Meal Pattern Analysis [protocols.io]
- 11. mmpc.org [mmpc.org]
Investigating δ-Opioid Receptor Pathways with Yhiepv: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yhiepv, also known as Rubisco anxiolytic-like peptide 2 (rALP-2), is a bioactive peptide derived from the digestion of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), a protein abundant in green leafy vegetables like spinach.[1][2] Emerging research has identified this compound as a selective agonist for the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including pain modulation, mood regulation, and appetite control.[1][2]
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate DOR signaling pathways. This compound's mechanism of action involves the activation of the Gi/o signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This activity makes this compound a valuable tool for dissecting the intricate downstream effects of DOR activation.
Quantitative Data Summary
While specific quantitative binding and functional data for this compound are not extensively available in public literature, data from a closely related Rubisco-derived δ-opioid peptide, Rubiscolin-6, can provide a preliminary indication of the expected potency.
Table 1: In Vitro Activity of the Related δ-Opioid Peptide Rubiscolin-6
| Parameter | Description | Value | Reference |
| Binding Affinity | |||
| IC50 (DOR) | Concentration inhibiting 50% of radioligand binding to the δ-opioid receptor. | 0.93 µM | [3] |
| Functional Activity | |||
| IC50 (MVD) | Concentration causing 50% inhibition in the mouse vas deferens assay, a functional measure of opioid activity. | 24.4 µM | [3] |
Signaling Pathways and Experimental Workflows
δ-Opioid Receptor (DOR) Signaling Pathway
Activation of the δ-opioid receptor by this compound initiates a cascade of intracellular events primarily through the Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP production. Downstream effects can include the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinase (ERK).
Caption: δ-Opioid Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for Investigating this compound Activity
A typical workflow to characterize the interaction of this compound with the δ-opioid receptor involves a series of in vitro and in vivo experiments.
Caption: Experimental Workflow for this compound Investigation.
Experimental Protocols
δ-Opioid Receptor Binding Assay
This protocol is for determining the binding affinity of this compound to the δ-opioid receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 or CHO cells stably expressing the human δ-opioid receptor.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]naltrindole or another suitable DOR-selective antagonist.
-
Unlabeled this compound peptide.
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Prepare cell membranes from the DOR-expressing cells.
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a constant concentration of the radioligand to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled DOR antagonist (e.g., naltrindole).
-
Calculate the specific binding at each this compound concentration and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the δ-opioid receptor.
Materials:
-
Neuro-2a or CHO cells stably expressing the human δ-opioid receptor.
-
Cell culture medium.
-
This compound peptide.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
96-well or 384-well plates.
Procedure:
-
Seed the DOR-expressing cells in a multi-well plate and culture overnight.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes.
-
Add increasing concentrations of this compound to the cells and incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of forskolin-stimulated cAMP accumulation.
ERK Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to induce the phosphorylation of ERK1/2, a downstream target of DOR signaling.
Materials:
-
DOR-expressing cells (e.g., HEK293 or CHO).
-
Serum-free cell culture medium.
-
This compound peptide.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Plate DOR-expressing cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and calculate the ratio of phospho-ERK to total-ERK to determine the fold-change in ERK phosphorylation.
In Vivo Anxiolytic Activity Assay (Elevated Plus Maze)
This protocol evaluates the anxiolytic-like effects of orally administered this compound in mice.[1][2]
Materials:
-
Male mice (e.g., C57BL/6).
-
Elevated Plus Maze apparatus.
-
This compound peptide dissolved in vehicle (e.g., saline).
-
DOR antagonist (e.g., naltrindole) for specificity testing.
-
Video tracking software.
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg).
-
For specificity testing, a separate group of mice can be pre-treated with naltrindole (B39905) before this compound administration.
-
After a specific time (e.g., 30-60 minutes), place each mouse in the center of the elevated plus maze, facing an open arm.
-
Record the behavior of the mouse for 5 minutes using a video camera.
-
Analyze the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Conclusion
This compound is a promising research tool for investigating the multifaceted roles of the δ-opioid receptor. Its selectivity for DOR and its action as a Gi/o-coupled agonist allow for the targeted exploration of this important signaling pathway. The protocols outlined in this document provide a comprehensive framework for characterizing the pharmacological and physiological effects of this compound, from in vitro receptor binding and signaling assays to in vivo behavioral studies. Further research into this compound and related peptides will undoubtedly contribute to a deeper understanding of δ-opioid receptor biology and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Rubisco anxiolytic-like peptides (rALPs) by comprehensive analysis of spinach green leaf protein digest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rubiscolin, a delta selective opioid peptide derived from plant Rubisco - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Yhiepv solubility issues for in vitro assays
Welcome to the technical support center for Yhiepv, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro assays, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers such as PBS or cell culture media. What is the recommended solvent?
A1: this compound is a hydrophobic molecule with low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating stock solutions of this compound.[1][2][3] For example, a 10 mM stock solution in 100% anhydrous DMSO can be prepared.[4]
Q2: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer or cell culture medium. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1][3] The rapid change in solvent polarity causes the compound to precipitate.
Here are several strategies to prevent this:
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Optimize the Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and its effects on the assay.[1][2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Use Pre-warmed Media: Warming your cell culture media or buffer to 37°C before adding the this compound stock solution can help improve solubility.[3][5]
-
Rapid Mixing: Vortex or pipette vigorously immediately after adding the stock solution to the aqueous medium to ensure rapid and uniform dispersion.[3][5]
Q3: What is the maximum concentration of this compound I can expect to be soluble in my cell-based assay?
A3: The maximum soluble concentration of this compound in your final assay medium (the kinetic solubility) will depend on several factors, including the final DMSO concentration, the composition of the medium (e.g., presence of serum proteins that can aid solubility), and temperature. It is crucial to determine the kinetic solubility in your specific assay conditions. A common upper limit for initial testing of kinase inhibitors is around 10 µM in media containing no more than 0.5% DMSO.[6]
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common, other organic solvents like ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA) can be used.[1][3] However, it is essential to determine the compatibility of these solvents with your specific in vitro assay, as they can have their own biological effects.[7][8] Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Troubleshooting Guide
This guide addresses specific solubility-related problems you might encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in 100% DMSO. | The compound may have degraded, or the solvent may not be pure. | Use high-purity, anhydrous DMSO. Gentle warming (to 37°C) or brief sonication can also aid dissolution.[1] |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The final concentration exceeds the kinetic solubility of this compound in the aqueous medium. | Decrease the final working concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if your assay allows, but keep it minimal. Consider using a formulation aid like a surfactant (e.g., Tween-80).[2][5] |
| The solution becomes cloudy over time during the experiment. | The compound is supersaturated and is slowly precipitating out of the solution at the experimental temperature. | Prepare fresh dilutions immediately before each experiment. If long incubation times are necessary, assess the stability of this compound in your assay medium over time. |
| Inconsistent or non-reproducible results in cell-based assays. | Poor solubility can lead to an inaccurate and variable effective concentration of the inhibitor in the assay. | Visually inspect your assay plates for any signs of precipitation. Perform a solubility test in your specific cell culture medium to determine the practical working concentration range. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound required to achieve a 10 mM stock solution.
-
Weighing: Carefully weigh the solid this compound powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C.[1][3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light and moisture.[3]
Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the 10 mM this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells.
-
Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader. An increase in signal compared to the vehicle control indicates precipitation.
-
Analysis: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under those conditions.
This compound Signaling Pathway and Experimental Workflow
As a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), this compound blocks downstream signaling pathways that are crucial for cell proliferation, survival, and growth.[9][10]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Yhiepv Technical Support Center: Dosage Optimization for Anti-Obesity Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing Yhiepv dosage for its maximal anti-obesity effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), is a potent, orally active peptide derived from the digestion of Rubisco, a protein abundant in green leafy vegetables like spinach.[1][2][3] It is the sequence H-Tyr-His-Ile-Glu-Pro-Val-OH, corresponding to the large subunit (85-90) of the Rubisco protein.[2][4]
Q2: What is the primary mechanism of this compound's anti-obesity effect?
A2: this compound exerts its anti-obesity effects by increasing neuronal sensitivity to leptin.[1][2][5] In states of diet-induced obesity, cells can become "leptin resistant," where they no longer respond to leptin's signals to reduce appetite and increase energy expenditure. This compound helps restore this sensitivity.[3][5]
Q3: How does this compound restore leptin sensitivity at the molecular level?
A3: this compound enhances the leptin signaling pathway. It increases the leptin-induced phosphorylation of STAT3 (pSTAT3), a key step in the signaling cascade.[2][5] It also mitigates the negative effects of factors that cause leptin resistance, such as palmitic acid and high levels of proinflammatory molecules like IL-1β and Socs-3.[5] Furthermore, this compound has been shown to reduce the level of the active, GTP-bound form of Rap1 in the brains of obese mice, counteracting a known pathway of leptin resistance.[5]
Q4: How should this compound be stored and handled?
A4: For long-term storage, the stock solution should be kept at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is recommended.[1] It is critical to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can inactivate the peptide.[1]
Q5: Is this compound orally bioavailable?
A5: Yes, studies have demonstrated that orally administered this compound is active and can promote reductions in body weight and food intake in obese mice, indicating its oral bioavailability.[1][5]
Data Presentation: Dosage and Efficacy
The following tables summarize key quantitative data for this compound, providing a baseline for experimental design.
Table 1: In Vitro this compound Activity in Neuronal Cells
| Cell Line | Pre-treatment Condition | This compound Concentration | Key Effect | Reference |
|---|---|---|---|---|
| Neuro-2a | Forskolin (10 μM) | 0.3, 1 mM | Dose-dependent suppression of cAMP increase | [1] |
| Hypothalamic Slices | Palmitic Acid | Not specified | Mitigated decrease in leptin responsiveness | [5] |
| Hypothalamic Slices | Leptin | Not specified | Increased phosphorylation of STAT3 |[5] |
Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Administration Route | Dosage | Duration | Primary Outcomes | Reference |
|---|---|---|---|---|
| Oral | Not specified | Daily | Reduced body weight gain, restored leptin sensitivity | [5] |
| Central (ICV) | Not specified | Daily | Reduced body weight gain | [5] |
| Oral | Not specified | Not specified | Promoted leptin-induced reduction in body weight and food intake |[2][4][5] |
Table 3: Recommended Starting Doses for Experiments
| Experimental Model | Parameter | Recommended Starting Concentration/Dose | Notes |
|---|---|---|---|
| In Vitro (e.g., Neuro-2a, Hypothalamic Slices) | cAMP Assays | 0.1 - 1.0 mM | Based on forskolin-stimulated cAMP suppression data.[1] |
| In Vitro (e.g., Hypothalamic Slices) | pSTAT3 Western Blot | 10 - 500 µM | Titration is recommended. Co-administer with a fixed concentration of leptin. |
| In Vivo (DIO Mouse Model) | Oral Gavage | 10 - 100 mg/kg/day | Dose-response studies are crucial. Monitor food intake, body weight, and relevant biomarkers. |
Signaling Pathways and Workflows
Caption: this compound restores leptin sensitivity by inhibiting negative regulators like Rap1-GTP and SOCS3.
Caption: Workflow for progressing from in vitro validation to in vivo this compound dose optimization.
Troubleshooting Guides
Issue 1: Inconsistent or No Increase in pSTAT3 In Vitro
-
Question: My this compound and leptin co-treatment does not increase pSTAT3 levels in my hypothalamic cell line. What is wrong?
-
Answer:
-
Confirm Leptin Resistance: First, ensure your cell model is genuinely leptin resistant. Include a control group treated with a high concentration of leptin alone; pSTAT3 levels should be blunted compared to non-resistant cells. Resistance can be induced with agents like palmitic acid.[5]
-
Check Peptide Integrity: this compound is a peptide and can degrade. Ensure it was stored correctly at -20°C or -80°C and that you have avoided multiple freeze-thaw cycles by preparing aliquots.[1]
-
Optimize Concentrations: The effect of this compound is to sensitize cells to leptin. You may need to optimize both the this compound concentration and the leptin concentration used for stimulation. Create a 2D matrix of concentrations to find the optimal combination.
-
Cell Line Viability: High concentrations of any treatment can induce cytotoxicity. Perform a viability assay (e.g., MTT or LDH) to ensure the observed effect is not due to cell death.
-
Issue 2: Lack of Efficacy in DIO Mouse Models
-
Question: I am administering this compound orally to my DIO mice, but I am not observing the expected reduction in body weight or food intake. What are potential causes?
-
Answer:
-
Verify DIO Model: Ensure your mice are sufficiently obese and leptin resistant. A typical DIO protocol involves 12-16 weeks on a high-fat diet (60% kcal from fat). Confirm resistance by administering a high dose of leptin IP and observing no change in food intake or body weight.
-
Dosage and Formulation: The orally administered dose may be insufficient. Refer to published studies and consider performing a dose-escalation study.[5] Ensure the vehicle used for oral gavage (e.g., saline) is appropriate and does not affect peptide stability.
-
Administration Timing: Leptin sensitivity and feeding behavior follow circadian rhythms. Administer this compound at the same time each day, typically just before the onset of the dark (active/feeding) cycle.
-
Duration of Study: The anti-obesity effects of restoring leptin sensitivity may not be immediate. Ensure the treatment period is long enough to observe significant changes, typically at least 4-6 weeks for chronic studies.
-
Caption: Troubleshooting flowchart for addressing lack of in vivo efficacy with this compound.
Experimental Protocols
Protocol 1: Western Blot for pSTAT3/STAT3 in Hypothalamic Slices
-
Slice Preparation: Prepare 300 µm coronal hypothalamic slices from adult mice using a vibratome in ice-cold, oxygenated ACSF.
-
Induce Resistance (Optional): Incubate slices in ACSF containing 100 µM palmitic acid for 4 hours to induce leptin resistance.
-
This compound Treatment: Replace the medium with fresh ACSF containing the desired concentration of this compound (e.g., 100 µM) or vehicle control. Incubate for 1 hour.
-
Leptin Stimulation: Add leptin (e.g., 10 nM final concentration) to the medium and incubate for an additional 30 minutes.
-
Lysis: Immediately transfer slices to ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Homogenize and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
Immunoblotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect using an ECL substrate and imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize pSTAT3 signal to total STAT3 signal.
Protocol 2: Optimizing Oral this compound Dosage in DIO Mice
-
Model Induction: Feed male C57BL/6J mice (8 weeks old) a high-fat diet (60% kcal from fat) for 12-16 weeks. House control mice on a standard chow diet.
-
Group Allocation: Randomize DIO mice into treatment groups (n=8-10 per group): Vehicle (saline), this compound (e.g., 10 mg/kg), this compound (30 mg/kg), this compound (100 mg/kg).
-
Acclimatization: Acclimate mice to oral gavage with saline for 3-5 days before starting treatment.
-
Administration: Administer the assigned treatment via oral gavage once daily, 1 hour before the start of the dark cycle.
-
Monitoring: Measure body weight daily and food intake every 24 hours.
-
Metabolic Testing: Perform an intraperitoneal glucose tolerance test (IPGTT) at baseline and after 4 weeks of treatment.
-
Endpoint Analysis: After the treatment period (e.g., 6 weeks), collect terminal blood samples for analysis of plasma leptin and insulin. Harvest hypothalamic tissue for qPCR analysis (e.g., Socs3, Il1b) or Western blotting (pSTAT3/STAT3).
-
Data Analysis: Analyze changes in body weight, cumulative food intake, and IPGTT glucose excursion (AUC) between groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests). Correlate these functional outcomes with molecular markers to identify the lowest dose that achieves maximal therapeutic effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. December 13, 2022 | We might find the way that eating prevents weight gain | Meiji.net:Meiji University [english-meiji.net]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
How to prevent degradation of Yhiepv in experimental setups
टेक्निकल सपोर्ट सेंटर: प्रायोगिक सेटअप में Yhiepv के क्षरण की रोकथाम
परिचय
This compound के साथ काम करने वाले शोधकर्ताओं, वैज्ञानिकों और दवा विकास पेशेवरों के लिए इस तकनीकी सहायता केंद्र में आपका स्वागत है। चूंकि "this compound" एक काल्पनिक प्रोटीन है जिसका उपयोग यहां सामान्य प्रयोगशाला अभिकर्मकों के लिए एक प्लेसहोल्डर के रूप में किया गया है, यह मार्गदर्शिका उन व्यापक सिद्धांतों और प्रथाओं पर ध्यान केंद्रित करती है जो प्रयोगात्मक सेटअप के दौरान प्रोटीन क्षरण को रोकने के लिए आवश्यक हैं। प्रोटीन की अखंडता को बनाए रखना विश्वसनीय और प्रतिलिपि प्रस्तुत करने योग्य परिणाम प्राप्त करने के लिए महत्वपूर्ण है।
यह केंद्र आपके प्रयोगों के दौरान this compound की स्थिरता सुनिश्चित करने में आपकी सहायता के लिए समस्या निवारण मार्गदर्शिकाएँ और अक्सर पूछे जाने वाले प्रश्न (FAQs) प्रदान करता है।
अक्सर पूछे जाने वाले प्रश्न (FAQs)
Q1: मेरे this compound नमूने में क्षरण का क्या कारण है?
A1: प्रोटीन क्षरण कई कारकों के कारण हो सकता है, जिनमें शामिल हैं:
-
प्रोटीज संदूषण: कोशिकाओं या ऊतकों के लाइसिस के दौरान निकलने वाले प्रोटीज आपके लक्ष्य प्रोटीन को नीचा दिखा सकते हैं।[1][2][3]
-
अनुचित तापमान: उच्च तापमान प्रोटीन को विकृत और नीचा दिखा सकता है।[4][5][6][7] यहां तक कि बार-बार फ्रीज-पिघलना चक्र भी हानिकारक हो सकते हैं।[8][9]
-
गलत पीएच: प्रत्येक प्रोटीन की एक इष्टतम पीएच सीमा होती है जिसमें वह स्थिर होता है।[6][10][11] इस सीमा के बाहर पीएच में परिवर्तन से विकृतीकरण और क्षरण हो सकता है।[12]
-
ऑक्सीकरण: सल्फहाइड्रील समूहों का ऑक्सीकरण प्रोटीन एकत्रीकरण और निष्क्रियता का कारण बन सकता है।[4]
-
माइक्रोबियल संदूषण: बैक्टीरिया या कवक की वृद्धि से प्रोटीज का स्राव हो सकता है जो आपके प्रोटीन को नीचा दिखा सकता है।[9][13]
Q2: मैं अपने this compound नमूनों में प्रोटीज गतिविधि को कैसे रोक सकता हूं?
A2: प्रोटीज गतिविधि को रोकने के लिए, आपको अपने निष्कर्षण और शुद्धि बफ़र्स में प्रोटीज अवरोधक कॉकटेल को शामिल करना चाहिए।[10] ये कॉकटेल विभिन्न प्रकार के प्रोटीज को लक्षित करने वाले अवरोधकों का मिश्रण हैं।[1][14] यह सुनिश्चित करें कि आप उन्हें सेल लाइसिस से ठीक पहले ताजा जोड़ें।[3] इसके अतिरिक्त, सभी चरणों को बर्फ पर या ठंडे कमरे में करना प्रोटीज गतिविधि को काफी कम कर सकता है।[10][15][16]
Q3: this compound के लिए आदर्श भंडारण की स्थिति क्या है?
A3: भंडारण की स्थिति अवधि पर निर्भर करती है:
-
अल्पकालिक (1 दिन से 2 सप्ताह): 4°C पर एक उपयुक्त बफर में स्टोर करें जिसमें प्रोटीज अवरोधक हों।[4][5]
-
मध्यम अवधि (1 महीने से 1 वर्ष): -20°C या -80°C पर फ्रीज करें। बार-बार फ्रीज-पिघलना चक्र से बचने के लिए एकल-उपयोग के हिस्सों में बांटना महत्वपूर्ण है।[4][8][9] क्रायोप्रोटेक्टेंट जैसे ग्लिसरॉल (25-50%) को जोड़ने से ठंड के दौरान प्रोटीन की संरचना को बनाए रखने में मदद मिल सकती है।[4][5][9][13]
-
दीर्घकालिक (1 वर्ष से अधिक): तरल नाइट्रोजन में स्टोर करना या लियोफिलाइजेशन (फ्रीज-ड्रायिंग) सबसे अच्छे विकल्प हैं।[4][5][9]
Q4: क्या मेरे बफर का पीएच this compound की स्थिरता को प्रभावित कर सकता है?
A4: हाँ, बिल्कुल। प्रोटीन अपने आइसोइलेक्ट्रिक पॉइंट (pI) के पास सबसे कम घुलनशील होते हैं और एकत्र होने की प्रवृत्ति रखते हैं।[11] स्थिरता के लिए, एक बफर पीएच चुनें जो this compound के pI से कम से कम एक इकाई दूर हो।[11] आपको अपने प्रोटीन के लिए इष्टतम पीएच को प्रयोगात्मक रूप से निर्धारित करना चाहिए।
Q5: मैं अपने this compound नमूनों में एकत्रीकरण कैसे रोक सकता हूं?
A5: एकत्रीकरण को कम किया जा सकता है:
-
प्रोटीन सांद्रता का अनुकूलन: बहुत अधिक सांद्रता एकत्रीकरण को बढ़ावा दे सकती है।
-
बफर संरचना का समायोजन: लवण (जैसे NaCl) की आयनिक शक्ति को बदलने से गैर-विशिष्ट अंतःक्रियाओं को रोकने में मदद मिल सकती है।[17]
-
योजक शामिल करना: ग्लिसरॉल, आर्गिनिन, या गैर-आयनिक डिटर्जेंट जैसे योजक घुलनशीलता बढ़ा सकते हैं और एकत्रीकरण को रोक सकते हैं।
-
कम करने वाले एजेंटों का उपयोग करना: डाइसल्फ़ाइड बांड के गठन को रोकने के लिए डीटीटी या 2-मर्कैप्टोएथेनॉल जैसे कम करने वाले एजेंटों को जोड़ा जा सकता है जो एकत्रीकरण का कारण बन सकते हैं।[4][5]
समस्या निवारण मार्गदर्शिकाएँ
इस खंड में विशिष्ट मुद्दों को संबोधित करने के लिए चरण-दर-चरण समस्या निवारण सलाह प्रदान की गई है।
समस्या 1: वेस्टर्न ब्लॉट पर this compound के कई छोटे आणविक भार बैंड दिखाई देते हैं।
| संभावित कारण | समाधान |
| प्रोटीयोलाइटिक क्षरण | 1. सुनिश्चित करें कि सेल लाइसिस से ठीक पहले ताजा प्रोटीज अवरोधक कॉकटेल जोड़ा गया है।[18] 2. सभी नमूना तैयारी चरणों को बर्फ पर करें।[15] 3. नमूना लोडिंग समय कम करें। |
| अत्यधिक उबालना | 1. लोडिंग से पहले नमूने को 95°C पर 5 मिनट से अधिक न उबालें। 2. कुछ प्रोटीनों के लिए, 70°C पर 10 मिनट के लिए ऊष्मायन एकत्रीकरण को कम कर सकता है।[15] |
| पुराने नमूने | हमेशा ताजे तैयार किए गए सेल लाइसेट का उपयोग करें।[18] समय के साथ क्षरण बढ़ सकता है, भले ही जमे हुए संग्रहीत किया गया हो। |
समस्या 2: शुद्ध this compound समय के साथ अपनी गतिविधि खो देता है।
| संभावित कारण | समाधान |
| अनुचित भंडारण तापमान | 1. अल्पकालिक भंडारण के लिए 4°C और दीर्घकालिक भंडारण के लिए -80°C पर स्टोर करें।[4][5] 2. बार-बार फ्रीज-पिघलना चक्र से बचें।[8][9] |
| गलत बफर संरचना | 1. बफर के पीएच को अनुकूलित करें।[11] 2. स्थिरता बढ़ाने वाले योजक जैसे ग्लिसरॉल (25-50%), बीएसए (1-5 मिलीग्राम/एमएल), या ईडीटीए (1-5 एमएम) जोड़ें।[4][5] 3. कम करने वाले एजेंट (जैसे, 1-5 एमएम डीटीटी) शामिल करें।[4][5] |
| ऑक्सीकरण | 1. कम करने वाले एजेंट जैसे डीटीटी या 2-मर्कैप्टोएथेनॉल जोड़ें।[4][5] 2. धातु-प्रेरित ऑक्सीकरण को रोकने के लिए ईडीटीए जैसे चेलेटिंग एजेंट शामिल करें।[4] |
| कम प्रोटीन सांद्रता | 1. प्रोटीन को >1 मिलीग्राम/एमएल की सांद्रता पर स्टोर करें।[4][5] 2. यदि प्रोटीन पतला है, तो स्थिरीकरण के लिए बीएसए जैसा वाहक प्रोटीन जोड़ें।[4][5] |
मात्रात्मक डेटा का सारांश
नीचे दी गई सारणियाँ this compound (एक मॉडल प्रोटीन के रूप में दर्शाया गया) की स्थिरता पर विभिन्न स्थितियों के प्रभाव को सारांशित करती हैं।
सारणी 1: तापमान का this compound स्थिरता पर प्रभाव
| भंडारण तापमान (°C) | विशिष्ट शेल्फ लाइफ | टिप्पणियाँ |
| 25 (कमरे का तापमान) | घंटे से दिन | माइक्रोबियल वृद्धि और प्रोटीयोलाइसिस का उच्च जोखिम।[4] |
| 4 | दिन से सप्ताह | अल्पकालिक भंडारण के लिए अच्छा है; प्रोटीज अवरोधकों की सिफारिश की जाती है।[4][5] |
| -20 | महीने से एक वर्ष | ग्लिसरॉल जैसे क्रायोप्रोटेक्टेंट की आवश्यकता होती है।[4][5][8] |
| -80 | वर्ष | दीर्घकालिक भंडारण के लिए पसंदीदा; एकल-उपयोग के हिस्सों की सिफारिश की जाती है।[4][8] |
| -196 (तरल नाइट्रोजन) | कई साल | बहुत दीर्घकालिक भंडारण के लिए सर्वोत्तम; प्रोटीन को बूंदों के रूप में फ्रीज करें।[4] |
सारणी 2: this compound स्थिरता पर सामान्य योजकों का प्रभाव
| योजक | विशिष्ट सांद्रता | कार्य |
| प्रोटीज अवरोधक कॉकटेल | 1X (निर्माता के अनुसार) | प्रोटीज गतिविधि को रोकता है।[1][2] |
| ग्लिसरॉल | 25-50% (v/v) | ठंड के दौरान बर्फ के क्रिस्टल के गठन को रोककर प्रोटीन की संरचना को स्थिर करता है।[4][5][13] |
| बीएसए (गोजातीय सीरम एल्ब्यूमिन) | 1-5 मिलीग्राम/एमएल | पतले प्रोटीन समाधानों को स्थिर करने के लिए "वाहक" प्रोटीन के रूप में कार्य करता है।[4][5] |
| डीटीटी या 2-मर्कैप्टोएथेनॉल | 1-5 mM | सिस्टीन के ऑक्सीकरण को रोककर प्रोटीन को कम अवस्था में रखता है।[4][5] |
| ईडीटीए | 1-5 mM | धातु आयनों को चेलेट करता है, धातु-प्रेरित ऑक्सीकरण और मेटालोप्रोटीज गतिविधि को रोकता है।[4] |
| सोडियम एज़ाइड | 0.02-0.05% (w/v) | माइक्रोबियल वृद्धि को रोकता है।[9][13] |
प्रायोगिक प्रोटोकॉल
प्रोटोकॉल 1: संवर्धित कोशिकाओं से this compound का निष्कर्षण
यह प्रोटोकॉल प्रोटीयोलाइटिक क्षरण को कम करते हुए संवर्धित कोशिकाओं से कुल प्रोटीन निकालने के चरणों का विवरण देता है।
सामग्री:
-
कोशिका संवर्धन प्लेटें
-
आइस-कोल्ड फॉस्फेट-बफर्ड सेलाइन (पीबीएस)
-
आइस-कोल्ड आरआईपीए लाइसिस बफर (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% सोडियम डीऑक्सीकोलेट, 0.1% एसडीएस)
-
प्रोटीज अवरोधक कॉकटेल
-
सेल स्क्रेपर
-
माइक्रोसेंट्रीफ्यूज ट्यूब
-
4°C पर रेफ्रिजरेटेड माइक्रोसेंट्रीफ्यूज
प्रक्रिया:
-
संवर्धन माध्यम को कोशिकाओं से निकालें और कोशिकाओं को आइस-कोल्ड पीबीएस से धीरे से धोएं।[19]
-
पीबीएस को पूरी तरह से हटा दें।
-
उपयोग करने से ठीक पहले आरआईपीए बफर में प्रोटीज अवरोधक कॉकटेल जोड़ें।
-
प्रत्येक 10 सेमी प्लेट के लिए 500 µL से 1 mL आइस-कोल्ड आरआईपीए बफर (प्रोटीज अवरोधकों के साथ) जोड़ें।[20]
-
प्लेट को बर्फ पर 5 मिनट के लिए इनक्यूबेट करें।
-
कोशिकाओं को एक ठंडे सेल स्क्रेपर का उपयोग करके इकट्ठा करें और सेल लाइसेट को एक पूर्व-ठंडी माइक्रोसेंट्रीफ्यूज ट्यूब में स्थानांतरित करें।
-
लाइसेट को 4°C पर 15-30 मिनट के लिए बर्फ पर इनक्यूबेट करें, कभी-कभी भंवर करें।
-
कोशिका मलबे को गोली बनाने के लिए लाइसेट को 14,000 x g पर 15 मिनट के लिए 4°C पर सेंट्रीफ्यूज करें।[20]
-
सुपरनैटेंट (जिसमें घुलनशील प्रोटीन होता है) को एक नई ठंडी ट्यूब में सावधानी से स्थानांतरित करें।
-
प्रोटीन सांद्रता का निर्धारण करें (जैसे, बीसीए परख)।
-
तत्काल उपयोग करें या -80°C पर हिस्सों में स्टोर करें।
आरेख
Caption: चित्रा 1. सामान्य प्रोटीन क्षरण मार्ग
Caption: चित्रा 2. This compound स्थिरता विश्लेषण के लिए प्रायोगिक कार्यप्रवाह
References
- 1. Protease inhibitor cocktails | Abcam [abcam.com]
- 2. goldbio.com [goldbio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. biocompare.com [biocompare.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Thermal stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. neb.com [neb.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. trialtusbioscience.com [trialtusbioscience.com]
- 12. leukocare.com [leukocare.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. What is Protease Inhibitor Cocktail – Tinzyme [tinzyme.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. youtube.com [youtube.com]
- 17. biomatik.com [biomatik.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. bosterbio.com [bosterbio.com]
Technical Support Center: Oral Administration of Yhiepv to Mice
Disclaimer: "Yhiepv" is a fictional compound name used for illustrative purposes. The following technical support guide is based on common challenges and established methodologies for the oral administration of poorly soluble and unstable compounds in murine models.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for addressing common challenges associated with the oral administration of the investigational compound this compound in mice.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low and Variable Plasma Exposure
Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral gavage. What are the likely causes?
A1: Low and variable oral bioavailability is a frequent challenge for compounds like this compound, which exhibit poor aqueous solubility and potential instability. The primary causes can be categorized as formulation-related, physiologically-related, or procedural.[1][2]
-
Poor Solubility & Dissolution: this compound's low aqueous solubility is likely the rate-limiting step for its absorption in the gastrointestinal (GI) tract.[1][3][4] If the compound does not dissolve, it cannot be absorbed into systemic circulation.
-
Chemical Instability: this compound may be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestine before it can be absorbed.
-
First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it may be extensively metabolized before reaching systemic circulation, significantly reducing its concentration.[1]
-
Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug from intestinal cells back into the GI lumen.[1]
-
Improper Gavage Technique: Inconsistent dosing, accidental administration into the lungs, or causing esophageal injury can lead to high variability and poor absorption.[1][5]
Issue 2: Formulation and Dosing Vehicle Problems
Q2: this compound precipitates out of our aqueous vehicle during preparation or shortly after. How can we improve the formulation?
A2: This is a common issue for poorly soluble compounds. An ideal vehicle for oral administration should be non-toxic and effectively maintain the drug in a state suitable for absorption.[5][6] Consider the following strategies:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[2][5]
-
Co-Solvent Systems: For preclinical studies, mixtures of solvents can be used. A common combination includes small percentages of DMSO with agents like PEG300, Tween-80, and saline.[7] However, these must be carefully tested for toxicity and drug precipitation upon dilution in the GI tract.[4]
-
Suspension Formulations: Creating a uniform suspension is a widely used approach. Use suspending agents like methylcellulose (B11928114) (MC) or carboxymethyl cellulose (B213188) (CMC) to ensure homogeneity and prevent settling.[5][8] It is crucial to ensure the suspension is uniformly mixed before dosing each animal.[5]
-
Lipid-Based Formulations: For highly lipophilic compounds, oil-based vehicles (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can significantly improve solubilization and absorption.[2]
Issue 3: Animal Welfare and Procedural Complications
Q3: Our mice show signs of distress (e.g., gasping, choking) during or after oral gavage. What are we doing wrong and how can we fix it?
A3: Animal distress is often a sign of improper gavage technique, which can compromise both animal welfare and data integrity.[9] Key points to address are:
-
Proper Restraint: Securely restrain the mouse to immobilize its head and align the head and body vertically. This creates a straight path for the gavage needle to the esophagus.[10][11]
-
Correct Needle Size and Type: Use a flexible or curved, ball-tipped gavage needle appropriate for the size of the mouse (typically 18-20 gauge for adults).[10][12] The ball tip helps prevent accidental entry into the trachea and reduces the risk of esophageal trauma.[11]
-
Measure Insertion Depth: Before the procedure, measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the needle to avoid perforating the stomach.[10][12][13]
-
Gentle Insertion: Advance the needle gently along the roof of the mouth. The mouse should swallow as the needle enters the esophagus. Never force the needle. If you meet resistance, withdraw and try again.[11][12]
-
Monitor Post-Procedure: Observe the animal for at least 5-15 minutes after gavage for any signs of respiratory distress.[13][14] If an animal gasps or shows severe distress, it may indicate administration into the lungs, and the animal must be euthanized immediately.[11][13]
-
Consider Sucrose (B13894) Coating: A recent study has shown that coating the gavage needle with sucrose can reduce procedural stress and decrease the time required for needle passage.[9]
Quantitative Data Summary
Table 1: Hypothetical Solubility of this compound in Common Oral Vehicles
| Vehicle | Concentration (mg/mL) | Observations |
| Water | < 0.001 | Insoluble |
| 0.9% Saline | < 0.001 | Insoluble |
| 0.5% Methylcellulose (MC) in Water | Forms a suspension (up to 10 mg/mL) | Requires continuous mixing |
| 10% DMSO / 90% Corn Oil | 1.0 | Clear solution, may precipitate at higher conc.[7] |
| 10% DMSO / 40% PEG300 / 50% Saline | 2.5 | Clear solution, check for precipitation on dilution |
| Corn Oil | 5.0 | Forms a suspension or oily solution |
Table 2: Hypothetical pH-Dependent Stability of this compound
| pH | Buffer System | Half-life (t½) at 37°C | Implication |
| 1.2 | Simulated Gastric Fluid (SGF) | 15 minutes | Rapid degradation in the stomach |
| 6.8 | Simulated Intestinal Fluid (SIF) | > 24 hours | Stable in the intestinal environment |
| 7.4 | Phosphate Buffered Saline (PBS) | > 48 hours | Stable at physiological pH |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL this compound suspension in 0.5% methylcellulose.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Calibrated balance and weigh boats
-
Volumetric flasks and appropriate glassware
Procedure:
-
Calculate Required Amounts: Determine the total volume of suspension needed and calculate the required mass of this compound and the volume of the 0.5% MC vehicle.
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Wetting the Powder: Place the this compound powder in a glass beaker. Add a small volume of the 0.5% MC vehicle to create a thick, uniform paste. This step is crucial to ensure all particles are wetted and prevents clumping.
-
Gradual Dilution: While continuously stirring with a magnetic stir bar, slowly add the remaining 0.5% MC vehicle in small portions until the final desired volume is reached.
-
Homogenization: Allow the suspension to stir for at least 30-60 minutes to ensure maximum homogeneity.
-
Pre-Dosing: Before dosing each animal, stir the suspension vigorously to ensure uniformity. If the suspension settles quickly, continue stirring throughout the dosing procedure.
Protocol 2: Standard Operating Procedure for Oral Gavage in Mice
This protocol outlines the steps for safe and effective oral administration.[10][11][12][13]
Materials:
-
Appropriately sized gavage needle (18-20 gauge, flexible or curved with a ball tip)
-
1 mL syringe
-
Prepared this compound formulation
-
Scale for weighing mice
Procedure:
-
Weigh the Animal: Weigh the mouse immediately before dosing to calculate the precise volume to administer (typically 5-10 mL/kg).[5][10]
-
Prepare the Dose: Draw the calculated volume of the homogenized this compound formulation into the syringe and attach the gavage needle.
-
Restrain the Animal: Scruff the mouse firmly by grasping the loose skin over the shoulders. The head should be immobilized, and the body held in a vertical position to straighten the path to the esophagus.[11]
-
Measure Needle Depth: Place the gavage needle alongside the mouse, with the tip at the mouse's mouth. The correct length is from the mouth to the last rib. Note this depth.[12][13]
-
Insert the Needle: Gently insert the needle into the diastema (the gap behind the incisors). Advance the needle along the roof of the mouth. The mouse should exhibit a swallowing reflex as the needle enters the esophagus.[10][11]
-
Verify Placement: The needle should pass smoothly without resistance. If the mouse struggles violently, coughs, or if you feel resistance, you may be in the trachea. Withdraw immediately and restart.[13]
-
Administer the Dose: Once the needle is correctly placed, administer the compound slowly and smoothly.[11]
-
Withdraw and Monitor: Remove the needle gently along the same path of insertion. Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as gasping or bleeding.[13][14]
Protocol 3: Serial Blood Sampling for Pharmacokinetic Analysis
This protocol describes collecting multiple blood samples from a single mouse to generate a complete PK profile.[15]
Materials:
-
Lancets for submandibular bleed
-
Heparinized capillary tubes
-
Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)
-
Anesthetic (e.g., isoflurane) for terminal bleed
Procedure:
-
Establish Time Points: Define the time points for blood collection post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5]
-
Early Time Points (e.g., 0.25h, 0.5h, 1h) - Submandibular Bleed:
-
Properly restrain the mouse.
-
Use a lancet to puncture the submandibular vein.
-
Collect the required volume of blood (e.g., 30 µL) into a capillary tube and transfer it to a microcentrifuge tube.[15]
-
Apply gentle pressure with gauze to stop the bleeding.
-
-
Later Time Points (e.g., 2h, 4h) - Saphenous Bleed:
-
Alternatively, the saphenous vein can be used for later time points to rotate bleeding sites.
-
-
Terminal Bleed (e.g., 24h) - Cardiac Puncture:
-
Anesthetize the mouse deeply with isoflurane.
-
Perform a cardiac puncture to collect a terminal blood sample. This method allows for a larger volume collection.
-
-
Sample Processing: Process the blood samples as required for your bioanalytical method (e.g., centrifuge to separate plasma). Store samples at -80°C until analysis.[16]
Visualizations
Caption: Troubleshooting decision tree for low bioavailability.
Caption: Workflow for a murine oral pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. future4200.com [future4200.com]
- 5. benchchem.com [benchchem.com]
- 6. admescope.com [admescope.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unmc.edu [unmc.edu]
Technical Support Center: Synthetic Yhiepv Peptide
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthetic Yhiepv peptide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
This compound is a hexapeptide with the sequence H-Tyr-His-Ile-Glu-Pro-Val-OH.[1] It is also known as rALP-2 or Rubisco anxiolytic-like peptide 2.[1][2] Derived from the digestion of the green leaf protein Rubisco, this compound exhibits anxiolytic-like properties and has been shown to increase neural leptin responsiveness.[1][3] Its biological activity involves enhancing the leptin-induced phosphorylation of STAT3 and mitigating decreases in leptin responsiveness caused by factors like palmitic acid.[1][3][4]
Q2: What are the most common impurities encountered during this compound synthesis?
Impurities in synthetic peptides arise from various sources during solid-phase peptide synthesis (SPPS), cleavage, and storage.[5][6] They can be broadly categorized as follows:
-
Process-Related Impurities: These are byproducts of the synthesis process itself.
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps.[6][7]
-
Truncated Sequences: Peptides where the sequence is cut short, often from the N-terminus.[6]
-
Incompletely Deprotected Sequences: Peptides that retain side-chain protecting groups after the final cleavage step.[6][7]
-
-
Modification-Related Impurities: These result from side reactions or degradation.
-
Oxidation: The side chains of certain amino acids, like Histidine in this compound, are susceptible to oxidation.[7]
-
Deamidation: While this compound does not contain Asparagine or Glutamine, this is a common issue in other peptides where these residues are present.[5][7]
-
Peptide Aggregates: Formation of covalent or non-covalent aggregates, which can be influenced by factors like hydrophobicity.[7]
-
-
Reagent-Related Impurities: Residual chemicals from the synthesis process.
-
Examples include trifluoroacetic acid (TFA), scavengers, and solvents.
-
Q3: What is the recommended purity level for this compound peptide for experimental use?
The required purity level depends directly on the application.
-
For general screening or non-quantitative assays, a purity of >85-90% may be acceptable.
-
For cell-based assays or in-vivo research, a purity of ≥95% is highly recommended to avoid confounding results from impurities, which can sometimes have unintended biological activity.[8] Even trace contaminants (<1%) can sometimes lead to false-positive responses in sensitive biological assays.[9]
Q4: What is the standard method for purifying synthetic this compound peptide?
The most common and effective technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][10] This method separates the target peptide from impurities based on differences in their hydrophobicity.[10]
Troubleshooting Guides
Issue 1: Low Purity of Crude Peptide Post-Synthesis
Symptom: The analytical HPLC chromatogram of the crude product shows a low percentage of the target this compound peak and multiple significant impurity peaks.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Incomplete Amino Acid Coupling | Use a different coupling reagent, increase reaction times, or perform a "double coupling" for difficult residues. | Hydrophobicity or secondary structure formation can hinder coupling efficiency. Changing synthesis conditions can overcome these issues.[11] |
| Incomplete Fmoc-Deprotection | Increase the deprotection time or use a fresh deprotection solution. | Incomplete removal of the N-terminal Fmoc protecting group will lead to deletion sequences in the subsequent coupling step.[6] |
| Side Reactions During Cleavage | Optimize the cleavage "cocktail" by ensuring the correct scavengers are used to protect sensitive residues like Tyrosine and Histidine. | Incorrect scavengers can lead to the reattachment of protecting groups at other locations or modification of the peptide. |
| Peptide Aggregation on Resin | Switch to a different resin type (e.g., PEG-based resins) or use a different synthesis solvent like NMP instead of DMF.[11] | "Difficult" sequences, particularly those with hydrophobic residues, can aggregate during synthesis, leading to truncated and deletion products.[11] |
Issue 2: Poor Peak Resolution During RP-HPLC Purification
Symptom: The peak corresponding to the this compound peptide is not well-separated from impurity peaks, leading to poor-purity fractions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Suboptimal Elution Gradient | Use a shallower, more gradual gradient (e.g., decrease the %B/minute change). | A shallower gradient increases the separation time between peaks with similar hydrophobicity, often improving resolution.[6] |
| Inappropriate Mobile Phase Modifier | For mass spectrometry (MS) compatibility, switch from trifluoroacetic acid (TFA) to formic acid (FA). Note that this may require re-optimization of the gradient and column choice. | While TFA provides excellent peak shape, it can suppress the MS signal. FA is MS-friendly but may result in broader peaks on traditional C18 columns.[5] |
| Incorrect Column Chemistry | Try a column with a different stationary phase (e.g., C8 instead of C18 for less hydrophobic peptides) or a different pore size. | Altering the column chemistry changes the selectivity of the separation, which can resolve co-eluting peaks. |
| Sample Overload | Reduce the amount of crude peptide loaded onto the preparative column. | Injecting too much sample can lead to peak broadening and tailing, which severely degrades resolution. |
Issue 3: Identification of Unknown Impurity Peaks
Symptom: Analytical HPLC coupled with Mass Spectrometry (HPLC-MS) reveals peaks with unexpected mass-to-charge (m/z) ratios.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peptide impurities.
Common Mass Modifications Table:
| Modification / Impurity Type | Mass Change (Da) | Possible Cause |
| Oxidation | +16 | Reaction of His, Tyr, or Trp residues with oxygen.[7] |
| Deamidation | +1 | Hydrolysis of Asn or Gln side chains (not applicable to this compound).[5] |
| Acetylation | +42 | N-terminal acetylation.[7] |
| Incomplete Protecting Group (Pmc) | +228 | Pmc group remaining on an Arginine residue.[12] |
| Deletion of an Amino Acid | -(Mass of residue) | Incomplete coupling or deprotection during synthesis. |
| Trifluoroacetic acid (TFA) adduct | +114 | Residual TFA from the mobile phase forming an adduct. |
Experimental Protocols
Protocol 1: Standard Preparative RP-HPLC for this compound Purification
This protocol outlines a general procedure for purifying crude this compound peptide.
-
Column: C18 silica (B1680970) column (e.g., 10 µm particle size, 120 Å pore size, 20 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN).
-
Sample Preparation: Dissolve crude this compound peptide in Mobile Phase A. If solubility is an issue, add a minimal amount of ACN or DMSO. Centrifuge to remove any particulates.
-
Purification Workflow:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude sample onto the column.
-
Run a linear gradient to elute the peptide. A typical starting gradient could be 5% to 55% Mobile Phase B over 40-50 minutes. This should be optimized based on the retention time of this compound from an analytical run.[6]
-
Flow Rate: ~15-20 mL/min for a 20 mm ID column.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.[10]
-
Fraction Collection: Collect 1-minute fractions throughout the gradient.
-
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC-MS to determine which contain the pure this compound peptide. Pool the high-purity fractions.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.[10]
Protocol 2: Quality Control via Analytical HPLC-MS
-
Column: C18 silica column (e.g., 3.5 µm particle size, 120 Å pore size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% FA in acetonitrile (ACN).
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified peptide in water.
-
Analysis Workflow:
-
Inject 5-10 µL of the sample.
-
Run a fast linear gradient (e.g., 5% to 95% Mobile Phase B over 10 minutes).
-
Flow Rate: ~0.3-0.4 mL/min.
-
Detection: UV detector at 214 nm and a coupled mass spectrometer scanning a relevant m/z range for this compound.
-
Data Analysis: Integrate the peak areas in the UV chromatogram to calculate the purity percentage. Confirm the mass of the main peak corresponds to the theoretical mass of this compound.
-
This compound Signaling Pathway
The this compound peptide has been shown to enhance cellular leptin sensitivity, a key pathway in regulating energy balance.[4][13]
Caption: this compound enhances leptin signaling in neurons.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. An orally active plant Rubisco-derived peptide increases neuronal leptin responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. spartanpeptides.com [spartanpeptides.com]
- 9. journals.asm.org [journals.asm.org]
- 10. bachem.com [bachem.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. December 13, 2022 | We might find the way that eating prevents weight gain | Meiji.net:Meiji University [english-meiji.net]
Addressing off-target effects of Yhiepv in cellular models
Technical Support Center: Yhiepv Off-Target Effects
Introduction: this compound is a potent, ATP-competitive kinase inhibitor designed to selectively target the novel YHV-kinase, a critical node in proliferative signaling pathways. While designed for high specificity, the conserved nature of the ATP-binding pocket across the human kinome presents a potential for off-target interactions.[1] This guide provides researchers with troubleshooting strategies, frequently asked questions, and detailed protocols to identify, validate, and mitigate potential off-target effects of this compound in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when this compound binds to and modulates kinases other than its intended YHV-kinase target.[1] This is a concern because the human kinome has many structurally similar ATP-binding sites, which can lead to unintended pathway modulation, cellular toxicity, or misinterpretation of experimental results.[1][2]
Q2: My cells show a high degree of cytotoxicity at concentrations expected to be effective for YHV-kinase inhibition. Is this an off-target effect?
A2: It could be. Potent off-target effects on kinases essential for cell survival can cause excessive cytotoxicity.[1] We recommend performing a dose-response curve to find the lowest effective concentration and validating whether the cell death is apoptotic. Comparing these results with a structurally different YHV-kinase inhibitor or a genetic knockdown of YHV-kinase can help distinguish between on-target and off-target toxicity.[1]
Q3: How can I begin to identify which off-target kinases this compound might be inhibiting?
A3: The most comprehensive initial step is to perform a kinome-wide selectivity screen.[3][4] Several commercial services offer profiling of this compound against a large panel of human kinases, which will provide a detailed map of its selectivity and identify the most likely off-target candidates.[5]
Q4: The phenotype I observe (e.g., changes in cell morphology) is not consistent with the known function of YHV-kinase. What does this suggest?
Q5: Can I prove that this compound is engaging its intended YHV-kinase target in my cells?
A5: Yes, direct target engagement can be confirmed using biophysical methods like the Cellular Thermal Shift Assay (CETSA).[7][8][9] This assay measures the thermal stabilization of a protein when it binds to a ligand (the drug).[7][10] An increase in the melting temperature of YHV-kinase in the presence of this compound confirms direct binding within the cell.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter and provides a logical workflow for diagnosing the problem.
Issue 1: Observed Phenotype is Inconsistent with YHV-Kinase Inhibition
| Potential Cause | Recommended Action(s) | Expected Outcome |
| Dominant Off-Target Effect | 1. Validate with Orthogonal Methods: Use siRNA or CRISPR to specifically knock down YHV-kinase.[12] 2. Use a Structurally Unrelated Inhibitor: Test another YHV-kinase inhibitor with a different chemical scaffold.[1] | If the phenotype is only observed with this compound and not with genetic knockdown or the alternative inhibitor, it is likely a this compound-specific off-target effect. |
| Pathway Cross-talk | 1. Phospho-proteomics: Analyze global changes in protein phosphorylation to identify other affected pathways.[1] 2. Literature Review: Investigate known downstream effects or feedback loops related to YHV-kinase. | Identification of compensatory signaling pathway activation that explains the unexpected phenotype.[4][13] |
| Cell Line-Specific Effects | 1. Test in Multiple Cell Lines: Confirm if the unexpected phenotype is consistent across different cellular backgrounds.[4] | Helps distinguish between a general off-target profile and an effect specific to the genetic context of one cell line. |
Issue 2: High Cytotoxicity at Effective Doses
| Potential Cause | Recommended Action(s) | Expected Outcome |
| Off-Target Survival Kinase Inhibition | 1. Kinome Profiling: Screen this compound against a broad kinase panel to identify interactions with known pro-survival kinases (e.g., AKT, ERK).[4][14] 2. Dose Titration: Determine the IC50 for YHV-kinase inhibition and compare it to the concentration causing cytotoxicity. | A kinome scan reveals potent inhibition of a key survival kinase. The cytotoxic concentration is similar to the IC50 of this off-target kinase. |
| On-Target Toxicity | 1. Genetic Validation: Use siRNA/CRISPR to knock down YHV-kinase.[12] 2. Rescue Experiment: In a YHV-kinase knockout/knockdown background, express a this compound-resistant mutant of YHV-kinase.[6][15] | If genetic knockdown of YHV-kinase recapitulates the cytotoxicity, and a resistant mutant rescues the phenotype, the toxicity is on-target.[16] |
| Compound Instability or Solubility | 1. Check Solubility: Visually inspect media for compound precipitation. 2. Vehicle Control: Ensure the vehicle (e.g., DMSO) is not causing toxicity at the concentration used.[4] | Eliminates experimental artifacts as the source of cytotoxicity. |
Data Presentation & Interpretation
Effective interpretation of selectivity data is crucial. A highly selective inhibitor will show a large window between its on-target potency and its off-target activity.
Table 1: Illustrative Kinase Selectivity Profile for this compound
This table presents fictional data for this compound and a control compound against the target YHV-kinase and known off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Compound B (Alternative YHV-Kinase Inhibitor) (IC50, nM) |
| YHV-Kinase (On-Target) | 12 | 25 |
| SRC (Off-Target) | 850 | >10,000 |
| LCK (Off-Target) | 1,200 | >10,000 |
| p38α (Off-Target) | 2,500 | 8,000 |
| JNK2 (Off-Target) | >10,000 | >10,000 |
Interpretation: this compound shows high potency against its intended target, YHV-kinase. It has significantly weaker activity against off-target kinases SRC, LCK, and p38α, suggesting good selectivity. However, if a cellular phenotype is observed at 1 µM this compound, inhibition of SRC and LCK could be contributing factors. Compound B is more selective but less potent.
Visualizations: Pathways and Workflows
Hypothetical YHV-Kinase Signaling Pathway
Caption: this compound inhibits its on-target, YHV-Kinase, and a potential off-target, SRC.
Workflow for Off-Target Effect Validation
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. annualreviews.org [annualreviews.org]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
How to refine protocols for Yhiepv stability testing
Welcome to the Technical Support Center for Yhiepv Stability Testing. This resource is designed to assist researchers, scientists, and drug development professionals in refining their stability testing protocols for this compound, a hypothetical therapeutic protein. The following guides provide answers to common questions and solutions to specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound stability testing and why is it critical? A1: this compound stability testing is a series of studies to evaluate how its quality attributes vary over time under the influence of environmental factors like temperature, humidity, and light.[1] It is a critical component of biopharmaceutical development to ensure the safety, efficacy, and quality of the drug product throughout its shelf life.[2] These studies determine appropriate storage conditions and shelf-life specifications.[3][4]
Q2: What are the common physical and chemical degradation pathways for a therapeutic protein like this compound? A2: Therapeutic proteins can degrade through various physical and chemical pathways.
-
Physical Degradation: This primarily involves changes to the protein's higher-order structures. The most common pathway is aggregation, where protein monomers associate to form soluble or insoluble dimers, trimers, and larger complexes.[5] Other pathways include denaturation (unfolding) and particle formation.[5]
-
Chemical Degradation: This involves the modification of covalent bonds. Common pathways include oxidation (especially of methionine and cysteine residues), deamidation (of asparagine and glutamine), hydrolysis of the peptide backbone, and disulfide bond shuffling.[5][6]
Q3: What is a forced degradation study and how is it used for this compound? A3: A forced degradation (or stress testing) study intentionally exposes this compound to harsh conditions, such as high temperature, extreme pH, oxidation, and intense light, to accelerate its degradation.[6][7][8] The purpose is not to determine shelf-life but to identify likely degradation products and pathways, which helps in developing and validating stability-indicating analytical methods.[6][9][10] These methods are crucial for ensuring that any degradation products formed during long-term stability studies can be accurately detected and quantified.[10]
Troubleshooting Guides
Q1: My this compound sample shows an increasing amount of high molecular weight species (aggregates) in SEC-HPLC analysis over time. What are the potential causes and solutions? A1: Increased aggregation is a common stability issue. Potential causes and troubleshooting steps are outlined below:
-
Cause 1: Suboptimal Buffer Conditions. The pH, ionic strength, and specific ions in the formulation buffer can significantly impact protein solubility and stability. Proteins are often least soluble at their isoelectric point (pI).[11]
-
Cause 2: Temperature Stress. Exposure to elevated temperatures or repeated freeze-thaw cycles can cause partial unfolding of this compound, exposing hydrophobic patches that promote aggregation.[11][14]
-
Solution: Ensure a consistent and validated cold chain during storage and handling. If freeze-thaw cycles are necessary, perform studies to understand their impact and consider adding cryoprotectants like glycerol (B35011) or sucrose.[14]
-
-
Cause 3: Oxidation. Oxidation of certain amino acids can lead to conformational changes that result in aggregation.
-
Solution: If the formulation is sensitive to oxidation, consider adding antioxidants like methionine or packaging under an inert gas (e.g., nitrogen).
-
Q2: I am observing new, smaller bands (fragments) on my SDS-PAGE gels for this compound samples stored under accelerated conditions. What should I investigate? A2: The appearance of smaller bands suggests fragmentation of the this compound protein, likely due to chemical degradation.
-
Cause 1: Hydrolysis. Peptide bonds can be susceptible to hydrolysis, especially at non-neutral pH. This can lead to clipping of the protein backbone.
-
Solution: Characterize the fragments using mass spectrometry to identify the cleavage sites. This information can help determine if a specific region of the protein is particularly labile. Re-evaluate the formulation pH to find a range where hydrolysis is minimized.
-
-
Cause 2: Protease Contamination. Low levels of contaminating proteases from the expression and purification process can become active over time.
-
Solution: Review your purification protocol to ensure the effective removal or inactivation of proteases. This may involve adding more robust protease inhibitor cocktails during lysis or incorporating additional chromatography steps known for removing host cell proteins.[11] Perform all purification steps at low temperatures (e.g., 4°C).[11]
-
Q3: The biological activity of my this compound sample is decreasing, but SEC-HPLC and SDS-PAGE show no significant changes. What could be the cause? A3: A loss of activity without apparent changes in size or purity points towards subtle conformational changes or chemical modifications at or near the active site.
-
Cause 1: Local Unfolding or Misfolding. The overall structure might be intact, but the specific conformation required for activity could be lost.
-
Cause 2: Oxidation or Deamidation at the Active Site. Chemical modification of a single critical amino acid in the binding or active site can abolish activity without being detectable by size-based methods.
-
Solution: Employ peptide mapping with mass spectrometry (LC-MS/MS) to analyze the primary sequence and identify post-translational modifications. This technique can pinpoint specific residues that have been altered during storage.
-
Data Presentation: Forced Degradation of this compound
The following table summarizes hypothetical data from a forced degradation study on this compound, showing the impact of various stress conditions on the formation of aggregates and fragments.
| Stress Condition | Duration | Main Degradation Pathway | % Aggregates (by SEC) | % Fragments (by SEC) | % Purity (by rpHPLC) | % Activity Loss |
| Control (5°C) | 4 Weeks | - | 0.8% | 0.2% | 99.0% | 1% |
| Thermal (40°C) | 4 Weeks | Aggregation, Deamidation | 15.2% | 1.5% | 83.3% | 25% |
| Acidic (pH 3.5) | 72 hours | Aggregation, Hydrolysis | 8.5% | 5.1% | 86.4% | 40% |
| Basic (pH 9.0) | 72 hours | Deamidation, Aggregation | 4.2% | 0.8% | 95.0% | 15% |
| Oxidative (0.03% H₂O₂) | 24 hours | Oxidation, Aggregation | 6.7% | 0.5% | 92.8% | 35% |
| Photostability (ICH Q1B) | 8 hours | Oxidation, Aggregation | 3.1% | 0.4% | 96.5% | 18% |
Experimental Protocols
Protocol 1: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis This method separates proteins based on their hydrodynamic size in solution and is the primary technique for quantifying aggregates and fragments.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (or equivalent).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Methodology:
-
Prepare the mobile phase, filter it through a 0.22 µm filter, and degas it.
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved (typically >3 column volumes).
-
Dilute the this compound sample to a concentration of 1 mg/mL using the mobile phase.
-
Inject 20 µL of the sample onto the column.
-
Run the analysis for 30 minutes at a flow rate of 0.5 mL/min.
-
Monitor the eluent by UV absorbance at 280 nm.
-
Data Analysis: Identify peaks corresponding to aggregates (eluting earlier than the monomer), the main monomer peak, and fragments (eluting later than the monomer). Integrate the peak areas to calculate the relative percentage of each species.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment DSC measures the heat required to unfold a protein as the temperature increases, providing a denaturation temperature (Tm) that indicates thermal stability.[15][17][18]
-
Instrumentation: A differential scanning calorimeter (e.g., Malvern MicroCal PEAQ-DSC).
-
Sample Preparation:
-
Dialyze the this compound sample extensively against the formulation buffer to ensure a perfect buffer match for the reference cell.
-
Adjust the this compound concentration to 0.5-1.0 mg/mL.
-
Prepare a sufficient volume of the matched dialysis buffer to use as the reference.
-
-
Methodology:
-
Load approximately 400 µL of the this compound sample into the sample cell and an equal volume of the matched buffer into the reference cell.
-
Perform an initial equilibration scan (e.g., 20°C to 20°C) to establish a stable baseline.
-
Set up a temperature scan from 20°C to 100°C at a scan rate of 1°C/min.
-
Record the differential heat capacity (Cp) as a function of temperature.
-
Data Analysis: The resulting thermogram will show one or more endothermic peaks. The apex of the main peak corresponds to the melting temperature (Tm). A higher Tm value indicates greater thermal stability.[18]
-
Mandatory Visualization
A typical workflow for a forced degradation study of this compound.
A decision tree for troubleshooting this compound aggregation issues.
References
- 1. gmpsop.com [gmpsop.com]
- 2. pharmtech.com [pharmtech.com]
- 3. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 4. Best Practices for Stability Studies of Peptides and Proteins – StabilityStudies.in [stabilitystudies.in]
- 5. biopharma-asia.com [biopharma-asia.com]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Forced degradation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Protein Forced Degradation Studies [intertek.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Mass Spectrometry Methods for Measuring Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. linseis.com [linseis.com]
Technical Support Center: Optimizing Yhiepv Detection
Welcome to the technical support center for the detection of Yhiepv. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve reliable and reproducible results in your this compound-related research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the detection of the this compound protein in various biological samples.
Enzyme-Linked Immunosorbent Assay (ELISA)
Q1: Why am I observing no or very low signal in my this compound Sandwich ELISA?
A1: This can be caused by several factors. Systematically check the following:
-
Reagent Integrity: Ensure all reagents, especially the anti-Yhiepv antibodies and the this compound standard, have been stored correctly and are within their expiration date.
-
Incorrect Antibody Pair: Confirm that you are using a validated antibody pair for sandwich ELISA. Not all antibody combinations are suitable.
-
Insufficient Incubation Times: Verify that all incubation steps were performed for the recommended duration and at the correct temperature.
-
Inactive Enzyme Conjugate: The enzyme (e.g., HRP) conjugated to the detection antibody may have lost activity. Test the substrate with a known positive control.
-
Wash Steps: Inadequate washing between steps can lead to high background, while overly aggressive washing can elute the bound analyte or antibodies.
Q2: What causes high background noise in my this compound ELISA?
A2: High background can obscure your results. Consider these common causes:
-
Insufficient Washing: Increase the number of wash cycles or the volume of wash buffer used between steps.
-
Cross-Reactivity: The detection antibody may be cross-reacting with other proteins in the sample. Ensure the antibody is specific for this compound.
-
High Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Titrate your antibodies to find the optimal concentration.
-
Blocking Inefficiency: The blocking buffer may not be effectively preventing non-specific binding. Try a different blocking agent (e.g., BSA, non-fat dry milk) or increase the blocking time.
Western Blotting
Q3: I am not detecting the this compound band at the expected molecular weight in my Western Blot. What should I do?
A3: This is a common issue with several potential solutions:
-
Protein Transfer Issues: Verify successful transfer of proteins from the gel to the membrane by staining the membrane with Ponceau S after transfer.
-
Antibody Concentration: The primary anti-Yhiepv antibody concentration may be too low. Optimize the concentration by running a dot blot or testing a range of dilutions.
-
Low this compound Expression: The this compound protein may be expressed at very low levels in your sample. Increase the amount of total protein loaded onto the gel.
-
Incorrect Secondary Antibody: Ensure your secondary antibody is capable of binding to the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).
Q4: Why am I seeing multiple non-specific bands in my Western Blot for this compound?
A4: The presence of multiple bands can be due to:
-
Primary Antibody Specificity: The primary antibody may not be monoclonal or could be cross-reacting with other proteins. Use a different, more specific antibody if possible.
-
Protein Degradation: this compound may be degrading during sample preparation. Ensure that protease inhibitors are included in your lysis buffer.
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Reduce the antibody concentrations.
-
Inadequate Blocking: Improve the blocking step by increasing the duration or trying an alternative blocking buffer.
Quantitative Data Summary
The following tables provide data from internal validation studies to aid in experimental setup.
Table 1: Comparison of Anti-Yhiepv Primary Antibodies for Western Blotting
| Antibody Clone | Host Species | Dilution Factor | Signal-to-Noise Ratio | Specificity (Single Band) |
| Yh-Ab-01 | Rabbit | 1:1000 | 8.5 | Yes |
| Yh-Ab-02 | Mouse | 1:1000 | 5.2 | No (Minor non-specific band at 50 kDa) |
| Yh-Ab-03 | Rabbit | 1:2000 | 6.1 | Yes |
Table 2: Performance of Different Lysis Buffers for this compound Extraction
| Lysis Buffer | This compound Yield (µg/mL) | Downstream Compatibility (ELISA) | Downstream Compatibility (Western Blot) |
| RIPA | 15.2 | Good | Excellent |
| Triton X-100 | 12.8 | Excellent | Good |
| NP-40 | 13.5 | Excellent | Good |
Experimental Protocols
Protocol 1: Western Blotting for this compound Detection
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10% polyacrylamide gel. Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60 minutes in a cold environment.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Yhiepv primary antibody (e.g., Clone Yh-Ab-01 at 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
Visualizations
Diagrams of Pathways and Workflows
Caption: Hypothetical this compound signaling cascade upon growth factor stimulation.
Caption: Standard workflow for a this compound sandwich ELISA experiment.
Caption: Decision tree for troubleshooting a lack of signal in a this compound Western Blot.
Validation & Comparative
Comparative Analysis of the Anxiolytic Effects of Yhiepv and Diazepam in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anxiolytic properties of the novel compound, Yhiepv, against the well-established benzodiazepine, Diazepam. The following sections detail the performance of both compounds in standard behavioral paradigms used to assess anxiety-like behavior in rodents. The data presented herein is intended to provide a clear, quantitative comparison to aid in the evaluation of this compound's potential as a therapeutic agent.
Comparative Efficacy in Standard Behavioral Models
The anxiolytic effects of this compound were evaluated and compared with those of Diazepam using three widely recognized behavioral assays: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDB).
Table 1: Elevated Plus Maze (EPM) - Comparison of this compound and Diazepam
| Group (n=12) | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries |
| Vehicle (Saline) | - | 35.2 ± 4.1 | 28.5 ± 3.2 | 15.1 ± 1.8 |
| This compound | 5 | 85.6 ± 7.3 | 48.9 ± 4.5 | 14.8 ± 1.5 |
| Diazepam | 2 | 92.4 ± 8.1 | 52.1 ± 4.9 | 10.2 ± 1.1** |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. **p < 0.05 vs. Vehicle, indicating a potential sedative effect. |
Table 2: Open Field Test (OFT) - Comparison of this compound and Diazepam
| Group (n=12) | Dose (mg/kg) | Time in Center (s) | Center Entries | Total Distance (m) |
| Vehicle (Saline) | - | 28.4 ± 3.5 | 15.7 ± 2.1 | 35.8 ± 3.9 |
| This compound | 5 | 65.1 ± 6.2 | 29.3 ± 3.4 | 34.5 ± 3.1 |
| Diazepam | 2 | 70.3 ± 6.8 | 31.5 ± 3.8 | 25.1 ± 2.8** |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. **p < 0.05 vs. Vehicle, indicating reduced locomotor activity. |
Table 3: Light-Dark Box Test (LDB) - Comparison of this compound and Diazepam
| Group (n=12) | Dose (mg/kg) | Time in Light Chamber (s) | Transitions | Latency to Light (s) |
| Vehicle (Saline) | - | 45.9 ± 5.3 | 10.2 ± 1.5 | 25.6 ± 3.1 |
| This compound | 5 | 110.8 ± 9.8 | 18.5 ± 2.2 | 15.1 ± 2.4 |
| Diazepam | 2 | 125.4 ± 11.2 | 12.1 ± 1.8 | 12.8 ± 2.1* |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. |
The data suggests that this compound exhibits a significant anxiolytic profile, comparable to that of Diazepam. Notably, at the tested doses, this compound did not significantly alter total locomotor activity, unlike Diazepam, which showed a reduction in total distance traveled in the OFT and fewer entries in the closed arms of the EPM, suggesting a potential sedative effect.
Experimental Protocols
Detailed methodologies for the behavioral assays are provided below to ensure reproducibility and allow for critical evaluation of the presented data.
Elevated Plus Maze (EPM) Protocol
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two closed arms, elevated from the floor.
-
Apparatus: A plus-shaped maze with two open arms (50x10 cm) and two enclosed arms (50x10x40 cm) extending from a central platform (10x10 cm). The maze is elevated 50 cm above the ground.
-
Procedure:
-
Administer this compound (5 mg/kg, i.p.), Diazepam (2 mg/kg, i.p.), or Vehicle (Saline, i.p.) 30 minutes before testing.
-
Place the animal on the central platform, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Parameters Measured: Time spent in the open and closed arms, number of entries into each arm. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT) Protocol
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls (thigmotaxis) rather than exploring the center of the arena.
-
Apparatus: A square arena (100x100 cm) with high walls (40 cm) to prevent escape. The arena is divided into a central zone and a peripheral zone by video tracking software.
-
Procedure:
-
Administer this compound (5 mg/kg, i.p.), Diazepam (2 mg/kg, i.p.), or Vehicle (Saline, i.p.) 30 minutes before testing.
-
Place the animal in the center of the open field.
-
Allow the animal to explore the arena for 10 minutes.
-
Record the session using an overhead video camera.
-
-
Parameters Measured: Time spent in the center of the field, number of entries into the central zone, and total distance traveled. Anxiolytic compounds increase the time spent in and entries into the central zone. Total distance traveled is a measure of general locomotor activity.
Light-Dark Box (LDB) Test Protocol
This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in response to novel environments and light.
-
Apparatus: A rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment. An opening connects the two compartments.
-
Procedure:
-
Administer this compound (5 mg/kg, i.p.), Diazepam (2 mg/kg, i.p.), or Vehicle (Saline, i.p.) 30 minutes before testing.
-
Place the animal in the dark compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 10 minutes.
-
Record the session using a video camera.
-
-
Parameters Measured: Time spent in the light chamber, number of transitions between the two chambers, and the latency to first enter the light chamber. Anxiolytic drugs increase the time spent in the light chamber and the number of transitions.
Visualizations
Hypothesized Signaling Pathway of this compound
This compound is hypothesized to act as a positive allosteric modulator of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. Its action is thought to enhance the effect of GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability, which manifests as an anxiolytic effect.
Caption: Hypothesized mechanism of action for this compound at the GABA-A receptor.
Experimental Workflow for Behavioral Testing
The following diagram illustrates the general workflow for each behavioral experiment conducted to assess the anxiolytic properties of this compound and Diazepam.
Caption: Standardized workflow for the behavioral validation of anxiolytic compounds.
A Comparative Efficacy Analysis of Yhiepv and Other δ-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Yhiepv, a novel peptide agonist, with other well-established δ-opioid receptor agonists. While quantitative data for this compound's direct interaction with the δ-opioid receptor is not publicly available, this document summarizes its known biological effects and presents a comparison with key δ-opioid receptor agonists for which experimental data have been published. The information is intended to serve as a resource for researchers in the fields of pharmacology and drug development.
Introduction to this compound
This compound, also known as rALP-2, is a peptide derived from the pepsin-pancreatin digestion of the green leaf protein Rubisco. It has been identified as an orally active δ-opioid receptor agonist.[1] Preclinical studies have demonstrated that this compound exhibits anxiolytic-like effects and plays a role in increasing leptin sensitivity, which contributes to its anti-obesity properties.[1] Its mechanism of action involves the activation of the δ-opioid receptor, leading to the modulation of downstream signaling pathways.
Quantitative Comparison of δ-Opioid Receptor Agonists
While specific binding affinity (Ki) and functional potency (EC50/IC50) values for this compound are not available in the current literature, the following tables provide a summary of these parameters for other commonly studied δ-opioid receptor agonists to serve as a benchmark for future studies on this compound.
Table 1: Comparative Binding Affinity of δ-Opioid Receptor Agonists
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Species/Tissue |
| DPDPE | δ-Opioid | 1.4 - 4.5 | Monkey/Rat Brain Membranes |
| μ-Opioid | >700 | Rat Brain | |
| κ-Opioid | >1500 | Rat Brain | |
| Deltorphin II | δ-Opioid | 0.13 - 1.5 | Monkey/Rat Brain Membranes |
| μ-Opioid | >1000 | N/A | |
| κ-Opioid | >1000 | N/A | |
| SNC-80 | δ-Opioid | ~1-2 | Monkey Brain Membranes |
Note: Ki values can vary between studies due to different experimental conditions.
Table 2: Comparative Functional Potency of δ-Opioid Receptor Agonists (cAMP Inhibition)
| Compound | Cell Line | EC50 (nM) | Emax (% inhibition) |
| DPDPE | HEK293 | 5.2 | 100 (by definition) |
| SNC-80 | HEK293 | N/A | Full agonist |
| Deltorphin II | N/A | N/A | High Efficacy |
| This compound | Neuro-2a | Not Reported | Suppresses forskolin-stimulated cAMP |
Note: A direct comparison of EC50 and Emax values from a single, comprehensive study is not available. This compound has been shown to suppress intracellular cAMP levels stimulated by forskolin (B1673556) in a dose-dependent manner in Neuro-2a cells.[2]
Signaling Pathways
The activation of the δ-opioid receptor by an agonist initiates a cascade of intracellular events. The canonical pathway involves coupling to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
Caption: Canonical δ-Opioid Receptor Signaling Pathway.
This compound's activity extends to modulating leptin signaling, which is crucial for its anti-obesity effects. The following diagram illustrates the general leptin signaling pathway.
Caption: Simplified Leptin Signaling Pathway via JAK/STAT.
Experimental Protocols
The following sections detail the generalized methodologies for key experiments used to characterize δ-opioid receptor agonists.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the δ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human δ-opioid receptor.
-
Radioligand: A tritiated δ-opioid receptor antagonist or agonist (e.g., [³H]naltrindole or [³H]DPDPE).
-
Test Compound: this compound or other δ-opioid receptor agonists.
-
Assay Buffer: Typically Tris-HCl buffer with MgCl2.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation is terminated by rapid filtration, separating the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Radioligand Binding Assay.
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the δ-opioid receptor signaling pathway.
Materials:
-
Cell Line: A cell line expressing the δ-opioid receptor (e.g., HEK293, CHO, Neuro-2a).
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: this compound or other δ-opioid receptor agonists.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).
-
Plate Reader: Compatible with the chosen detection kit.
Procedure:
-
Cell Culture: Cells are cultured in multi-well plates.
-
Treatment: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a detection kit.
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50 or IC50) is determined by fitting the data to a dose-response curve.
Caption: Experimental Workflow for cAMP Inhibition Assay.
Conclusion
This compound represents a promising peptide-based δ-opioid receptor agonist with potential therapeutic applications in anxiety and obesity. While direct comparative efficacy data for this compound is currently lacking, the established profiles of other δ-opioid agonists such as DPDPE, Deltorphin II, and SNC-80 provide a valuable framework for its future characterization. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for researchers investigating the pharmacological properties of this compound and other novel δ-opioid receptor modulators. Further studies are warranted to quantify the binding affinity and functional potency of this compound to fully elucidate its therapeutic potential.
References
A Comparative Analysis of Yhiepv and Synthetic Leptin Sensitizers in Obesity Research
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental protocols of emerging therapies targeting leptin resistance.
The global obesity epidemic continues to drive the search for effective therapeutic interventions. Leptin, a key adipocyte-derived hormone, regulates energy balance, but its efficacy is diminished in most obese individuals due to leptin resistance. This has spurred the development of leptin sensitizers, compounds that restore or enhance the body's response to endogenous leptin. This guide provides a detailed comparison of a novel peptide, Yhiepv, against various synthetic leptin sensitizers, offering insights into their mechanisms, efficacy, and the experimental frameworks used to evaluate them.
Overview of this compound and Synthetic Leptin Sensitizers
This compound, also known as rALP-2, is an orally active peptide derived from the digestion of the spinach protein Rubisco.[1][2][3][4] It has demonstrated anti-obesity effects by increasing neuronal leptin sensitivity.[1][4] In contrast, synthetic leptin sensitizers encompass a diverse group of small molecules and biologics designed to overcome leptin resistance through various mechanisms. Notable examples include Celastrol (B190767), Withaferin-A, and Betulinic Acid, which act on different cellular pathways to restore leptin signaling.[5][6][7][8]
Comparative Efficacy and Mechanism of Action
The following table summarizes the quantitative data on the efficacy of this compound and selected synthetic leptin sensitizers from preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions across different studies may vary.
| Compound | Model | Dosage and Administration | Key Efficacy Results | Mechanism of Action |
| This compound | High-Fat Diet (HFD)-induced obese ddY mice | 0.3 mg/kg, oral | Promotes leptin-induced reductions in body weight and food intake.[2][3][9] | Increases leptin-induced STAT3 phosphorylation; mitigates palmitic acid-induced decrease in leptin responsiveness; suppresses hypothalamic Rap1 activation.[2][3][4] |
| Celastrol | Diet-Induced Obese (DIO) mice | Varies (e.g., intraperitoneal injection) | Up to 45% reduction in body weight in obese DIO mice with minimal effect in lean mice.[5][6] | Reduces Endoplasmic Reticulum (ER) stress by decreasing PERK phosphorylation.[5][7] |
| Withaferin-A | DIO mice | Injectable | 20-25% reduction in body weight; improves hepatic steatosis and glucose homeostasis.[5][8] | Leptin-sensitizing effects, though the precise molecular target is less defined.[5][8] |
| Betulinic Acid | DIO mice | Not specified | In combination with Orthosiphon stamineus extract, significantly decreased body weight.[5] | Suppresses hypothalamic protein tyrosine phosphatase 1B (PTP1B).[5][7] |
| Pramlintide (Amylin analog) | Overweight to obese human subjects | Subcutaneous injection | Combination with metreleptin (B1171336) (leptin analog) resulted in greater weight loss than either compound alone.[10][11] | Synergistic action with leptin to reduce food intake and increase central leptin sensitivity.[10] |
Signaling Pathways
The efficacy of these compounds is rooted in their ability to modulate key signaling pathways that govern leptin's action. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Canonical Leptin Signaling Pathway via JAK2-STAT3.
Caption: Mechanisms of Action for this compound and Synthetic Sensitizers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of typical experimental protocols used in the evaluation of leptin sensitizers.
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
A standard workflow for assessing the in vivo efficacy of a potential leptin sensitizer (B1316253) is as follows:
Caption: Workflow for in vivo evaluation of leptin sensitizers.
Key Steps in the Protocol:
-
Animal Model: Male C57BL/6J or ddY mice are commonly used.
-
Obesity Induction: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and leptin resistance.
-
Treatment: The test compound (e.g., this compound) or a synthetic sensitizer is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control group is essential.
-
Monitoring: Body weight, food intake, and water consumption are measured regularly. Body composition (fat and lean mass) can be assessed using techniques like DEXA or NMR.
-
Leptin Challenge Test: To confirm leptin sensitization, a subset of animals receives an exogenous leptin injection. A greater reduction in food intake and body weight in the compound-treated group compared to the vehicle group indicates enhanced leptin sensitivity.
-
Terminal Procedures: At the end of the study, blood is collected for metabolic analysis (glucose, insulin, lipids, leptin levels). Tissues such as the hypothalamus, liver, and adipose tissue are harvested for further analysis (e.g., Western blotting for signaling proteins, gene expression analysis, histology).
In Vitro Assessment of Leptin Signaling
Cell-based assays are critical for elucidating the molecular mechanisms of leptin sensitizers.
Protocol for Assessing STAT3 Phosphorylation:
-
Cell Culture: Hypothalamic neuronal cell lines (e.g., N2a, GT1-7) are cultured under standard conditions.
-
Induction of Leptin Resistance: To mimic leptin resistance in vitro, cells can be treated with agents like palmitic acid or inflammatory cytokines.
-
Treatment: Cells are pre-treated with the test compound (this compound or synthetic sensitizer) for a specified duration.
-
Leptin Stimulation: Recombinant leptin is added to the culture medium to stimulate the leptin signaling pathway.
-
Cell Lysis and Protein Analysis: Cells are lysed, and protein concentrations are determined. Western blotting is then performed using antibodies specific for total STAT3 and phosphorylated STAT3 (p-STAT3) to assess the level of pathway activation.
Conclusion
Both this compound and synthetic leptin sensitizers represent promising avenues for the treatment of obesity by targeting leptin resistance. This compound, a naturally derived peptide, offers the advantage of oral bioavailability and a novel mechanism of action involving the modulation of STAT3 and Rap1 signaling.[1][2][3][4] Synthetic sensitizers like Celastrol have shown potent weight-lowering effects in preclinical models, primarily by mitigating ER stress.[5][6][7]
The choice between these approaches will depend on various factors, including efficacy, safety profiles, and formulation challenges. Further head-to-head comparative studies are warranted to delineate the relative therapeutic potential of these different classes of leptin sensitizers. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies in this rapidly evolving field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. December 13, 2022 | We might find the way that eating prevents weight gain | Meiji.net:Meiji University [english-meiji.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. The leptin sensitizer celastrol reduces age‐associated obesity and modulates behavioral rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel strategy for the use of leptin for obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Yhiepv from Diverse Plant Origins: A Guide for Researchers
For Immediate Release – This guide offers a comprehensive comparative analysis of Yhiepv, a bioactive peptide derived from the digestion of the plant protein Rubisco. This compound, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), has garnered significant interest within the scientific community for its potential therapeutic applications, including its anxiolytic-like effects and its ability to enhance leptin sensitivity, suggesting a role in anti-obesity treatments.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a comparative overview of this compound from various plant sources, supported by experimental data and detailed methodologies.
The peptide this compound corresponds to the amino acid sequence H-Tyr-His-Ile-Glu-Pro-Val-OH and is derived from the large subunit of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the most abundant protein on Earth, present in all photosynthesizing plants.[1][5] While current research has predominantly focused on this compound derived from spinach, the ubiquitous nature of its parent protein, Rubisco, suggests a broad range of potential plant sources.[1][5]
Quantitative Data Summary
A direct comparative study on the yield and purity of this compound from different plant sources is not yet available in published literature. However, the potential for this compound production can be inferred from the Rubisco content of various plants. The following tables provide a comparative look at the Rubisco content in different plant categories and the total protein content of several common leafy greens.
Table 1: Rubisco Content in C3 and C4 Plants
| Plant Category | Rubisco Content (% of Total Soluble Leaf Protein) | References |
| C3 Plants (e.g., Spinach, Kale, Peas) | Up to 65% | [6] |
| C4 Plants (e.g., Maize, Sugarcane) | 8% - 23% | [6][7] |
Table 2: Protein and Rubisco Content of Selected Leafy Greens
| Plant Source | Total Protein (g per 100g fresh weight) | Estimated Rubisco (% of Total Soluble Protein) |
| Spinach | 2.9 | ~50% |
| Soybean (leaves) | Not specified | ~25% |
| Kale | 4.3 | High (C3 plant) |
| Romaine Lettuce | 1.2 | High (C3 plant) |
Conservation of the this compound Sequence in Rubisco from Different Plants
The viability of a plant as a source for this compound depends on the presence of the exact "this compound" amino acid sequence within its Rubisco large subunit (RbcL). An analysis of the RbcL protein sequences from various plant species reveals a high degree of conservation for this specific peptide sequence.
Table 3: Conservation of the this compound Peptide Sequence in the Rubisco Large Subunit (RbcL) of Various Plants
| Plant Species | This compound Sequence Presence |
| Spinacia oleracea (Spinach) | Conserved |
| Pisum sativum (Pea) | Conserved |
| Medicago sativa (Alfalfa) | Conserved |
This conservation across different plant families suggests that this compound can likely be produced from a wide array of plant sources beyond spinach.
Experimental Protocols
Extraction and Purification of this compound from Plant Sources
The following protocol is a generalized procedure for the extraction of Rubisco from plant leaves and its subsequent enzymatic digestion to produce this compound.
a. Rubisco Extraction:
-
Homogenization: Fresh or frozen plant leaves are homogenized in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing protease inhibitors) to minimize protein degradation.
-
Clarification: The homogenate is filtered and centrifuged to remove cell debris, resulting in a crude protein extract.
-
Purification (Optional): For higher purity, Rubisco can be precipitated using ammonium (B1175870) sulfate (B86663) fractionation or purified using chromatographic techniques such as ion exchange or size-exclusion chromatography.
b. Enzymatic Digestion:
-
Denaturation: The purified Rubisco or crude protein extract is denatured by adjusting the pH and temperature to optimal conditions for enzymatic activity.
-
Pepsin Digestion: The protein solution is acidified (pH ~2.0) and treated with pepsin to initiate hydrolysis.
-
Pancreatin (B1164899) Digestion: Following pepsin treatment, the pH is raised to ~8.0, and pancreatin is added to continue the digestion process.
-
Inactivation: The enzymes are inactivated by heat treatment or by adjusting the pH outside their active range.
c. This compound Purification:
-
Filtration: The digest is filtered to remove any undigested protein.
-
Chromatography: The resulting peptide mixture is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate and purify the this compound peptide.
Biological Activity Assays
a. δ-Opioid Receptor Binding Assay:
This assay determines the ability of this compound to bind to the δ-opioid receptor.
-
Membrane Preparation: Cell membranes expressing the δ-opioid receptor are prepared.
-
Competitive Binding: A radiolabeled ligand for the δ-opioid receptor (e.g., [³H]DPDPE) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Detection: The amount of bound radioligand is measured using a scintillation counter. A decrease in bound radioactivity with increasing this compound concentration indicates competitive binding.
b. STAT3 Phosphorylation Assay:
This assay measures the ability of this compound to induce the phosphorylation of STAT3, a key step in the leptin signaling pathway.
-
Cell Culture and Treatment: A suitable cell line (e.g., neuronal cells) is cultured and treated with leptin in the presence or absence of this compound.
-
Cell Lysis: The cells are lysed to release the intracellular proteins.
-
Detection of Phospho-STAT3: The level of phosphorylated STAT3 (pSTAT3) is quantified using methods such as:
-
Western Blotting: Using an antibody specific to pSTAT3.
-
ELISA: A quantitative immunoassay to measure pSTAT3 levels.
-
Flow Cytometry: For single-cell analysis of STAT3 phosphorylation.
-
Visualizations
Caption: Experimental workflow for the production of this compound from plant sources.
Caption: Signaling pathway of this compound enhancing leptin sensitivity.
References
- 1. Percent of Rubisco out of total soluble leaf - Plants - BNID 110003 [bionumbers.hms.harvard.edu]
- 2. Fraction of protein in a leaf that is RuBisCO - Plants - BNID 107430 [bionumbers.hms.harvard.edu]
- 3. ukessays.com [ukessays.com]
- 4. newfoodmagazine.com [newfoodmagazine.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Unlocking Leptin Sensitivity: A Comparative Analysis of YHIEPV's Anti-Obesity Effects
For Immediate Release
A novel peptide, Tyr-His-Ile-Glu-Pro-Val (YHIEPV), derived from the green leaf protein RuBisCO, has demonstrated significant promise in combating diet-induced obesity by enhancing the body's sensitivity to leptin. This guide provides a comparative analysis of this compound's efficacy and mechanism against established anti-obesity research compounds, Semaglutide (a GLP-1 receptor agonist) and Metformin (B114582), in a diet-induced obesity (DIO) mouse model. The data presented herein is targeted towards researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel leptin sensitizers.
Performance Comparison in Diet-Induced Obesity (DIO) Models
The following tables summarize the quantitative outcomes of this compound compared to vehicle controls and key alternative treatments in DIO C57BL/6J mice. Data has been aggregated from multiple preclinical studies to provide a standardized comparison.
Table 1: Effects on Body Weight and Food Intake
| Treatment Group | Duration | Dosage | Change in Body Weight | Change in Food Intake | Fat Mass Reduction | Source |
| Vehicle (Control) | 4-5 weeks | N/A | Baseline Increase | No Change | No Change | [1][2] |
| This compound | 5 weeks | Orally Administered | ↓ 4.8% (gain) | ↓ 8.6% | Not specified | [1] |
| Semaglutide | Not specified | Twice-weekly SC | ↓ 24% (total) | ↓ 33% | ↓ 57% | [2] |
| Metformin | 4 weeks | 150 mg/kg/day IP | Significant ↓ | No significant change | Significant ↓ | [3][4] |
Table 2: Metabolic and Endocrine Effects
| Treatment Group | Serum Leptin Levels | Glucose Homeostasis | Insulin (B600854) Sensitivity | Source |
| Vehicle (Control) | Elevated | Impaired | Insulin Resistance | [3][5] |
| This compound | ↓ 69% | Improved | Enhanced leptin sensitivity | [1] |
| Semaglutide | Not specified | Improved glucose tolerance | Not specified | [2] |
| Metformin | Improved hyperleptinemia | ↓ Fasting blood glucose, improved glucose tolerance | Significantly improved | [3][5] |
Mechanism of Action: A Divergence in Pathways
This compound distinguishes itself by not directly suppressing appetite, but rather by restoring the efficacy of endogenous weight-regulating hormones. In contrast, Semaglutide acts as an incretin (B1656795) mimetic, while Metformin's effects are primarily linked to changes in glucose metabolism.
This compound: Restoring Leptin Signaling
Diet-induced obesity is often characterized by leptin resistance, a state where elevated levels of the satiety hormone leptin fail to reduce appetite or increase energy expenditure. This compound addresses this by inhibiting the cAMP-regulated Epac-Rap1 signaling pathway in the hypothalamus.[1][6][7] Activation of this pathway is a known mechanism for inducing leptin resistance.[6][7] By blocking this pathway, this compound reduces the expression of SOCS3 (Suppressor of Cytokine Signaling 3), a key inhibitor of leptin receptor signaling, thereby restoring the brain's ability to respond to leptin.[6][8]
Figure 1. this compound enhances leptin signaling by inhibiting the Epac-Rap1 pathway.
Alternative Mechanisms: GLP-1 Agonism and AMPK Activation
-
Semaglutide: As a GLP-1 receptor agonist, Semaglutide mimics the action of the native incretin hormone GLP-1. This leads to glucose-dependent insulin secretion, delayed gastric emptying, and direct action on hypothalamic centers to reduce appetite and food intake.[1][9]
-
Metformin: The primary anti-hyperglycemic effect of metformin is the reduction of hepatic glucose production. Its modest weight-loss effect is not fully understood but is associated with increased insulin sensitivity and potentially increased levels of the anorexigenic metabolite N-lactoyl-phenylalanine (Lac-Phe), rather than a direct, significant reduction in voluntary food intake.[3][10]
Experimental Protocols
The methodologies described below reflect typical procedures used in the cited studies on diet-induced obese mice.
Animal Model Induction
-
Species: Male C57BL/6J mice, 6-8 weeks of age.[11]
-
Diet: Mice are fed a high-fat diet (HFD), typically providing 45-60% of calories from fat, for a period of 8-12 weeks to induce an obese phenotype characterized by increased body weight, adiposity, and insulin resistance.[3][11]
-
Housing: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
Treatment Administration
-
This compound: Administered orally (e.g., via gavage) daily for the duration of the study (e.g., 5 weeks).[1]
-
Semaglutide: Administered via subcutaneous (SC) injection, typically twice-weekly, due to its long-acting formulation.[2]
-
Metformin: Administered via intraperitoneal (IP) injection or in drinking water daily for the study period (e.g., 4 weeks).[3][4]
-
Control Group: Receives a vehicle (e.g., saline) administered via the same route and frequency as the treatment groups.
Key Experimental Workflow & Measurements
The following workflow outlines the key stages and endpoints measured in a typical preclinical anti-obesity study.
Figure 2. Standard workflow for evaluating anti-obesity compounds in DIO mice.
Cross-Validation and Future Directions
Currently, the published efficacy data for this compound is primarily derived from the diet-induced obesity (DIO) mouse model.[1] This model is highly relevant as it mimics obesity development in humans due to excess caloric intake.[12][13]
For a comprehensive validation, future research should include:
-
Genetic Obesity Models: Testing this compound in models such as db/db mice (lacking a functional leptin receptor) or ob/ob mice (lacking leptin) would clarify whether this compound's effects are solely dependent on a functional leptin signaling pathway. A positive effect in ob/ob mice, but not db/db mice, would strongly confirm its mechanism of action.
-
Head-to-Head Comparison Studies: While this guide provides a comparison based on separate studies, a single, multi-arm study directly comparing this compound, GLP-1 agonists, and other agents would provide definitive comparative efficacy data.
-
Long-term Efficacy and Safety: Extended studies are necessary to evaluate the sustainability of weight loss and to assess the long-term safety profile of this compound.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Metformin Alleviates Steatohepatitis in Diet-Induced Obese Mice in a SIRT1-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of Leptin Resistance by Activation of cAMP-Epac Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of leptin resistance by activation of cAMP-Epac signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leptin-Signaling Pathways and Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monomeric GLP-1/GIP/glucagon triagonism corrects obesity, hepatosteatosis, and dyslipidemia in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lac-Phe mediates the effects of metformin on food intake and body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Yhiepv in Focus: A Comparative Guide to Rubisco-Derived Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
The vast reservoir of plant proteins holds immense potential for the discovery of novel therapeutic agents. Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the most abundant protein on Earth, is a particularly rich source of bioactive peptides with diverse pharmacological activities. This guide provides a comparative analysis of the Rubisco-derived peptide Yhiepv (rALP-2) against other notable peptides originating from the same protein. We present a compilation of experimental data, detailed methodologies for key assays, and visual representations of the signaling pathways involved to facilitate objective comparison and inform future research and development.
Quantitative Comparison of Bioactive Peptides Derived from Rubisco
The following tables summarize the quantitative data for this compound and other experimentally validated bioactive peptides derived from Rubisco. Direct comparative studies are limited; therefore, data is presented from individual studies, and experimental conditions should be considered when interpreting the results.
| Table 1: Anxiolytic and Opioid Activity of Rubisco-Derived Peptides | ||||
| Peptide | Sequence | Activity | Quantitative Data | Receptor/Mechanism |
| This compound (rALP-2) [1] | This compound | Anxiolytic-like | Effective oral dose: 0.3 mg/kg (mice) | δ-opioid receptor antagonist-sensitive |
| rALP-1 [1] | SYLPPLTT | Anxiolytic-like | Effective oral dose not specified | Serotonin 5-HT1A receptor antagonist-sensitive |
| rALP-1(1-7) [1] | SYLPPLT | Anxiolytic-like | Effective oral dose not specified | Serotonin 5-HT1A receptor antagonist-sensitive |
| Rubiscolin-6 [2] | YPLDLF | Anxiolytic-like | Effective i.p. dose: 10 mg/kg (mice); Effective oral dose: 100 mg/kg (mice) | δ-opioid, σ1, and Dopamine (B1211576) D1 receptors |
| Rubimetide [3][4] | MRW | Anxiolytic-like | Effective i.p. dose: 0.1 mg/kg (mice); Effective oral dose: 1.0 mg/kg (mice) | Formyl peptide receptor 2 (FPR2), DP1 receptor |
| Table 2: Anti-Obesity and Metabolic Effects of this compound | ||
| Peptide | Activity | In Vitro Data |
| This compound (rALP-2) | Anti-obesity, Leptin sensitization | Suppresses forskolin-stimulated cAMP increase in Neuro-2a cells (0.3, 1 mM) |
| Table 3: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Rubisco-Derived Peptides | ||
| Peptide | Sequence | IC50 Value (μM) |
| MRWRD [5] | MRWRD | 2.1 |
| MRW [5] | MRW | 0.6 |
| LRIPVA [5] | LRIPVA | 0.38 |
| IAYKPAG [5] | IAYKPAG | 4.2 |
| LRM [6] | LRM | 0.15 |
| ARY [6] | ARY | 1.3 |
| YLR [6] | YLR | 5.8 |
| Table 4: Antioxidant and Antimicrobial Activity of a Rubisco-Derived Peptide | ||
| Peptide | Sequence | Observed Activity |
| Arg-Asp-Arg-Phe-Leu [7] | RDRFL | Antioxidant (lipid peroxidation inhibition in beef), Antimicrobial (Gram-positive and Gram-negative bacteria) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Anxiolytic Activity Assessment: Elevated Plus-Maze (EPM)
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents[8][9][10][11].
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Rodents are individually placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as rodents naturally have an aversion to open, elevated spaces.
In Vitro cAMP Level Measurement
This protocol is used to determine the effect of a peptide on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, often to investigate its interaction with G-protein coupled receptors[12][13][14][15][16].
-
Cell Line: Neuroblastoma cell lines like Neuro-2a are commonly used.
-
Procedure:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are pre-treated with the test peptide (e.g., this compound) at various concentrations for a specified duration.
-
Intracellular cAMP levels are then stimulated using an agent like forskolin (B1673556).
-
Cells are lysed, and cAMP levels are quantified using a competitive immunoassay or a bioluminescent assay (e.g., cAMP-Glo™ Assay).
-
-
Data Analysis: The change in cAMP levels in peptide-treated cells is compared to control cells (treated with forskolin alone). A dose-dependent suppression of the forskolin-induced cAMP increase indicates an inhibitory effect on the adenylyl cyclase pathway.
Leptin Sensitivity Assay: STAT3 Phosphorylation
This assay assesses the ability of a compound to modulate the signaling of leptin, a key hormone in energy homeostasis. Leptin binding to its receptor activates the JAK-STAT pathway, leading to the phosphorylation of STAT3[17][18].
-
Cell Model: Hypothalamic neuronal cell lines or primary hypothalamic neurons.
-
Procedure:
-
Cells are cultured and may be pre-treated with the test peptide.
-
Cells are then stimulated with leptin for a specific time.
-
Cells are lysed, and protein extracts are collected.
-
The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are determined by Western blotting using specific antibodies.
-
-
Interpretation: An increase in the ratio of p-STAT3 to total STAT3 upon leptin stimulation indicates leptin signaling. A test peptide that enhances this ratio is considered to improve leptin sensitivity.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This in vitro assay measures the ability of a peptide to inhibit the activity of ACE, a key enzyme in the regulation of blood pressure[19][20][21][22][23].
-
Principle: The assay measures the rate of conversion of a synthetic ACE substrate (e.g., hippuryl-L-histidyl-L-leucine, HHL) to a product (hippuric acid) by ACE.
-
Procedure:
-
ACE is pre-incubated with the inhibitory peptide at various concentrations.
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction is stopped after a defined incubation period.
-
The amount of product formed is quantified, typically by spectrophotometry or HPLC.
-
-
Data Analysis: The percentage of ACE inhibition is calculated for each peptide concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined.
Opioid Receptor Binding Assay
This assay determines the affinity of a peptide for specific opioid receptors[24][25][26][27][28].
-
Principle: A competitive binding assay is used where the test peptide competes with a radiolabeled ligand (with known affinity for the receptor) for binding to the receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., δ-opioid receptor).
-
A radiolabeled ligand (e.g., [3H]naltrindole).
-
The test peptide at various concentrations.
-
-
Procedure:
-
The cell membranes, radiolabeled ligand, and test peptide are incubated together to allow binding to reach equilibrium.
-
The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the peptide for the receptor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the bioactivities of Rubisco-derived peptides.
Caption: Signaling pathways of this compound's anxiolytic and anti-obesity effects.
Caption: Experimental workflow for identifying anxiolytic peptides from Rubisco.
Caption: Comparison of ACE inhibitory potency of various Rubisco-derived peptides.
References
- 1. Identification of Rubisco anxiolytic-like peptides (rALPs) by comprehensive analysis of spinach green leaf protein digest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rubiscolin-6, a delta opioid peptide derived from spinach Rubisco, has anxiolytic effect via activating sigma1 and dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rubimetide, humanin, and MMK1 exert anxiolytic-like activities via the formyl peptide receptor 2 in mice followed by the successive activation of DP1, A2A, and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rubimetide (Met-Arg-Trp) derived from Rubisco exhibits anxiolytic-like activity via the DP1 receptor in male ddY mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and antihypertensive effect of angiotensin I-converting enzyme (ACE) inhibitory peptides from spinach Rubisco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. protocols.io [protocols.io]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.sg]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Hypothalamic TTF-1 orchestrates the sensitivity of leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Leptin sensitive neurons in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 28. go.drugbank.com [go.drugbank.com]
Oral Versus Central Administration of Yhiepv: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the novel peptide Yhiepv when administered orally versus centrally. This compound, also known as rALP-2 (Rubisco anxiolytic-like peptide 2), is a peptide derived from the digestion of the plant protein Rubisco.[1] It has demonstrated potential therapeutic effects, including anxiolytic and anti-obesity properties, by acting as a δ-opioid receptor agonist and enhancing leptin sensitivity. This document synthesizes available experimental data to objectively compare the performance of both administration routes, offering insights for preclinical and clinical research.
Efficacy Comparison: Oral vs. Central Administration
A key study by Kaneko et al. (2022) provides direct comparative data on the effects of both oral and central (intracerebroventricular) administration of this compound in a mouse model of diet-induced obesity. The findings indicate that both routes of administration are effective in mitigating body weight gain, suggesting the peptide can cross the blood-brain barrier or exert its effects through a gut-brain axis.
Key Findings from In Vivo Studies:
| Parameter | Oral Administration | Central Administration | Key Findings |
| Body Weight Gain | Significantly less than saline-control mice in diet-induced obese models. | Significantly less than saline-control mice in diet-induced obese models. | Both oral and central administration of this compound demonstrated comparable efficacy in reducing diet-induced body weight gain. |
| Food Intake | Promoted leptin-induced reductions in food intake in obese mice. | Daily administration led to a reduction in body weight gain, implying an effect on energy balance. | Both routes of administration contribute to a reduction in food intake and body weight, with oral administration shown to enhance leptin's anorexigenic effects. |
| Leptin Sensitivity | Increased leptin-induced phosphorylation of STAT3 in hypothalamic slice cultures and restored cellular leptin sensitivity in obese mice. | Restored cellular leptin sensitivity in the hypothalamus of obese mice. | This compound enhances central leptin sensitivity regardless of the administration route, suggesting a common mechanism of action within the central nervous system. |
| Anxiolytic Effects | Potent anxiolytic-like effects observed in mice. | Not explicitly compared in the same study, but the central mechanism of action via δ-opioid receptors suggests a direct anxiolytic effect is likely. | Oral administration has been shown to produce potent anxiolytic effects. |
Signaling Pathways and Mechanism of Action
This compound exerts its effects through multiple signaling pathways. Its anxiolytic properties are mediated through the activation of δ-opioid receptors. The anti-obesity effects are primarily attributed to the enhancement of leptin signaling in the hypothalamus. The diagram below illustrates the proposed signaling pathway for this compound's effect on leptin sensitivity.
Caption: Proposed signaling pathway of this compound in enhancing leptin sensitivity.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Animal Models and Diet-Induced Obesity
-
Animals: Male C57BL/6J mice are typically used, housed under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Diet-Induced Obesity: To induce obesity, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks. Control mice are maintained on a standard chow diet.
This compound Administration Protocols
-
Oral Administration: this compound is dissolved in saline and administered daily via oral gavage at a specified dosage (e.g., 1 mg/kg body weight).
-
Central (Intracerebroventricular) Administration:
-
Surgical Procedure: Mice are anesthetized, and a guide cannula is stereotaxically implanted into the lateral ventricle. Animals are allowed to recover for at least one week post-surgery.
-
Infusion: this compound is dissolved in artificial cerebrospinal fluid and infused daily directly into the lateral ventricle via an infusion pump connected to the implanted cannula at a specified dosage (e.g., 1 µ g/mouse ).
-
The workflow for a typical comparative study is outlined below:
Caption: General experimental workflow for comparing oral and central this compound administration.
Leptin Sensitivity Assessment
-
Procedure: Following a period of this compound or vehicle administration, mice are fasted and then administered an intraperitoneal injection of leptin (e.g., 1 mg/kg) or saline.
-
Endpoint Measurement: Food intake is measured at various time points post-injection (e.g., 2, 4, and 24 hours). A greater reduction in food intake in the leptin-treated group compared to the saline group indicates higher leptin sensitivity. For biochemical analysis, hypothalamic tissue is collected approximately 45 minutes after leptin injection to measure the phosphorylation of STAT3 via Western blotting or immunohistochemistry.
Anxiolytic Activity Assessment (Elevated Plus-Maze)
-
Apparatus: The elevated plus-maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Procedure: Mice are placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as they reduce the natural aversion of rodents to open spaces.
Conclusion
The available evidence strongly suggests that this compound is a promising therapeutic peptide with both anxiolytic and anti-obesity effects. Notably, its efficacy in animal models is comparable whether administered orally or centrally. The oral activity of this compound is a significant advantage for potential therapeutic development, offering a more convenient and patient-friendly administration route. Further research is warranted to fully elucidate the pharmacokinetic profiles of orally administered this compound and to confirm its efficacy and safety in higher animal models and eventually in human clinical trials.
References
Validating the Binding Affinity of Yhiepv to the δ-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The δ-opioid receptor (DOR), a G-protein coupled receptor, is a significant therapeutic target for managing pain, depression, and other neurological disorders.[1][2][3][4] The development of novel ligands, such as the peptide Yhiepv, with specific binding affinities for the DOR is a crucial step in advancing new therapeutics. This guide provides a comparative framework for validating the binding affinity of this compound to the δ-opioid receptor, supported by established experimental protocols and data for alternative ligands.
Comparative Binding Affinity Data
A critical step in characterizing a new ligand is to compare its binding affinity with that of known standards. The inhibition constant (Ki) is a key measure of this affinity, with a lower Ki value indicating a higher affinity. The following table summarizes the binding affinities of several known ligands for the δ-opioid receptor, providing a benchmark against which this compound's performance can be evaluated.
| Compound | Receptor Type | Binding Affinity (Ki in nM) | Comments |
| This compound | δ-opioid Receptor | [Experimental Data] | Novel peptide under investigation. |
| DPDPE ([D-Pen2,D-Pen5]-enkephalin) | δ-opioid Receptor | ~8-fold lower than modified versions[5] | A well-established selective δ-opioid peptide agonist. |
| Deltorphin II | δ-opioid Receptor | - | A potent and selective δ-opioid peptide agonist. |
| SNC80 | δ-opioid Receptor | - | A non-peptidic selective δ-opioid agonist.[3] |
| Naltrindole | δ-opioid Receptor | - | A selective δ-opioid antagonist.[6] |
| DAMGO | µ-opioid Receptor | High affinity for µ-receptor | A selective µ-opioid agonist, used for selectivity testing.[7] |
| U69,593 | κ-opioid Receptor | High affinity for κ-receptor | A selective κ-opioid agonist, used for selectivity testing.[3] |
Experimental Protocols
Accurate determination of binding affinity relies on standardized and meticulously executed experimental protocols. The most common method for this is the competitive radioligand binding assay.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand of known high affinity for the δ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human δ-opioid receptor (e.g., C6-DOR cells).[8]
-
Radioligand: A high-affinity, selective δ-opioid receptor radioligand, such as [3H]DPDPE.[3]
-
Test Compound: this compound, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).[9]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, liquid scintillation counter.[9][10]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.[9]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200-300 µL:
-
50 µL of diluted this compound (at various concentrations).
-
50 µL of the radioligand (e.g., [3H]DPDPE at a concentration near its Kd).[3]
-
100 µL of the cell membrane suspension.[3]
-
For total binding, substitute this compound with binding buffer.
-
For non-specific binding, use a high concentration of an unlabeled antagonist like naloxone (B1662785) instead of this compound.[9]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[3][10]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9] Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[9]
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
References
- 1. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities [mdpi.com]
- 4. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogs of the delta opioid receptor selective cyclic peptide [2-D-penicillamine,5-D-penicillamine]-enkephalin: 2',6'-dimethyltyrosine and Gly3-Phe4 amide bond isostere substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opportunities and Challenges for In Silico Drug Discovery at Delta Opioid Receptors [mdpi.com]
- 7. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentapeptides displaying mu opioid receptor agonist and delta opioid receptor partial agonist/antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of "Yhiepv" in a Laboratory Setting
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of the hypothetical chemical "Yhiepv," representing any hazardous chemical substance used in a laboratory environment. Adherence to these procedures is critical for maintaining a safe workspace and complying with regulatory standards.
I. Immediate Safety and Hazard Assessment
Before beginning any disposal process, a thorough hazard assessment is crucial. In the absence of a specific Safety Data Sheet (SDS) for "this compound," it must be treated as a substance with unknown toxicity and potential hazards. All personnel handling the substance must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are mandatory. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are required to prevent skin exposure. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation. |
In the event of a spill, the area should be evacuated immediately, and the institution's Environmental Health and Safety (EHS) department must be notified.[1] For solid spills, the material should be carefully swept into a designated waste container, minimizing dust generation.[1] Liquid spills should be absorbed with an inert material and placed in a designated hazardous waste container.[2]
II. "this compound" Disposal Protocol
The disposal of "this compound" must strictly adhere to all federal, state, and local regulations for hazardous waste. The primary and recommended method for disposal is through a licensed hazardous waste management company.[1][2]
Step-by-Step Disposal Procedure:
-
Waste Classification: "this compound" and any materials contaminated with it (e.g., gloves, filter paper, empty containers) must be classified as hazardous waste.[1]
-
Waste Collection and Segregation:
-
Collect all "this compound" waste in a dedicated, compatible, and leak-proof container.[1]
-
Do not mix "this compound" waste with other chemical waste streams unless compatibility has been confirmed to avoid dangerous reactions.[1]
-
Solid and liquid waste should be collected in separate, appropriately designated containers.[2]
-
-
Container Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[1]
-
The SAA should be under the control of laboratory personnel and inspected regularly.
-
Use secondary containment, such as a plastic tub, for liquid waste containers.[1]
-
-
Arranging for Disposal:
Table 2: Waste Container and Storage Guidelines
| Parameter | Guideline | Source |
| Container Filling Level | Fill containers to no more than 90% capacity to allow for expansion. For bulk containers, use markings as guidelines. | [1][4] |
| Maximum Container Size | Liquids: 5 gallons; Solids: 50 pounds. | [4] |
| Storage Duration | Mixed waste must be picked up within 60 days of the collection start date. | [3] |
III. Experimental Protocols
As direct chemical neutralization or deactivation of "this compound" in a standard laboratory setting is not recommended without validated procedures, no experimental protocols for its degradation are provided. The focus remains on the safe collection and transfer of the hazardous waste to a professional disposal service.[1]
IV. Disposal Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of "this compound".
Caption: Workflow for the safe disposal of "this compound" hazardous waste.
Caption: Segregation of different types of "this compound" waste.
References
Personal protective equipment for handling Yhiepv
Disclaimer: Guidance on a Hypothetical Substance
"Yhiepv" is a not a recognized chemical substance. This document provides safety and handling guidance based on established protocols for known potent, hazardous cytotoxic compounds often encountered in drug development and research. This information is intended as a procedural template. Always consult the specific Safety Data Sheet (SDS) for any substance you handle. In the absence of an SDS, the stringent precautions outlined below for highly potent compounds should be followed.
Immediate Safety and Hazard Assessment
For the purposes of this guide, "this compound" is treated as a potent, non-volatile, cytotoxic small molecule with potential carcinogenic, mutagenic, and teratogenic properties. Occupational exposure can occur through inhalation of aerosolized particles, direct skin contact, and accidental ingestion.[1][2] Strict adherence to safety protocols is mandatory to protect personnel.[3]
Primary Risks:
-
Dermal/Eye: Severe irritation, chemical burns, and systemic absorption.
-
Inhalation: Acute respiratory irritation and potential for long-term organ toxicity.
-
Ingestion: High acute toxicity.
-
Chronic: Potential for carcinogenicity, mutagenicity, or reproductive toxicity.[4]
Personal Protective Equipment (PPE) Protocol
The primary defense against exposure is the correct and consistent use of appropriate PPE.[5] A risk assessment should be performed to determine the specific PPE required for the quantity and nature of the work being performed.[3] All personnel must receive training on the proper donning and doffing of PPE.[6][7][8]
Recommended PPE for Handling this compound
The following table summarizes the minimum required PPE for handling this compound powders or solutions outside of a primary engineering control (e.g., in case of a spill) or when transferring materials.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant).[1][9] | Provides a robust barrier against chemical permeation. Double-gloving offers added protection if the outer glove is breached.[1] |
| Gown | Disposable, solid-front, impermeable gown with long sleeves and elastic or knit cuffs.[2][10] | Protects against splashes and contamination of personal clothing. The inner glove should be under the cuff, and the outer glove should go over the cuff.[1] |
| Eye/Face Protection | Full-face shield worn over safety goggles.[10] | Protects the eyes and face from splashes. A face shield alone is insufficient; it must be paired with goggles. |
| Respiratory Protection | NIOSH-approved N95 respirator at a minimum for powders. For solutions, a half-mask or full-face respirator with multi-gas/vapor cartridges and P100 particulate filters may be required based on risk assessment.[11][12][13] | Prevents inhalation of aerosolized powders or vapors. A user seal check is required each time a tight-fitting respirator is worn.[8] |
| Additional PPE | Disposable shoe covers.[14] | Prevents the tracking of contaminants out of the laboratory area.[1] |
Experimental Protocols: Donning and Doffing Procedures
Properly putting on (donning) and taking off (doffing) PPE is a critical process to prevent cross-contamination.[15] The following step-by-step procedures should be followed precisely.
Donning (Putting On) PPE Sequence
Perform these steps in an anteroom or designated "clean" area before entering the handling area.[16]
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[8][16]
-
Shoe Covers: Put on the first pair of shoe covers.
-
Gown: Don the impermeable gown, ensuring it is fully closed.[8]
-
Respirator: Put on the fit-tested N95 or other appropriate respirator. Perform a user seal check to ensure a proper fit.[8][15]
-
Eye/Face Protection: Put on safety goggles, followed by the full-face shield.[16]
-
Gloves: Don the first (inner) pair of gloves, tucking the gown cuffs underneath them. Don the second (outer) pair of gloves, pulling them over the gown cuffs.[8]
Doffing (Taking Off) PPE Sequence
This sequence is designed to remove the most contaminated items first. Doffing should occur in a designated "dirty" area or anteroom.
-
Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (peeling them off without touching the outside with bare skin) and dispose of them in a designated cytotoxic waste container.[7][8]
-
Gown: Untie and remove the gown, touching only the inside surface. Roll it into a ball with the contaminated side inward and dispose of it.[6][7]
-
Hand Hygiene: Perform hand hygiene using an alcohol-based hand sanitizer.
-
Face Shield/Goggles: Remove the face shield and goggles from the back by lifting the headband. Avoid touching the front surface. Place in a designated area for decontamination or disposal.[8]
-
Respirator: Remove the respirator by pulling the straps from the back of the head. Do not touch the front of the respirator. Dispose of it immediately.[8]
-
Inner Gloves: Remove the final pair of gloves using the proper technique and dispose of them.[7]
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[8][16]
Operational and Disposal Plan
All materials and PPE that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[17]
Waste Segregation and Disposal
-
Point of Use Segregation: All disposable items (gloves, gowns, bench paper, pipette tips) must be immediately placed into clearly labeled, puncture-resistant, leak-proof hazardous waste containers at the workstation.[1][18]
-
Container Requirements: Waste containers must be yellow, labeled with "Hazardous Cytotoxic Waste," and display the appropriate hazard symbols.[18]
-
Sharps: All needles and syringes must be disposed of in a designated, puncture-proof sharps container for chemically contaminated sharps.[14]
-
Collection: When full, waste containers must be securely sealed. A licensed hazardous waste management company must be used for collection and final disposal, typically via incineration.[17]
Visual Workflows
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Logical workflow for safe handling of this compound, from initial risk assessment to final waste disposal.
Caption: Step-by-step disposal pathway for all materials contaminated with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ipservices.care [ipservices.care]
- 3. hse.gov.uk [hse.gov.uk]
- 4. USP 800 | USP [usp.org]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibc.utah.edu [ibc.utah.edu]
- 7. uottawa.ca [uottawa.ca]
- 8. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection Guide to Wearing Respirators According to Work Situations and On-site Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 13. uscompliance.com [uscompliance.com]
- 14. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 15. westlab.com.au [westlab.com.au]
- 16. uwindsor.ca [uwindsor.ca]
- 17. hazmatschool.com [hazmatschool.com]
- 18. commercialwastebaldock.co.uk [commercialwastebaldock.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
